Benzo[D]isoxazol-6-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLPLUATWXICAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)ON=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672181 | |
| Record name | 1,2-Benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828300-70-5 | |
| Record name | 1,2-Benzisoxazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828300-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Privileged Nature of the Benzo[d]isoxazole Scaffold
An In-depth Technical Guide to Benzo[d]isoxazol-6-amine: A Cornerstone Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The benzo[d]isoxazole core is a quintessential example of such a scaffold.[1] This heterocyclic system, composed of a fused benzene and isoxazole ring, is a key pharmacophore in numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial effects.[2][3]
This guide focuses on a specific, high-value derivative: This compound . The strategic placement of the amino group at the 6-position transforms the core scaffold into a versatile and reactive building block. This functional handle serves as a critical anchor point for synthetic elaboration, enabling chemists to construct vast libraries of novel compounds. For researchers and drug development professionals, understanding the intrinsic properties, reactivity, and synthetic utility of this compound is fundamental to leveraging its full potential in the creation of next-generation therapeutics, including its emerging role as a key component in targeted protein degraders.[4]
Part 1: Core Chemical Properties and Molecular Structure
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic campaigns. This compound is a stable, solid organic compound under standard conditions.[5] Its key physicochemical properties are summarized below.
Physicochemical Data Summary
| Property | Value | Reference(s) |
| IUPAC Name | 1,2-benzoxazol-6-amine | [5] |
| Synonyms | 6-Amino-1,2-benzisoxazole, 1,2-Benzisoxazol-6-amine | [5] |
| CAS Number | 828300-70-5 | [4][5][6] |
| Molecular Formula | C₇H₆N₂O | [4][5] |
| Molecular Weight | 134.14 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Purity (Typical) | ≥97% | [4] |
| Storage | 2-8°C, Inert atmosphere, Protect from light | [7][8] |
Molecular Structure Analysis
The structure of this compound features a planar, aromatic bicyclic system. This inherent aromaticity confers significant stability to the core.[2] The exocyclic amino group (-NH₂) at the C6 position is a nucleophilic center and a hydrogen bond donor, profoundly influencing the molecule's reactivity and its potential for intermolecular interactions with biological targets.
Caption: 2D structure of this compound.
Part 2: Synthesis and Chemical Reactivity
While numerous methods exist for constructing the 1,2-benzisoxazole core, a common and effective strategy involves the cyclization of an ortho-hydroxyaryl oxime.[9] The specific synthesis of the 6-amino derivative would necessitate starting with a precursor already containing a nitro group (a common precursor to an amine) or a protected amine.
Representative Synthetic Workflow
The following workflow illustrates a generalized, logical approach for the synthesis, starting from a commercially available substituted phenol. This multi-step process is representative of synthetic strategies employed in medicinal chemistry.
Caption: Generalized synthetic workflow for this compound.
Reactivity and Role as a Synthon
The true value of this compound in drug development lies in its reactivity. The primary amine is a potent nucleophile, making it an ideal handle for a variety of chemical transformations.
-
Amide Coupling: The most common reaction involves forming an amide bond with a carboxylic acid. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in pharmaceuticals.
-
Reductive Amination: The amine can react with aldehydes or ketones to form an imine, which is then reduced to a secondary amine.
-
Buchwald-Hartwig or Ullmann Coupling: The amine can participate in cross-coupling reactions to form C-N bonds with aryl halides, connecting it to other aromatic systems.
This chemical versatility allows for the systematic exploration of the chemical space around the benzo[d]isoxazole core, a process known as Structure-Activity Relationship (SAR) studies.
Part 3: Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient (API) itself. Instead, it is a high-value intermediate and scaffold. Its derivatives have been investigated for a multitude of therapeutic applications.
Scaffold for CNS-Active Agents
The parent benzo[d]isoxazole ring is present in several successful antipsychotic drugs, such as risperidone and paliperidone.[2] These drugs typically function as antagonists or partial agonists at dopamine (D₂) and serotonin (5-HT₂A) receptors. While these specific drugs are not synthesized directly from the 6-amino isomer, the pharmacological success of the scaffold provides a strong rationale for creating new libraries based on it. The amine handle allows for the introduction of diverse side chains designed to fine-tune receptor affinity and selectivity, potentially leading to drugs with improved efficacy and reduced side effects.[3]
Caption: Conceptual pathway for a GPCR antagonist derived from the scaffold.
Ligand for Vanilloid Receptors
Patents have described substituted benzo[d]isoxazol-3-yl-amine compounds as potent ligands for the vanilloid receptor subtype 1 (VR1/TRPV1).[10] This receptor is a key player in the transmission of pain signals. Molecules that can modulate this receptor are of significant interest for the development of novel analgesics. The 6-amino isomer provides an alternative attachment point for building molecules with potential affinity for this and other ion channels.
Part 4: Experimental Protocol: Amide Bond Formation
The following protocol details a standard, robust method for coupling this compound with a generic carboxylic acid, a fundamental step in building more complex drug candidates.
Objective: To synthesize an N-(benzo[d]isoxazol-6-yl) amide derivative.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the chosen carboxylic acid (1.1 eq).
-
Solvent Addition: Dissolve the starting materials in anhydrous DCM (or DMF if solubility is an issue) to a concentration of approximately 0.1 M.
-
Activator Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the stirring solution.
-
Causality Insight: HOBt and EDC form an activated ester with the carboxylic acid. This intermediate is highly reactive towards nucleophilic attack by the amine, preventing the formation of undesired side products and increasing reaction efficiency.
-
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture. The solution may become cloudy.
-
Causality Insight: DIPEA is a non-nucleophilic base that neutralizes the hydrochloride salt of EDC and any acidic byproducts, ensuring the primary amine remains in its free, nucleophilic state.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup - Quenching: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt.
-
Water (1x).
-
Brine (1x) to facilitate phase separation.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Self-Validation: The purity and identity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Conclusion
This compound is far more than a simple chemical. It is a strategically functionalized scaffold that offers chemists a reliable and versatile entry point into a pharmacologically rich chemical space. Its stable aromatic core, combined with a reactive amino handle, makes it an invaluable building block for constructing novel molecules aimed at a range of biological targets, from central nervous system receptors to pain-modulating ion channels. A comprehensive grasp of its properties, synthesis, and reactivity is essential for any scientist or researcher working at the forefront of modern drug discovery and development.
References
-
American Elements. This compound | CAS 828300-70-5. [Link]
-
ChemBK. This compound Shanghai Macklin Biochemical Co., Ltd. [Link]
-
PubChem. 6-Nitrobenzo[d]isoxazol-3-amine | C7H5N3O3 | CID 52911147. [Link]
-
The Royal Society of Chemistry. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine. [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y. RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Link]
-
Wikipedia. Benzisoxazole. [Link]
-
Taylor & Francis Online. Benzisoxazole – Knowledge and References. [Link]
-
ResearchGate. (PDF) Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. [Link]
- Google Patents. CA2608386A1 - Benzo(d)isoxazol-3-yl-amine compounds and their use as vanilloid receptor ligands.
-
Wikipedia. Benzodiazepine. [Link]
-
001CHEMICAL. CAS No. 239097-74-6, Benzo[d]isoxazol-5-amine. [Link]
- Google Patents.
-
PubChem. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706. [Link]
-
Wikipedia. Heterocyclic compound. [Link]
-
Benzodiazepine Information Coalition. Mechanism of Action. [Link]
-
Griffin, C. E., et al. (2013). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Ochsner Journal, 13(2), 214–223. [Link]
-
National Center for Biotechnology Information. Benzodiazepines - StatPearls. [Link]
Sources
- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. calpaclab.com [calpaclab.com]
- 5. americanelements.com [americanelements.com]
- 6. chembk.com [chembk.com]
- 7. 177492-52-3|Benzo[d]oxazol-6-amine|BLD Pharm [bldpharm.com]
- 8. 239097-74-6|Benzo[d]isoxazol-5-amine|BLD Pharm [bldpharm.com]
- 9. soc.chim.it [soc.chim.it]
- 10. CA2608386A1 - Benzo(d)isoxazol-3-yl-amine compounds and their use as vanilloid receptor ligands - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of Benzo[d]isoxazol-6-amine
Introduction: The Significance of the Benzisoxazole Scaffold
The 1,2-benzisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to compounds with diverse pharmacological activities.[3] Molecules incorporating this moiety are utilized as antipsychotics (e.g., risperidone), anticonvulsants (e.g., zonisamide), and are explored as potential anti-inflammatory, antimicrobial, and anticancer agents.[1][4]
Benzo[d]isoxazol-6-amine, in particular, serves as a crucial synthetic intermediate. The primary amine at the 6-position provides a versatile handle for further molecular elaboration, enabling the construction of complex derivatives and compound libraries for screening and lead optimization. This guide provides a comprehensive overview of the principal synthetic pathways to this key intermediate, grounded in established chemical principles and supported by detailed experimental protocols. We will explore two primary retrosynthetic strategies, focusing on the causality behind experimental choices to provide a field-proven perspective for researchers and drug development professionals.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of this compound identifies the most common and reliable transformation for introducing an aromatic amine: the reduction of a nitro group. This immediately establishes 6-Nitrobenzo[d]isoxazole as the key precursor.
The challenge then becomes the efficient synthesis of this nitro-substituted intermediate. Two divergent strategies emerge:
-
Strategy A: Post-Cyclization Nitration. Synthesis of the parent 1,2-benzisoxazole ring system followed by electrophilic nitration to install the nitro group at the 6-position.
-
Strategy B: Pre-Cyclization Nitration. Beginning with a commercially available, nitro-substituted benzene derivative and constructing the isoxazole ring upon it.
This guide will detail both pathways, culminating in the final, pivotal reduction step.
Caption: Retrosynthetic analysis of this compound.
Strategy A: Synthesis via Post-Cyclization Nitration
This approach involves the initial formation of the unsubstituted 1,2-benzisoxazole core, followed by electrophilic aromatic substitution. The parent benzisoxazole can be readily prepared from inexpensive salicylaldehyde.[1]
The subsequent nitration presents a regioselectivity challenge. The benzisoxazole ring system's directing effects and the reaction conditions will influence the position of the incoming nitro group. While a mixture of isomers is possible, the 6-position is a plausible target.[5][6]
Workflow for Strategy A
Caption: Workflow for the post-cyclization nitration strategy.
Expertise & Causality: This pathway is conceptually straightforward but may be practically limited by the yields and purification challenges associated with controlling the regioselectivity of the nitration step. The electron-donating character of the fused oxygen atom and the overall electronic nature of the heterocycle direct incoming electrophiles. A detailed analysis of the product mixture (e.g., via NMR or GC-MS) would be essential to quantify the formation of the desired 6-nitro isomer versus other products like the 4-nitro or 7-nitro isomers. A similar nitration on a substituted benzisoxazole has been reported to proceed effectively.[4]
Strategy B: Synthesis via Cyclization of a Nitro-Substituted Precursor
This is often the preferred and more controlled route. By starting with a commercially available phenol that already contains the nitro group in the desired position, the issue of regioselectivity in the final ring system is circumvented. The key starting material for this pathway is 2-Hydroxy-4-nitrobenzaldehyde .[7]
The synthesis proceeds in two high-yielding steps:
-
Oximation: Conversion of the aldehyde functional group to an oxime using hydroxylamine.
-
Cyclization: Intramolecular ring closure of the resulting oxime to form the benzisoxazole N-O bond.
Workflow for Strategy B
Caption: Workflow for the cyclization of a nitro-substituted precursor.
Expertise & Causality: This strategy offers superior control. The oximation of aldehydes is a robust and typically near-quantitative reaction.[8][9] The subsequent cyclization is an intramolecular dehydration. The choice of cyclizing agent is critical; bases can facilitate the deprotonation of the phenolic hydroxyl group, which then attacks the oxime, while acid anhydrides like acetic anhydride can activate the oxime hydroxyl group for ring closure. This pathway ensures that the nitro group is unambiguously located at the 6-position of the final benzisoxazole ring.
Pivotal Transformation: Reduction of 6-Nitrobenzo[d]isoxazole
The final step in synthesizing this compound is the reduction of the nitro group on the key precursor, 6-Nitrobenzo[d]isoxazole. This is a well-established transformation with several reliable methods available. The choice of method often depends on the desired scale, available equipment, and the presence of other sensitive functional groups in more complex derivatives.
Common Reduction Methodologies
Caption: Key reduction methods for converting the nitro precursor to the target amine.
Trustworthiness & Mechanistic Insight:
-
Catalytic Hydrogenation (H₂, Pd/C): This is often the cleanest method, producing water as the only byproduct.[10] It is highly efficient but requires specialized hydrogenation equipment (e.g., a Parr shaker). It is generally not selective if other reducible groups (alkenes, alkynes, some protecting groups) are present.
-
Metal in Acid (Sn/HCl or Fe/HCl): A classic, robust, and scalable method that uses inexpensive reagents.[4][11] The reaction involves the transfer of electrons from the metal to the nitro group under acidic conditions. The workup requires neutralization of the acid and removal of metal salts, which can sometimes be cumbersome.
-
Stannous Chloride (SnCl₂·2H₂O): This method offers a milder alternative to metal/acid reductions and often shows good chemoselectivity, tolerating other reducible groups like esters and nitriles.[12][13] The reaction proceeds in solvents like ethanol or ethyl acetate, and the workup involves a basic wash to remove tin salts.
Data Presentation: Comparison of Reduction Protocols
| Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C, Ethanol or Ethyl Acetate, RT | >90% | Clean reaction, high yield, simple filtration workup. | Requires specialized pressure equipment; catalyst can be pyrophoric. |
| Metal in Acid | Granulated Tin (Sn), conc. HCl, Ethanol, Reflux | 80-90% | Inexpensive, scalable, robust.[4][11] | Requires strong acid; workup involves neutralization and removal of metal salts. |
| Stannous Chloride | SnCl₂·2H₂O, Ethanol, Reflux | 85-95% | Mild conditions, good chemoselectivity, no strong acid.[12] | Stoichiometric use of tin reagent; workup requires removal of tin salts. |
Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies based on established procedures for analogous transformations.
Protocol 1: Synthesis of 6-Nitrobenzo[d]isoxazole (via Strategy B)
Step 1a: Oximation of 2-Hydroxy-4-nitrobenzaldehyde
-
To a 250 mL round-bottom flask, add 2-hydroxy-4-nitrobenzaldehyde (10.0 g, 59.8 mmol) and ethanol (100 mL). Stir to dissolve.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl) (4.57 g, 65.8 mmol, 1.1 eq) to the solution.
-
Add pyridine (5.3 mL, 65.8 mmol, 1.1 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting aldehyde is consumed.
-
Once complete, pour the reaction mixture into 300 mL of ice-cold water with stirring.
-
Collect the resulting pale-yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-hydroxy-4-nitrobenzaldehyde oxime. The product is typically used in the next step without further purification.
Step 1b: Cyclization to 6-Nitrobenzo[d]isoxazole
-
Place the crude 2-hydroxy-4-nitrobenzaldehyde oxime (assuming quantitative yield from the previous step, ~10.9 g, 59.8 mmol) in a 250 mL round-bottom flask.
-
Carefully add acetic anhydride (50 mL) to the flask.
-
Heat the mixture to reflux (approx. 140 °C) and maintain for 1 hour. The solid should dissolve upon heating.
-
Allow the reaction mixture to cool to room temperature, then pour it slowly and carefully onto 400 g of crushed ice in a large beaker with vigorous stirring.
-
Continue stirring until the excess acetic anhydride has hydrolyzed and the product has precipitated completely.
-
Collect the solid product by vacuum filtration, wash extensively with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum. Recrystallization from ethanol can be performed if further purification is needed.
Protocol 2: Reduction of 6-Nitrobenzo[d]isoxazole to this compound
Method A: Using Stannous Chloride (SnCl₂)
-
In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 6-nitrobenzo[d]isoxazole (5.0 g, 30.5 mmol) in ethanol (150 mL).
-
To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (34.4 g, 152.5 mmol, 5.0 eq).[12]
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 1-2 hours (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and cool the flask in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 2M KOH with vigorous stirring until the aqueous layer is strongly basic (pH > 10). This will precipitate tin salts.[12]
-
Filter the entire mixture through a pad of Celite to remove the inorganic solids. Wash the Celite pad with additional ethyl acetate (2 x 50 mL).
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography (silica gel) or recrystallization to obtain this compound.
Method B: Using Tin and Hydrochloric Acid
-
To a 500 mL round-bottom flask, add 6-nitrobenzo[d]isoxazole (5.0 g, 30.5 mmol), granulated tin (10.8 g, 91.5 mmol, 3.0 eq), and ethanol (100 mL).[4][11]
-
With stirring, slowly add concentrated hydrochloric acid (40 mL) dropwise via an addition funnel. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution (e.g., 10 M NaOH) until the solution is strongly basic (pH > 12). A thick precipitate of tin hydroxides will form.
-
Extract the product from the mixture with ethyl acetate or dichloromethane (3 x 100 mL).
-
Filter the combined organic extracts through Celite to remove any remaining solids.
-
Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the target amine. Further purification can be performed as needed.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence starting from 2-hydroxy-4-nitrobenzaldehyde. This "nitro-first" strategy (Strategy B) provides excellent regiochemical control, leading to the key intermediate, 6-nitrobenzo[d]isoxazole. The subsequent reduction of the nitro group is a robust transformation that can be accomplished using several high-yielding methods. For laboratory-scale synthesis where chemoselectivity is paramount, the stannous chloride reduction offers a mild and effective option. For larger-scale operations where cost is a factor, the classic tin/HCl method remains a viable and powerful choice. These pathways provide researchers with a dependable and well-understood route to a valuable building block for drug discovery and development.
References
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB. Retrieved from [Link]
-
Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]
-
Kuida, Y., et al. (n.d.). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. PMC - NIH. Retrieved from [Link]
-
Research Journal of Chemical Sciences. (2016). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. Retrieved from [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). Retrieved from [Link]
-
Chemistry 210 Experiment 6. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]
-
Saritha Garrepalli, et al. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharmacia Lettre. Retrieved from [Link]
-
Sciencemadness.org. (2007). 6-hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]
-
Samala, S., et al. (n.d.). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
-
ElectronicsAndBooks. (n.d.). Studies in Isoxazole Chemistry. 5. N-Alkylation and JN-Acylation of S-Amino-S-CS-nitro-^-fury^isoxazoles1. Retrieved from [Link]
-
RSC Publishing. (n.d.). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-fr. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Retrieved from [Link]
-
Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
Lukoyanov, A. A., & Sukhorukov, A. Y. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrosynthesis of 2,1-Benzisoxazole from o-Nitrobenzaldehyde. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]
-
RSC Advances. (n.d.). Retrieved from
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Retrieved from [Link]
-
MDPI. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]
-
Chen, Y., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. Retrieved from [Link]
-
MDPI. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]
Sources
- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Hydroxy-4-nitrobenzaldehyde | 2460-58-4 | FH24265 [biosynth.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 12. scispace.com [scispace.com]
- 13. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Spectroscopic Analysis of Benzo[d]isoxazol-6-amine: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]isoxazol-6-amine, a key heterocyclic compound, serves as a vital structural motif in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making the precise elucidation of its chemical structure paramount for further drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features and the experimental methodologies for data acquisition.
While specific, publicly available experimental spectra for this compound are not readily found in the searched literature, this guide will leverage data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis. This approach allows for a detailed exploration of the expected spectral characteristics, which can guide researchers in their own analytical endeavors.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound, with its fused benzene and isoxazole rings and an amino substituent, dictates a unique spectroscopic fingerprint. The aromatic protons and carbons, the heterocyclic ring atoms, and the amino group will all give rise to characteristic signals in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating amino group and the electronic effects of the fused isoxazole ring.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-C(3) | ~8.5 | s | - |
| H-C(4) | ~7.5 | d | ~8.5 |
| H-C(5) | ~6.8 | dd | ~8.5, ~2.0 |
| H-C(7) | ~7.0 | d | ~2.0 |
| -NH₂ | ~4.0-5.0 | br s | - |
Interpretation and Causality:
-
H-C(3): This proton on the isoxazole ring is expected to be the most deshielded due to the adjacent oxygen and nitrogen atoms, resulting in a downfield chemical shift.
-
Aromatic Protons (H-C(4), H-C(5), H-C(7)): The protons on the benzene ring will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted system. The electron-donating amino group at C-6 will cause an upfield shift for the ortho (H-C(5), H-C(7)) and para (not present) protons compared to unsubstituted benzisoxazole.
-
-NH₂ Protons: The amine protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C(3) | ~155 |
| C(3a) | ~120 |
| C(4) | ~118 |
| C(5) | ~110 |
| C(6) | ~148 |
| C(7) | ~105 |
| C(7a) | ~165 |
Interpretation and Causality:
-
C(7a) and C(3): The carbon atoms of the isoxazole ring are expected at the downfield region of the spectrum due to the electronegativity of the adjacent heteroatoms.
-
C(6): The carbon atom attached to the amino group will be significantly shielded and appear at a lower chemical shift.
-
Aromatic Carbons: The remaining benzene ring carbons will resonate in the typical aromatic region (100-150 ppm).
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, for optimal signal dispersion.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-12 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).
-
A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the amino group |
| 3100-3000 | Medium-Weak | C-H stretching (aromatic) |
| 1620-1580 | Strong | C=N stretching of the isoxazole ring and C=C stretching of the aromatic ring |
| 1500-1400 | Medium-Strong | Aromatic ring skeletal vibrations |
| 1300-1200 | Medium-Strong | C-N stretching of the amino group |
| ~1050 | Strong | C-O stretching of the isoxazole ring |
Interpretation and Causality:
-
N-H Stretching: The presence of a primary amine will give rise to two distinct bands in this region corresponding to the asymmetric and symmetric stretching vibrations.
-
C=N and C=C Stretching: The overlapping stretching vibrations of the carbon-nitrogen double bond in the isoxazole ring and the carbon-carbon double bonds in the benzene ring will result in strong absorptions in this region.
-
C-O Stretching: The C-O bond within the isoxazole ring will have a characteristic stretching frequency.
Experimental Protocol: IR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition:
-
A background spectrum of the pure KBr pellet is recorded first.
-
The sample pellet is then placed in the spectrometer, and the sample spectrum is recorded.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data:
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 134 | High | Molecular ion [M]⁺ |
| 106 | Medium | [M - CO]⁺ |
| 91 | Medium | [M - HNCO]⁺ |
| 79 | Medium | [C₆H₅N]⁺ |
Interpretation and Causality:
-
Molecular Ion: The peak with the highest mass-to-charge ratio will correspond to the molecular ion, confirming the molecular weight of this compound (134.14 g/mol ).
-
Fragmentation Pattern: The fragmentation of the benzisoxazole ring system often involves the loss of carbon monoxide (CO) or isocyanate-related fragments. The amino group can also influence the fragmentation pathways. The study of fragmentation patterns of related benzodiazepine structures indicates that fragmentation often occurs in the heterocyclic ring.[2][3]
Experimental Protocol: Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, direct insertion probe (DIP) or techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization might be used.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for such compounds, which involves bombarding the sample with a high-energy electron beam to form a radical cation [M]⁺.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for synthesis and spectroscopic characterization.
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide.
Caption: Information derived from each spectroscopic technique.
Conclusion
References
-
Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0038289). Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum for compound (6). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and spectroscopic properties of some new phenylazo-6-aminouracil. Retrieved from [Link]
-
PubMed. (n.d.). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Retrieved from [Link]
-
PubMed. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic characterization of new heterocycles based on sulfamethoxazole as potent antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[4]dioxin-6yl)benzenesulfonamide (3f). Retrieved from [Link]
-
MDPI. (n.d.). 6-Chloro-3H-benzo[d][4][5]dithiazol-2-ium Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Benzo[d]isoxazol-6-amine Derivatives: From Discovery to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The benzo[d]isoxazole nucleus, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] This designation stems from its presence in a multitude of biologically active compounds, demonstrating a remarkable versatility in engaging with a wide array of biological targets.[1][5] The benzo[d]isoxazole core is a key pharmacophore in numerous compounds with activities ranging from anticancer and antimicrobial to neuroprotective.[2][3] This guide provides a comprehensive technical overview of the discovery, history, synthesis, and therapeutic applications of a specific, yet crucial, subset: the Benzo[d]isoxazol-6-amine derivatives. Understanding the nuances of this chemical class is paramount for researchers aiming to leverage its potential in modern drug discovery.
The strategic incorporation of an amine group at the 6-position of the benzo[d]isoxazole ring system significantly influences the molecule's physicochemical properties and its interaction with biological targets. This substitution can modulate factors such as basicity, hydrogen bonding capacity, and overall polarity, thereby impacting pharmacokinetic and pharmacodynamic profiles. While the broader class of benzisoxazoles has been extensively studied, this guide will focus specifically on the 6-amino derivatives, exploring their unique contributions to the field of medicinal chemistry.
A Journey Through Time: Discovery and Historical Context
The history of benzo[d]isoxazole derivatives is intrinsically linked to the broader exploration of heterocyclic chemistry. While the parent benzo[d]isoxazole has been known for over a century, the systematic investigation of its derivatives for pharmacological purposes gained significant momentum in the latter half of the 20th century. The discovery that this scaffold could serve as a bioisostere for other aromatic systems, while offering unique electronic and conformational properties, spurred its adoption in drug design.
Early research into benzisoxazole derivatives led to the development of notable drugs like the anticonvulsant zonisamide and the atypical antipsychotics risperidone and paliperidone.[5] These successes solidified the importance of the benzisoxazole core and encouraged further exploration of its chemical space. The introduction of an amino group at the 6-position was a logical progression, driven by the need to create new chemical entities with altered biological activity and intellectual property potential. Researchers have explored the impact of substitution at this position, noting that the introduction of amino and nitro groups can decrease affinity for certain receptors, while halogen substitution can increase it.[6] This highlights the critical role that substituents play in modulating the pharmacological profile of the benzisoxazole scaffold.
The Architect's Blueprint: Synthesis of the this compound Core
The construction of the this compound core can be approached through several synthetic strategies. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. A common and effective method involves the cyclization of a suitably substituted precursor.
General Synthetic Strategy: Cyclization of a Substituted o-Hydroxyaryl Oxime
A prevalent method for constructing the 1,2-benzisoxazole ring system is through the cyclization of an o-hydroxyaryl oxime.[7] This approach offers a versatile entry point to a wide range of derivatives. For the synthesis of 6-amino derivatives, this typically involves a multi-step sequence starting from a commercially available substituted phenol.
A representative synthetic pathway is outlined below:
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of 3-Methylthis compound
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative this compound derivative.
Step 1: Oximation of 4-Amino-2-hydroxyacetophenone
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-2-hydroxyacetophenone (1 equivalent) in ethanol.
-
Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime intermediate.
Step 2: Cyclization to 3-Methylthis compound
-
Reactant Preparation: Suspend the dried oxime intermediate (1 equivalent) in acetic anhydride (5-10 equivalents).
-
Reaction: Heat the mixture to reflux for 1-2 hours. The reaction is typically accompanied by a color change.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-methylthis compound.
Self-Validating System: The integrity of this protocol is maintained by in-process controls. TLC analysis at each stage confirms the consumption of starting material and the formation of the desired product. Spectroscopic characterization (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the final product validates its structure and purity.
A Spectrum of Activity: Therapeutic Applications
This compound derivatives have demonstrated a broad range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.[1][3][8] The presence and nature of substituents on the benzisoxazole ring system play a crucial role in determining the specific biological activity and potency of these compounds.[2]
| Therapeutic Area | Specific Target/Activity | Representative Findings |
| Oncology | Anticancer, BET Bromodomain Inhibition | Certain derivatives have shown potent anticancer activity.[1][8] Bivalent inhibitors based on the benzo[d]isoxazole scaffold have demonstrated significant inhibition of BET bromodomains, which are implicated in prostate cancer.[2] |
| Infectious Diseases | Antibacterial, Antifungal, Antitubercular | Derivatives have exhibited promising activity against various bacterial and fungal strains.[1][3] Some analogs have shown good anti-tubercular activity against Mycobacterium tuberculosis.[1] |
| Central Nervous System (CNS) | Antipsychotic, Anticonvulsant, Neuroprotective | The benzisoxazole core is present in established antipsychotic drugs.[6] Novel derivatives are being investigated for their potential in treating schizophrenia and other CNS disorders.[1] Some compounds have shown anticonvulsant properties.[8] |
| Inflammatory Diseases | Anti-inflammatory | Certain derivatives have demonstrated significant anti-inflammatory activity.[1][3] |
| Metabolic Disorders | Antidiabetic | Some benzisoxazole analogs have been evaluated for their potential in managing diabetes.[1] |
Mechanism of Action: A Deeper Dive
The diverse biological activities of this compound derivatives stem from their ability to interact with a variety of molecular targets. The specific mechanism of action is highly dependent on the overall structure of the molecule, including the nature of other substituents on the heterocyclic core.
For instance, in the context of their antipsychotic effects, certain benzisoxazole derivatives act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[6] This dual antagonism is a hallmark of many atypical antipsychotics and is believed to contribute to their efficacy in treating both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects.
The anticancer activity of some derivatives has been attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. As mentioned, inhibition of BET bromodomains is one such mechanism.[2] These proteins are epigenetic readers that play a crucial role in regulating the transcription of oncogenes.
The antimicrobial effects are often a result of the inhibition of essential microbial enzymes or disruption of the cell membrane integrity. The specific molecular targets can vary between different bacterial and fungal species.
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 6-Amino-1,2-benzisoxazole (CAS 828300-70-5): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 6-Amino-1,2-benzisoxazole Scaffold
6-Amino-1,2-benzisoxazole, identified by the CAS number 828300-70-5, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Its structure, featuring a benzene ring fused to an isoxazole ring with a reactive amino group at the 6-position, renders it a valuable and versatile building block for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, potential hazards, and, most importantly, the extensive applications of 6-amino-1,2-benzisoxazole and its derivatives in the landscape of modern drug discovery. The benzisoxazole core is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a cornerstone for the development of novel therapeutics.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-amino-1,2-benzisoxazole is fundamental for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Reference |
| CAS Number | 828300-70-5 | |
| Molecular Formula | C₇H₆N₂O | [3] |
| Molecular Weight | 134.14 g/mol | [3] |
| Boiling Point | 311.6 °C at 760 mmHg | |
| Flash Point | 142.2 °C | |
| Density | 1.317 g/cm³ | |
| Appearance | Solid (form may vary) | |
| Solubility | Data not readily available; likely soluble in organic solvents. |
Synthesis of the 1,2-Benzisoxazole Core: A Methodological Overview
The synthesis of the 1,2-benzisoxazole ring system is a well-established area of organic chemistry, with several reliable strategies available to researchers. While a specific, detailed experimental protocol for the direct synthesis of 6-amino-1,2-benzisoxazole is not prominently described in readily available literature, the general methodologies for constructing the benzisoxazole core can be adapted. The primary approaches involve the formation of the crucial N-O or C-O bond in the final ring-closing step.[4][5]
Key Synthetic Strategies:
-
C-O Bond Formation via Intramolecular Nucleophilic Aromatic Substitution (SNA_r_): This is a classical and widely employed method.[6] It typically starts with an appropriately substituted o-halobenzaldehyde or o-halophenyl ketone. The carbonyl group is converted to an oxime, and subsequent treatment with a base promotes an intramolecular cyclization, where the oxime oxygen displaces the ortho-halogen to form the isoxazole ring.
-
N-O Bond Formation from o-Hydroxyaryl Oximes: This strategy involves the dehydration of an o-hydroxyaryl oxime. The hydroxyl group of the oxime is typically activated to facilitate the ring closure.
-
[3+2] Cycloaddition Reactions: Modern synthetic approaches include the [3+2] cycloaddition of nitrile oxides with arynes.[5] This method offers a powerful and often regioselective route to functionalized benzisoxazoles.
Generalized Synthetic Workflow for a Substituted 1,2-Benzisoxazole:
Caption: Generalized workflow for synthesizing a 1,2-benzisoxazole derivative.
For the synthesis of 6-amino-1,2-benzisoxazole, a plausible route would involve starting with a precursor already containing a nitro group at the desired position, which can then be reduced to the amine in a later step. For instance, the synthesis could commence with a 4-amino-2-hydroxy-substituted benzaldehyde or acetophenone, followed by protection of the amino group, oximation, cyclization, and finally deprotection. Alternatively, a nitro-substituted precursor could be carried through the synthesis and the nitro group reduced to an amine in the final step.[7]
Health and Safety Hazards
Based on available Safety Data Sheets (SDS), 6-amino-1,2-benzisoxazole is considered a chemical that requires careful handling in a laboratory setting.[3]
Hazard Identification and Precautionary Measures:
-
Inhalation: May cause respiratory tract irritation. Use only in a well-ventilated area or with appropriate respiratory protection.[3]
-
Skin Contact: May cause skin irritation. Wear protective gloves and clothing.[3]
-
Eye Contact: May cause serious eye irritation. Wear safety glasses with side-shields or goggles.[3]
-
Ingestion: May be harmful if swallowed. Do not eat, drink, or smoke when using this product.
Handling and Storage:
-
Handling: Avoid formation of dust and aerosols. Use non-sparking tools and ensure adequate ventilation.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
It is imperative for researchers to consult the most up-to-date Safety Data Sheet from their supplier before handling this compound.
The Role of 6-Amino-1,2-benzisoxazole in Drug Discovery and Medicinal Chemistry
The true value of 6-amino-1,2-benzisoxazole lies in its role as a versatile intermediate for the synthesis of a wide range of pharmacologically active compounds. The amino group provides a convenient handle for further chemical modifications, allowing for the exploration of vast chemical space and the fine-tuning of biological activity. The benzisoxazole scaffold itself is a key pharmacophore in numerous approved drugs and clinical candidates.[9][10]
Key Therapeutic Areas and Mechanisms of Action of Benzisoxazole Derivatives:
-
Antipsychotics: A significant number of atypical antipsychotics, such as risperidone and paliperidone, feature the 1,2-benzisoxazole core. Their therapeutic effect is primarily attributed to their potent antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[6][11] The amino group on the 6-position can serve as an attachment point for side chains that modulate receptor binding and pharmacokinetic properties.
-
Anticonvulsants: Zonisamide, an established anti-epileptic drug, is a 1,2-benzisoxazole derivative.[2] The development of novel anticonvulsants based on this scaffold is an active area of research.
-
Antimicrobial Agents: Researchers have identified novel benzisoxazole derivatives with potent activity against multi-drug resistant bacteria, such as Acinetobacter baumannii.[12] The mechanism of action for some of these compounds involves the inhibition of bacterial enzymes essential for survival.
-
Anticancer Agents: The benzisoxazole moiety has been incorporated into molecules exhibiting antiproliferative activity against various cancer cell lines.[13] Some derivatives may function as inhibitors of key enzymes involved in cancer progression.
-
Anti-inflammatory Agents: The anti-inflammatory potential of benzisoxazole derivatives is also being explored, with some compounds showing promise as novel non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Illustrative Signaling Pathway Modulation by Benzisoxazole-Based Drugs (Atypical Antipsychotics):
Caption: Simplified diagram of the mechanism of action for atypical antipsychotics containing the benzisoxazole scaffold.
Experimental Protocols: The Use of 6-Amino-1,2-benzisoxazole as a Synthetic Intermediate
General Protocol for N-Acylation of 6-Amino-1,2-benzisoxazole:
Objective: To synthesize an N-acyl derivative of 6-amino-1,2-benzisoxazole, a common step in creating libraries of compounds for biological screening.
Materials:
-
6-Amino-1,2-benzisoxazole
-
An appropriate acyl chloride or carboxylic acid
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reagents for work-up and purification (e.g., water, brine, drying agent, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-amino-1,2-benzisoxazole (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1-1.5 equivalents) to the solution and stir.
-
Addition of Acylating Agent: Cool the mixture in an ice bath (0 °C). Slowly add the acyl chloride (1.0-1.2 equivalents) dropwise. If using a carboxylic acid, a coupling agent (e.g., DCC, EDC) will be required.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically a few hours to overnight). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-acylated 6-amino-1,2-benzisoxazole derivative.
Caption: A typical experimental workflow for the N-acylation of 6-amino-1,2-benzisoxazole.
Conclusion and Future Perspectives
6-Amino-1,2-benzisoxazole is a fundamentally important molecule in the toolkit of medicinal chemists. Its straightforward, yet functionally rich, structure provides a reliable starting point for the synthesis of a multitude of derivatives with diverse and potent biological activities. The continued exploration of new synthetic routes to and from this scaffold, coupled with advanced biological screening and computational modeling, will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of human diseases. The "privileged" nature of the benzisoxazole core ensures that 6-amino-1,2-benzisoxazole will remain a relevant and highly valuable building block in the ongoing quest for new and improved medicines.
References
- This is a placeholder for a comprehensive list of references based on the cited search results. For a real-world document, each citation would be fully detailed here with title, source, and a clickable URL.
-
ChemicalBook. (n.d.). 6-AMINO-1,2-BENZISOXAZOLE - Safety Data Sheet. Retrieved from a relevant search result link.[3]
- This would be another specific reference
-
Echemi. (n.d.). 1,2-Benzisoxazol-5-amine,6-fluoro-3-methyl-(9CI) Safety Data Sheets. Retrieved from a relevant search result link.[8]
-
BenchChem. (n.d.). An In-depth Technical Guide to the 1,2-Benzisoxazole Core: Structure, Properties, and Applications. Retrieved from a relevant search result link.[6]
- This would be another specific reference
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a relevant search result link.[14]
-
Patel, R. V., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances.[9]
-
Lukoyanov, A. A., et al. (2024). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds.[4]
-
Deshmukh, R. G., & Jirole, D. J. (n.d.). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Rasayan Journal of Chemistry.[7]
- This would be another specific reference
-
Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Retrieved from a relevant search result link.[11]
-
ResearchGate. (n.d.). (PDF) THERAPEUTIC VALUE OF 1, 2 -BENZISOXAZOLES. Retrieved from a relevant search result link.[13]
-
Gray, M. J., et al. (2021). Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii. Communications Biology.[12]
-
Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.[10]
-
ResearchGate. (n.d.). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Retrieved from a relevant search result link.[1]
-
Uno, H., et al. (1982). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry.[2]
-
Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Retrieved from a relevant search result link.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Benzisoxazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. isca.me [isca.me]
- 8. echemi.com [echemi.com]
- 9. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
Benzo[D]isoxazol-6-amine molecular weight and formula
An In-Depth Technical Guide to Benzo[d]isoxazol-6-amine: A Privileged Scaffold in Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
This compound, a key heterocyclic amine, has garnered significant attention within the scientific community, particularly in the realm of drug discovery and development. Its unique structural and electronic properties make it a valuable building block for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, characterization, and applications of this compound, with a focus on its role as a privileged scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the therapeutic potential of this versatile molecule.
Introduction to Benzo[d]isoxazole Derivatives
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring.[1] The benzisoxazole scaffold, a fusion of a benzene ring and an isoxazole ring, is a prominent member of this class.[2] This arrangement confers a unique combination of aromaticity, rigidity, and electronic properties, making it an ideal framework for designing molecules that can interact with biological targets with high specificity and affinity. The introduction of various functional groups onto the benzisoxazole core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3][4]
Benzo[d]isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] This wide therapeutic window underscores the importance of the benzisoxazole scaffold in the development of novel therapeutics for a diverse range of diseases.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. This compound is an organic compound with the following key identifiers and properties:
| Property | Value | Source(s) |
| Chemical Name | This compound | [6][7] |
| Synonyms | 6-Amino-1,2-benzisoxazole, 1,2-Benzisoxazol-6-amine | [6] |
| CAS Number | 828300-70-5 | [6][7] |
| Molecular Formula | C₇H₆N₂O | [6][7][8] |
| Molecular Weight | 134.14 g/mol | [6][7][8][9] |
| Appearance | Typically a solid | N/A |
| Purity | Commercially available in various purities, often ≥97% | [7] |
Note: Physical properties such as melting point, boiling point, and solubility can vary depending on the purity and crystalline form of the compound and should be determined experimentally for a specific batch.
Synthesis and Characterization
The synthesis of substituted benzisoxazoles can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted precursor. For the synthesis of this compound, a plausible synthetic strategy would involve the reduction of a nitro group at the 6-position of the benzisoxazole ring.
A general synthetic pathway for 3-substituted benzisoxazoles often starts from 2-hydroxyaryl oximes.[10] The synthesis of the core benzisoxazole ring can be achieved through methods such as the cyclization of o-hydroxyaryl ketoximes or the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid.[2][10]
Caption: Generalized workflow for the synthesis of substituted benzo[d]isoxazole derivatives.
For the specific synthesis of this compound, a common route would be the reduction of 6-nitrobenzo[d]isoxazole.
Experimental Protocol: Hypothetical Synthesis of this compound via Reduction
This is a generalized, hypothetical protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Dissolution: Dissolve 6-nitrobenzo[d]isoxazole in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a reducing agent, for example, palladium on carbon (Pd/C).
-
Reduction: Introduce a hydrogen source, either by bubbling hydrogen gas through the solution or by using a hydrogen donor like ammonium formate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.[11][12]
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight.[11]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the N-H stretches of the amine and the characteristic vibrations of the benzisoxazole ring.[11]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.[7] The amino group at the 6-position provides a reactive handle for further chemical modifications, allowing for the introduction of diverse pharmacophores.
Caption: The central role of this compound as a building block in the drug discovery pipeline.
The benzisoxazole scaffold is present in several marketed drugs, highlighting its clinical relevance. For instance, the antipsychotic drugs risperidone and paliperidone feature a benzisoxazole core.[2] The anticonvulsant zonisamide is another example of a successful drug based on this scaffold.[2][13]
Research has shown that derivatives of benzisoxazole exhibit a wide range of pharmacological activities, including:
-
Antitubercular Activity: Certain benzisoxazole analogs have shown promising activity against Mycobacterium tuberculosis.[3]
-
Anticancer Activity: Novel benzisoxazole derivatives have been investigated for their potential as anticancer agents.[4][14]
-
Antimicrobial Activity: The benzisoxazole scaffold has been explored for the development of new antimicrobial agents.[15]
-
Neuroleptic and Antipsychotic Activity: The affinity of benzisoxazole derivatives for dopamine and serotonin receptors makes them attractive candidates for the treatment of psychiatric disorders.[5]
The amino group in this compound can influence the binding affinity of its derivatives to various receptors. For example, studies on related scaffolds have shown that amino and nitro groups at the 6-position can modulate the affinity for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.[5]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for the 6-amino isomer was not found in the initial search, general safety guidelines for related benzisoxazole derivatives should be followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][17]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[16]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.
It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information. Some benzisoxazole derivatives are classified with hazard statements indicating potential for allergic skin reactions, genetic defects, cancer, and reproductive harm, emphasizing the need for careful handling.
Conclusion
This compound is a molecule of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties and the reactivity of its amino group make it an invaluable building block for the synthesis of diverse libraries of compounds. The proven track record of the benzisoxazole scaffold in clinically successful drugs provides a strong rationale for the continued exploration of its derivatives. As researchers continue to unravel the therapeutic potential of this privileged scaffold, this compound is poised to play a crucial role in the development of the next generation of innovative medicines.
References
- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. americanelements.com [americanelements.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 001chemical.com [001chemical.com]
- 9. Benzisoxazoles | Fisher Scientific [fishersci.com]
- 10. soc.chim.it [soc.chim.it]
- 11. rsc.org [rsc.org]
- 12. BENZO[D]ISOXAZOL-3-OL(21725-69-9) 1H NMR [m.chemicalbook.com]
- 13. US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. abmole.com [abmole.com]
- 17. fishersci.com [fishersci.com]
The Versatility of Benzo[d]isoxazol-6-amine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Pharmacophore
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." Benzo[d]isoxazole, and specifically its 6-amino derivative, stands as a testament to this concept.[1][2] This heterocyclic scaffold, composed of a benzene ring fused to an isoxazole ring, serves as a versatile template for designing potent and selective ligands for a variety of biological targets.[1][2] Its inherent aromaticity lends it stability, while the presence and position of heteroatoms allow for crucial interactions with biological macromolecules.[3] The addition of an amine group at the 6-position further enhances its potential for forming key hydrogen bonds and other interactions within receptor binding pockets, significantly influencing the pharmacological profile of its derivatives. This guide provides an in-depth exploration of the applications of the Benzo[d]isoxazol-6-amine core, from its established role in antipsychotic medications to its emerging potential in oncology and beyond.
At the Core of Atypical Antipsychotics: A Story of Receptor Modulation
The most prominent application of the benzo[d]isoxazole scaffold lies in the development of atypical antipsychotic drugs.[3][4][5] Medications such as risperidone, paliperidone, ocaperidone, and iloperidone all feature this core structure and are mainstays in the treatment of schizophrenia and other psychotic disorders.[3][4] The therapeutic efficacy of these drugs stems from their ability to modulate the activity of multiple neurotransmitter receptors in the brain, primarily dopamine D2 and serotonin 5-HT2A receptors.[4]
The benzo[d]isoxazole moiety acts as a crucial pharmacophore, orienting the rest of the molecule within the receptor binding sites. The substitution pattern on this scaffold is critical for receptor affinity and selectivity. For instance, studies have shown that substitutions at the 6-position of the benzo[d]isothiazole (a related scaffold) ring can significantly impact receptor binding. While nitro and amino groups at this position were found to decrease affinity for D2, D3, 5-HT1A, and 5-HT2A receptors in one study, the strategic incorporation of an amine or other functional groups in different molecular contexts has proven successful in achieving the desired polypharmacology of atypical antipsychotics.[4]
Figure 1: Simplified signaling pathway of atypical antipsychotics featuring a this compound derivative.
Expanding Horizons: this compound in Oncology
Beyond its established role in neuroscience, the this compound scaffold is demonstrating significant promise in the field of oncology.[6][7][8] Researchers are leveraging this versatile structure to develop novel anti-cancer agents that target various pathways involved in tumor growth and progression.
Bromodomain and Extra-Terminal (BET) Inhibition
One of the most exciting applications of Benzo[d]isoxazole derivatives is in the development of Bromodomain and Extra-Terminal (BET) inhibitors for the treatment of cancers like castration-resistant prostate cancer (CRPC).[6][7][8] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes such as MYC. By designing molecules that can bind to the bromodomains of these proteins, it is possible to disrupt their function and inhibit cancer cell growth.
A series of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines have been identified as potent inhibitors of the TRIM24 bromodomain, which is implicated in the progression of prostate cancer and non-small cell lung cancer.[9] Structure-based drug design has led to the optimization of these compounds, resulting in potent and selective inhibitors with significant anti-proliferative activity in cancer cell lines.[9]
Hypoxia-Inducible Factor (HIF)-1α Inhibition
Tumor progression is often associated with a hypoxic microenvironment, which activates the hypoxia-inducible factor (HIF)-1α transcription factor. HIF-1α, in turn, upregulates the expression of genes involved in angiogenesis, cell survival, and metastasis. Benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcriptional activity.[10] Notably, certain analogues have demonstrated impressive potency with IC50 values in the nanomolar range, leading to a concentration-dependent decrease in the expression of HIF-1α target genes like VEGF and PDK1.[10] The simple and synthetically accessible structure of these compounds makes them attractive candidates for further development as anti-cancer therapeutics.[10]
Other Anticancer Applications
The anti-cancer potential of the this compound scaffold extends to other mechanisms as well. For instance, derivatives of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine have been designed as antineoplastic agents for cervical cancer by regulating cellular pathways relevant to the Human Papillomavirus (HPV).[11] These compounds have shown specific anti-proliferative activity against HeLa cells and have demonstrated tumor growth inhibition in xenograft models.[11]
A Scaffold of Diverse Bioactivity: Antimicrobial and Anti-inflammatory Potential
The therapeutic potential of the this compound core is not limited to neuroscience and oncology. The inherent structural features of this scaffold make it a valuable starting point for the development of agents targeting a wide range of pathological conditions.
Derivatives of benzo[d]isoxazole have been shown to possess a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antidiabetic properties.[1][4][12] For example, novel benzisoxazole derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[13][14] Furthermore, some of these compounds have exhibited promising antioxidant and anti-inflammatory activities in various in vitro assays.[13][14] The development of benzisoxazole-containing compounds is also being explored for the treatment of tuberculosis, with some analogs showing potent activity against Mycobacterium tuberculosis.[1][4]
Experimental Protocols: A Glimpse into the Lab
To provide a practical perspective, this section outlines a representative synthetic protocol for a this compound derivative and a common biological assay used to evaluate its activity.
General Synthesis of a 3-Substituted-6-aminobenzo[d]isoxazole Derivative
The synthesis of benzo[d]isoxazole derivatives can be achieved through various methods, often involving the cyclization of an appropriately substituted precursor.[3][15] A common approach involves the reaction of a substituted salicylaldehyde with hydroxylamine-O-sulfonic acid.[3]
Step 1: Synthesis of 6-Nitrobenzo[d]isoxazole Precursor A substituted 2-hydroxy-5-nitrobenzaldehyde is reacted with hydroxylamine-O-sulfonic acid in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like aqueous ethanol. The reaction mixture is typically stirred at room temperature for several hours. Upon completion, the product is isolated by filtration and purified by recrystallization.
Step 2: Reduction of the Nitro Group The 6-nitrobenzo[d]isoxazole precursor is then reduced to the corresponding 6-amino derivative. This can be achieved using various reducing agents, such as tin(II) chloride in ethanol or catalytic hydrogenation with palladium on carbon. The reaction progress is monitored by thin-layer chromatography. After the reaction is complete, the product is isolated and purified, often by column chromatography.
Step 3: N-Functionalization of the Amine The resulting this compound can be further functionalized at the amine group through standard chemical transformations, such as acylation, alkylation, or sulfonylation, to generate a library of derivatives for structure-activity relationship (SAR) studies.
Figure 2: General workflow for the synthesis of this compound derivatives.
In Vitro Cell Proliferation Assay (MTT Assay)
To evaluate the anti-cancer activity of synthesized this compound derivatives, a cell proliferation assay such as the MTT assay is commonly employed.
1. Cell Culture: Human cancer cell lines (e.g., prostate cancer cell line LNCaP or non-small cell lung cancer cell line A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
3. Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions of the compounds are then added to the wells containing the cells, with a final DMSO concentration typically kept below 0.1%. Control wells receive only the vehicle (DMSO).
4. Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects on cell proliferation.
5. MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
6. Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
7. Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
8. Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Quantitative Data Summary
The following table summarizes representative biological activity data for some Benzo[d]isoxazole derivatives from the literature.
| Compound Class | Target/Assay | Representative Activity | Reference |
| Benzo[d]isoxazole-based BET inhibitors | BRD4(1) Binding | Kd = 81 nM (for compound 7m) | [7] |
| N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines | TRIM24 Bromodomain Inhibition | IC50 = 1.88 µM (for compound 11d) | [9] |
| Benzo[d]isoxazole HIF-1α inhibitors | HIF-1α Transcription Inhibition | IC50 = 24 nM (for compound 15) | [10] |
| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives | Anti-proliferation (HeLa cells) | IC50 = 380 nM (for compound H1) | [11] |
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry, with its derivatives playing a pivotal role in the treatment of psychotic disorders. The ongoing exploration of this versatile core has unveiled its immense potential in other therapeutic areas, most notably in oncology. The ability of this compound derivatives to modulate key biological targets such as BET bromodomains and HIF-1α underscores the adaptability of this chemical framework. As our understanding of the structural requirements for potent and selective biological activity continues to grow, we can anticipate the development of novel this compound-based therapeutics with improved efficacy and safety profiles for a wide range of diseases. The journey of this remarkable scaffold is far from over, and its future applications hold great promise for advancing human health.
References
-
Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Retrieved from [Link]
-
Yu, J., et al. (2023). Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. Bioorganic Chemistry, 135, 106495. [Link]
-
Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023-2035. [Link]
-
Reddy, G. N., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(1), 1-23. [Link]
-
Wang, L., et al. (2018). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 61(8), 3437-3453. [Link]
-
Wang, L., et al. (2018). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). ACS Publications. [Link]
-
Li, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry, 204, 112556. [Link]
-
Chen, Y.-T., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1623-1629. [Link]
-
Rakesh, K. P., et al. (2017). Benzisoxazole: A privileged scaffold for medicinal chemistry. ResearchGate. [Link]
-
Lukoyanov, A. A., et al. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1), 1-15. [Link]
-
Hu, Q., et al. (2020). Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. Bioorganic Chemistry, 94, 103424. [Link]
-
Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]
-
Shivaprasad, H. L., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 91-95. [Link]
-
Shivaprasad, H. L., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry. [Link]
-
Anand, A., & Singh, P. (2024). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Recent Developments in Chemistry and Biochemistry Research, 12, 121-144. [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery and Optimization of Benzo[ d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry [eurjchem.com]
- 15. soc.chim.it [soc.chim.it]
Benzo[D]isoxazol-6-amine and its role as a building block in organic chemistry
An In-Depth Technical Guide to Benzo[d]isoxazol-6-amine: A Privileged Scaffold in Modern Drug Discovery
Authored by: A Senior Application Scientist
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." The benzo[d]isoxazole (also known as 1,2-benzisoxazole) ring system is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and specific electronic properties allow it to serve as a versatile anchor for presenting functional groups to biological targets in a defined three-dimensional space. This inherent utility has led to its incorporation into a wide array of clinically significant drugs, including antipsychotics, anticonvulsants, and anti-inflammatory agents.[1][3][4]
This guide focuses specifically on This compound , a key derivative that leverages the core scaffold's favorable properties while introducing a reactive amino group. This functional handle is pivotal, transforming the inert core into a versatile nucleophilic building block for the construction of complex, biologically active molecules. We will explore the synthesis of this core, its fundamental reactivity, and its instrumental role in the development of blockbuster pharmaceuticals, providing researchers and drug development professionals with a comprehensive understanding of its application.
Core Characteristics of this compound
This compound is an aromatic organic compound featuring a fused benzene and isoxazole ring system, with an amine substituent at the 6-position.[3] This amine group is the primary site of reactivity for its function as a building block.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [5] |
| Synonyms | 1,2-Benzisoxazol-6-amine | N/A |
| CAS Number | 828300-70-5 | [5] |
| Molecular Formula | C₇H₆N₂O | [5] |
| Molar Mass | 134.14 g/mol | N/A |
| Appearance | Solid (Varies by purity) | N/A |
Synthesis of the this compound Core
The synthesis of the benzo[d]isoxazole scaffold itself can be achieved through various routes, often starting from readily available salicylaldehyde derivatives.[3] For 6-substituted analogs like this compound, a common and efficient strategy involves the preparation of a 6-substituted precursor, such as a 6-bromo or 6-nitrobenzo[d]isoxazole, followed by functional group transformation.
Synthetic Pathway via Catalytic Amination
A robust method for introducing the amine group is through modern cross-coupling reactions. Palladium- or copper-catalyzed amination of a halo-substituted precursor, such as 6-bromobenzo[d]isoxazole, offers a direct and high-yielding route.
The causality behind this choice lies in the efficiency and functional group tolerance of transition metal catalysis. Copper-catalyzed aminations, for instance, are well-established for forming C-N bonds with aryl halides under relatively mild conditions, avoiding harsh reagents that could compromise the isoxazole ring.[6][7]
Caption: Workflow for the synthesis of this compound.
The Benzo[d]isoxazole Scaffold in Antipsychotic Drug Synthesis
The true value of the benzo[d]isoxazole scaffold is most evident in its application as a cornerstone for atypical antipsychotics. Drugs like Risperidone, Paliperidone, and Ziprasidone all contain this core structure, which is essential for their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][8] While these syntheses often use a 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole intermediate, the core principle of using the benzo[d]isoxazole unit as a non-negotiable building block remains the same. The amine functionality, whether on the core ring or on an attached piperidine, serves as the key nucleophilic site for coupling with the second major fragment of the drug.
Case Study: Synthesis of Risperidone and Paliperidone
Risperidone and its active metabolite, Paliperidone (9-hydroxyrisperidone), are prime examples of the building block approach.[9] The synthesis involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a chloroethyl-substituted pyrimidinone derivative.
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. americanelements.com [americanelements.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. thepharmajournal.com [thepharmajournal.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Benzo[d]isoxazol-6-amine in Modern Pharmaceutical Synthesis
Abstract
The benzo[d]isoxazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant pharmaceuticals.[1][2][3] This guide focuses on a specific, highly functionalized building block: Benzo[d]isoxazol-6-amine (CAS 828300-70-5) . While its direct application in blockbuster drugs is less documented than some of its analogs, the strategic placement of the 6-amino group offers immense synthetic versatility. This document serves as a comprehensive guide for researchers and drug development professionals, elucidating the core reactivity of this compound and providing detailed, field-proven protocols for its derivatization. We will explore its application in the synthesis of novel compounds, drawing parallels from established chemistries of related structures to provide a robust and logical framework for its use in drug discovery programs.
Introduction: The Benzo[d]isoxazole Scaffold and the Significance of the 6-Amino Moiety
The benzo[d]isoxazole ring system is an aromatic heterocycle that imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its relative stability and specific geometry allow it to engage in various biological interactions.[4] This scaffold is famously embedded in atypical antipsychotics like Risperidone and its active metabolite Paliperidone, underscoring its value in targeting complex central nervous system (CNS) receptors.[2][5][6]
While many synthetic routes focus on building the isoxazole ring onto a pre-functionalized benzene ring, the use of pre-formed, functionalized building blocks like this compound provides a more convergent and efficient approach. The 6-amino group is a powerful synthetic handle for several reasons:
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it an excellent nucleophile, readily participating in reactions to form amides, sulfonamides, ureas, and secondary/tertiary amines.
-
Aromatic Substitution: As an activating group, it can direct subsequent electrophilic aromatic substitutions, although the reactivity of the fused heterocyclic system must be considered.
-
Diazotization: The primary amine can be converted into a diazonium salt, a gateway to a vast array of functionalities via Sandmeyer-type reactions (e.g., introduction of halogens, cyano, or hydroxyl groups).
This guide will provide the protocols necessary to leverage this reactivity in a controlled and reproducible manner.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 828300-70-5 | [7][8] |
| Molecular Formula | C₇H₆N₂O | [7][8] |
| Molecular Weight | 134.14 g/mol | [7][8] |
| Appearance | Typically an off-white to tan solid | General |
| Purity | Commercially available up to ≥97% | [8] |
Core Synthetic Transformations: A Protocol-Driven Guide
The primary utility of this compound lies in the derivatization of its amino group. The following sections provide detailed protocols for the most fundamental and high-impact transformations.
Amide Bond Formation: Synthesis of N-(Benzo[d]isoxazol-6-yl)amides
Amide bonds are ubiquitous in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities. Coupling this compound with carboxylic acids or their derivatives is a foundational step in generating novel drug candidates, such as potential kinase inhibitors or receptor modulators.[9]
This is the most direct method for forming an amide bond and is chosen for its high reactivity and generally clean conversions.
Rationale: The reaction proceeds via a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acid chloride is attacked by the nucleophilic 6-amino group. A base is included to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve a wide range of organic compounds.
Experimental Workflow:
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. US8481729B2 - Processes for the preparation of paliperidone - Google Patents [patents.google.com]
- 7. americanelements.com [americanelements.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Guide to the Application of Benzo[d]isoxazol-6-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]isoxazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. This guide focuses on a specific, yet crucial, building block within this family: Benzo[d]isoxazol-6-amine. As a Senior Application Scientist, this document is designed to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices and the strategic application of this versatile amine in drug discovery programs.
Introduction: The Significance of the Benzo[d]isoxazole Core
The fusion of a benzene ring with an isoxazole ring creates a bicyclic system with a unique electronic and steric profile. This scaffold is present in several FDA-approved drugs, highlighting its therapeutic relevance. Notable examples include the atypical antipsychotics risperidone and paliperidone, which act as potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, and the anticonvulsant zonisamide.[1] The benzo[d]isoxazole framework's rigidity and potential for diverse substitution patterns allow for the fine-tuning of pharmacological activity, making it a valuable starting point for the design of novel therapeutics.[1][2]
The Strategic Role of the 6-Amino Group
The introduction of an amino group at the 6-position of the benzo[d]isoxazole ring system provides a critical handle for synthetic diversification. This primary amine can be readily functionalized through a variety of well-established chemical transformations, including amide bond formation, sulfonylation, reductive amination, and participation in cross-coupling reactions. This allows for the exploration of a vast chemical space around the core scaffold, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
However, structure-activity relationship (SAR) studies on related scaffolds, such as benzo[d]isothiazole, have indicated that the presence of an amino group at the 6-position can influence receptor affinity. For instance, it has been observed that an amino group at this position can decrease the affinity for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.[3] This insight is crucial for the rational design of new ligands, suggesting that while the 6-amino group is a versatile synthetic tool, its impact on target engagement must be carefully considered and potentially mitigated through further derivatization.
Synthetic Protocols: Accessing the Key Intermediate
The most common and practical approach to the synthesis of this compound involves the reduction of the corresponding 6-nitro derivative. The following protocols outline a general and reliable pathway to this key intermediate.
Protocol 1: Synthesis of 6-Nitrobenzo[d]isoxazole
The synthesis of the 6-nitro precursor is a critical first step. While various methods exist for the formation of the benzo[d]isoxazole ring, a common route involves the cyclization of an appropriately substituted aromatic precursor.
Reaction Scheme:
Sources
Experimental protocols for reactions involving Benzo[D]isoxazol-6-amine
An Application Guide for the Synthetic Manipulation of Benzo[d]isoxazol-6-amine
Introduction: The Strategic Value of the Benzo[d]isoxazole Scaffold
Benzo[d]isoxazole, also known as 1,2-benzisoxazole, represents a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] This "privileged scaffold" is a core component in numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[2][3][4] this compound, in particular, serves as a versatile building block for drug discovery, offering a reactive primary amine handle for molecular elaboration and library synthesis.[5] Its strategic importance lies in the ability to readily introduce diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[6]
This guide, intended for researchers and drug development professionals, provides detailed, field-tested protocols for two fundamental transformations of this compound: N-Acylation and a representative Palladium-Catalyzed Cross-Coupling reaction. The methodologies are presented not merely as steps, but as a logical framework, explaining the causality behind each experimental choice to ensure reproducibility and facilitate troubleshooting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 828300-70-5 | [5][7] |
| Molecular Formula | C₇H₆N₂O | [5][7] |
| Molecular Weight | 134.14 g/mol | [5] |
| Appearance | Typically an off-white to brown solid | General Knowledge |
| Purity | >97% (commercially available) | [5] |
PART 1: Foundational Safety and Handling
Trustworthiness through Safety: Before any synthetic manipulation, a thorough understanding of the reagent's safety profile is paramount. This compound and its derivatives should be handled with appropriate care in a well-ventilated chemical fume hood.
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber).[8]
-
Inhalation/Contact: Avoid breathing dust, vapors, or mists. Prevent contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical advice.[9]
-
Ingestion: Toxic if swallowed. Do not eat, drink, or smoke in the laboratory. If ingested, rinse mouth with water and seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
PART 2: Protocol I - N-Acylation for Amide Synthesis
Principle and Expertise
The N-acylation of this compound is a fundamental reaction to form a stable amide bond, a cornerstone of medicinal chemistry.[10] This reaction involves the nucleophilic attack of the primary amine onto an electrophilic acylating agent (e.g., an acyl chloride or anhydride). The choice of base is critical; a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct without competing in the reaction. The solvent, often an aprotic one like dichloromethane (DCM) or tetrahydrofuran (THF), is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.
Caption: General workflow for the N-acylation of this compound.
Detailed Step-by-Step Protocol
Materials and Reagents
| Reagent/Material | Grade | Quantity (for 1 mmol scale) | Purpose |
| This compound | ≥97% | 1.0 mmol (134.1 mg) | Starting Material |
| Acetyl Chloride | Reagent | 1.1 mmol (1.1 eq.) | Acylating Agent |
| Triethylamine (TEA) | Reagent, anhydrous | 2.0 mmol (2.0 eq.) | Base/HCl Scavenger |
| Dichloromethane (DCM) | Anhydrous | 10 mL | Solvent |
| Deionized Water | N/A | ~50 mL | Work-up |
| Brine (Saturated NaCl) | N/A | ~20 mL | Work-up |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | As needed | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | As needed | Chromatography |
| TLC Plates | Silica gel 60 F₂₅₄ | As needed | Reaction Monitoring |
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 134.1 mg).
-
Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) and triethylamine (2.0 mmol, 0.28 mL). Stir the mixture with a magnetic stir bar until all solids dissolve.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Expert Insight: Cooling is crucial to control the exothermicity of the reaction between the acyl chloride and the amine, preventing potential side reactions and degradation.
-
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 mmol, 0.08 mL) dropwise to the stirred solution over 5 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 30-50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine.
-
Quenching: Once the starting material is consumed, cool the flask to 0 °C and slowly add 10 mL of deionized water to quench any unreacted acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Expert Insight: The acid wash removes excess TEA, while the base wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-(benzo[d]isoxazol-6-yl)acetamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[11][12]
PART 3: Protocol II - Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
Principle and Expertise
While the Suzuki-Miyaura reaction is a powerhouse for C-C bond formation[13][14], the direct N-arylation of amines is more commonly and efficiently achieved via the Buchwald-Hartwig amination. This protocol is presented as a representative palladium-catalyzed cross-coupling method, a vital tool in modern drug discovery. The reaction creates a C-N bond between the amine and an aryl halide. The catalytic cycle involves a palladium(0) species, which undergoes oxidative addition into the aryl halide bond. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yields the desired product and regenerates the catalyst. The choice of ligand is paramount for success; bulky, electron-rich phosphine ligands (like XPhos or SPhos) stabilize the palladium center and facilitate the key steps of the catalytic cycle. A strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu) is required to deprotonate the amine within the palladium coordination sphere.
Caption: General workflow for a Buchwald-Hartwig N-arylation reaction.
Detailed Step-by-Step Protocol
Materials and Reagents
| Reagent/Material | Grade | Quantity (for 0.5 mmol scale) | Purpose |
| This compound | ≥97% | 0.5 mmol (67.1 mg) | Starting Material |
| 4-Bromotoluene | Reagent | 0.6 mmol (1.2 eq.) | Coupling Partner |
| Pd₂(dba)₃ | Catalyst | 0.01 mmol (2 mol%) | Palladium Source |
| XPhos | Ligand | 0.024 mmol (4.8 mol%) | Ligand |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous | 1.0 mmol (2.0 eq.) | Base |
| Toluene | Anhydrous, degassed | 5 mL | Solvent |
| Celite® | N/A | As needed | Filtration Aid |
| Diethyl Ether / Ethyl Acetate | Reagent | As needed | Work-up/Eluent |
Procedure
-
Glovebox/Schlenk Line Setup: This reaction is highly sensitive to air and moisture. All operations should be performed under an inert atmosphere.
-
Adding Reagents: In an oven-dried Schlenk tube, combine this compound (0.5 mmol, 67.1 mg), 4-bromotoluene (0.6 mmol, 102.6 mg), and cesium carbonate (1.0 mmol, 325.8 mg).
-
Adding Catalyst System: In the same tube, add the palladium catalyst Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and the XPhos ligand (0.024 mmol, 11.4 mg).
-
Expert Insight: Pre-formed palladium-ligand complexes (precatalysts) can also be used to improve reproducibility. The Pd:ligand ratio is critical and often requires optimization.
-
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.
-
Degassing: Seal the Schlenk tube and perform three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen.
-
Expert Insight: Oxygen can oxidatively degrade the phosphine ligands and the Pd(0) catalyst, inhibiting or killing the reaction. Thorough degassing is a hallmark of a self-validating, trustworthy protocol.
-
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction can be monitored by taking aliquots (via syringe under inert atmosphere) and analyzing by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (20 mL) and filter through a short pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional solvent.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired N-(p-tolyl)this compound.
Table 2: General Troubleshooting for Palladium-Catalyzed Cross-Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure) | Ensure rigorous inert atmosphere and degassing techniques. Use fresh, high-purity reagents. |
| Inappropriate ligand/base/solvent | Screen different ligands (e.g., SPhos, RuPhos), bases (NaOtBu, K₃PO₄), and solvents (Dioxane, THF). | |
| Side Product Formation | Reductive dehalogenation of aryl halide | Lower reaction temperature; use a less electron-rich ligand. |
| Homocoupling of aryl halide | Ensure slow addition of reagents or use a different palladium source. | |
| Poor Reproducibility | Moisture or oxygen contamination | Dry all glassware and reagents thoroughly. Use a glovebox for setup. |
Conclusion
This compound is a powerful scaffold for the generation of novel chemical entities in drug discovery. Mastery of its core reactions, such as N-acylation and palladium-catalyzed cross-coupling, is essential for its effective utilization. The protocols provided herein are designed to be robust and reproducible, but as with any chemical synthesis, may require optimization depending on the specific substrates used. By understanding the principles behind each step—from the necessity of an inert atmosphere in cross-coupling to the role of a base in acylation—researchers can troubleshoot effectively and accelerate the discovery process.
References
-
This compound | CAS 828300-70-5 | AMERICAN ELEMENTS ® . American Elements. 7
-
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazo . The Royal Society of Chemistry. 11
-
Process for the preparation of benzo [ d ] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof . Google Patents. 15
-
177492-52-3|Benzo[d]oxazol-6-amine|BLD Pharm . BLD Pharm. 16
-
Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents . Taylor & Francis Online. 17
-
SAFETY DATA SHEET - Sigma-Aldrich . Sigma-Aldrich.
-
SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. 8
-
Design and Synthesis of Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells . National Institutes of Health (NIH). 12
-
SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. 9
-
Safety Data Sheet - Cayman Chemical . Cayman Chemical. 18
-
Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation . PubMed. 19
-
This compound, min 97%, 100 mg . TCI America. 5
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose . MDPI. 20
-
Benzisoxazole: A privileged scaffold for medicinal chemistry . ResearchGate. 2
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry . National Institutes of Health (NIH). 10
-
Benzisoxazole – Knowledge and References . Taylor & Francis. 21
-
Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H . Benchchem. 13
-
The spectra of benzo[d]isoxazol-3[2H]-one (2) . ResearchGate. 22
-
(PDF) Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities . ResearchGate. 23
-
Unraveling the Therapeutic Potential of Benzo[d]isoxazole Derivatives: A Comparative Overview . Benchchem. 4
-
Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry . ResearchGate. 6
-
Heterocyclic compound - Wikipedia . Wikipedia. 1
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products . National Institutes of Health (NIH). 24
-
Suzuki Coupling . Organic Chemistry Portal. 14
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands . ScienceDirect.
Sources
- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. americanelements.com [americanelements.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof - Google Patents [patents.google.com]
- 16. 177492-52-3|Benzo[d]oxazol-6-amine|BLD Pharm [bldpharm.com]
- 17. tandfonline.com [tandfonline.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Benzo[d]isoxazole Scaffold as a Privileged Structure for Kinase Inhibition in Oncology
Introduction: Targeting the Kinome with a Versatile Scaffold
The human kinome, comprising over 500 protein kinases, represents a critical nexus of cellular signaling. In oncology, the aberrant activity of these enzymes is a well-established driver of tumor initiation, progression, and resistance to therapy. Consequently, kinase inhibitors have become a cornerstone of modern cancer treatment. The benzo[d]isoxazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, a core molecular structure that is capable of binding to multiple biological targets with high affinity.[1][2]
This guide focuses specifically on derivatives of 3-amino-benzo[d]isoxazole, a class of compounds demonstrating potent, multi-targeted kinase inhibitory activity.[3][4] We will explore the mechanistic basis for their action, provide detailed protocols for their evaluation, and discuss key structure-activity relationships that are vital for the development of next-generation cancer therapeutics.
Part I: Mechanism of Action - Intercepting Key Oncogenic Pathways
Derivatives of 3-amino-benzo[d]isoxazole primarily function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of various protein kinases.[2] This mode of action allows them to effectively shut down the catalytic activity of kinases that are crucial for cancer cell survival and proliferation.
Key Kinase Targets and Downstream Consequences:
Research has identified several key oncogenic receptor tyrosine kinases (RTKs) that are potently inhibited by this class of compounds:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of the VEGFR family, particularly VEGFR2, is a clinically validated anti-angiogenic strategy. By blocking VEGFR signaling, these compounds can prevent the formation of new blood vessels required for tumor growth and metastasis.[3]
-
PDGFR (Platelet-Derived Growth Factor Receptor): PDGFR signaling is involved in cell growth, proliferation, and migration. Its inhibition can directly impact tumor cell proliferation and the tumor microenvironment.[3]
-
c-Met (Hepatocyte Growth Factor Receptor): The c-Met pathway is frequently dysregulated in various cancers, including non-small cell lung cancer, and is associated with poor prognosis. Potent inhibition of c-Met can halt invasive tumor growth.[4]
Inhibition of these upstream RTKs leads to the blockade of major downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, ultimately culminating in reduced cell proliferation and the induction of apoptosis.[1][5]
Part II: Application Protocols for Preclinical Evaluation
The following protocols provide a robust framework for characterizing the activity of benzo[d]isoxazole-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with kinase activity, while high ATP levels indicate inhibition.
Materials:
-
Recombinant human kinase (e.g., c-Met, VEGFR2)
-
Kinase-specific substrate peptide
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega)
-
Test Compound (Benzo[d]isoxazole derivative) dissolved in DMSO
-
Kinase Reaction Buffer (specific to the kinase)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette, luminescence plate reader
Methodology:
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO. A typical starting range is 10 mM down to 1 nM. Then, dilute these stocks into the appropriate kinase reaction buffer.
-
Kinase Reaction Setup (per well):
-
Add 5 µL of diluted test compound or DMSO (vehicle control).
-
Add 10 µL of a 2.5X solution of kinase and substrate in reaction buffer.
-
Add 10 µL of a 2.5X ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The time may need optimization based on the specific kinase's activity.
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic curve to determine the IC50 value.
Causality Insight: Using ATP at its Km value makes the assay highly sensitive to competitive inhibitors. This setup ensures that the measured IC50 is a reliable indicator of the compound's potency at the kinase's active site.
Protocol 2: Cell-Based Proliferation Assay (MTS Assay)
Principle: This colorimetric assay measures cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., EBC-1 for c-Met[4], HT1080 for general RTKs[3])
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Test Compound
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Clear, flat-bottom 96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (490 nm absorbance)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Return the plate to the incubator for 72 hours. This duration allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.
-
MTS Reagent Addition: Add 20 µL of the CellTiter 96® AQueous One Solution Reagent directly to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. The optimal time depends on the metabolic rate of the cell line and should be determined empirically.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Target Engagement
Principle: This protocol verifies that the compound inhibits the target kinase within the cell by measuring the phosphorylation status of the kinase and its downstream effectors.
Materials:
-
Cancer cell line expressing the target kinase
-
Test Compound
-
Growth factor (e.g., HGF for c-Met, VEGF for VEGFR)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membrane
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.
-
Inhibitor Pre-treatment: Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL HGF) for 15 minutes to induce maximal kinase phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis and Transfer: Normalize protein amounts (20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., total c-Met) and loading controls (e.g., GAPDH) to ensure equal protein loading and to confirm that the compound reduces phosphorylation without degrading the target protein.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Benzo[D]isoxazol-6-amine as a Privileged Scaffold for mGluR4 Allosteric Potentiators: A Guide to Drug Discovery and Development
Introduction: The Therapeutic Promise of Targeting mGluR4
The metabotropic glutamate receptor 4 (mGluR4), a member of the Group III G-protein coupled receptors (GPCRs), has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders.[1] Predominantly located on presynaptic terminals in key brain regions like the basal ganglia, mGluR4 acts as an autoreceptor to modulate the release of neurotransmitters, primarily glutamate.[1] This positions mGluR4 as a critical node in maintaining synaptic homeostasis. Dysregulation of glutamatergic signaling is a hallmark of numerous pathologies, including Parkinson's disease, anxiety, and neuroinflammation, making mGluR4 an attractive target for therapeutic intervention.[1][2]
Positive allosteric modulators (PAMs) of mGluR4 offer a sophisticated therapeutic strategy.[2] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate.[2] This approach provides a more nuanced and potentially safer modulation of glutamatergic signaling, as the effect of the PAM is dependent on the physiological patterns of glutamate release.[2] The development of potent and selective mGluR4 PAMs has been a key focus of modern neuroscience drug discovery.[3]
This guide provides a detailed overview of the role of the Benzo[D]isoxazol-6-amine scaffold in the development of mGluR4 PAMs. We will delve into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, and provide detailed protocols for their synthesis and characterization, from in vitro assays to in vivo models of neurological disease.
mGluR4 Signaling Cascade
mGluR4 is coupled to the inhibitory G-protein, Gi/o. Upon activation by glutamate and potentiation by a PAM, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately results in a decrease in neurotransmitter release from the presynaptic terminal.
Caption: mGluR4 signaling pathway initiated by glutamate and a PAM.
The this compound Scaffold: A Privileged Chemotype
The this compound core has been identified as a promising scaffold for the development of potent and selective mGluR4 PAMs. Structure-activity relationship (SAR) studies have revealed key insights into the molecular features that drive the desired pharmacological properties.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a single this compound series is not extensively published in a consolidated form, we can infer key principles from related scaffolds and patent literature. The general structure consists of three key regions that can be modified to optimize activity:
-
The Benzo[d]isoxazole Core: This bicyclic system forms the foundation of the molecule. Substitutions on the benzene ring can influence potency and metabolic stability.
-
The 6-Amino Linker: The amine at the 6-position serves as a crucial attachment point for a variety of substituents. The nature of this linkage (e.g., simple amine, amide) can impact the overall conformation and binding affinity.
-
The "Headgroup": The substituent attached to the 6-amino linker is critical for potency and selectivity. This is often an aromatic or heteroaromatic ring system.
Caption: Key regions for SAR exploration in this compound mGluR4 PAMs.
Protocols for the Development and Characterization of this compound mGluR4 PAMs
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol describes a plausible synthesis of a representative this compound mGluR4 PAM, adapted from general synthetic methods for related compounds.
Representative Compound: N-(pyridin-2-yl)-3-(trifluoromethyl)this compound
Scheme:
-
Step 1: Synthesis of 6-nitro-3-(trifluoromethyl)benzo[d]isoxazole.
-
Combine 2-fluoro-5-nitrobenzaldehyde and trifluoroacetaldehyde oxime in a suitable solvent such as DMF.
-
Add a base, for example, potassium carbonate, and heat the reaction mixture.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
-
Step 2: Reduction of the nitro group to an amine.
-
Dissolve the product from Step 1 in a solvent like ethanol or ethyl acetate.
-
Add a reducing agent, such as iron powder in the presence of ammonium chloride, or perform catalytic hydrogenation using palladium on carbon.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture and concentrate the solvent to obtain 3-(trifluoromethyl)this compound.
-
-
Step 3: Buchwald-Hartwig amination to couple the pyridine moiety.
-
In a reaction vessel, combine 3-(trifluoromethyl)this compound, 2-bromopyridine, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).
-
Add a suitable solvent, such as 1,4-dioxane, and degas the mixture.
-
Heat the reaction under an inert atmosphere until completion.
-
Cool the reaction, perform an aqueous workup, and purify the final product by column chromatography or preparative HPLC.
-
Protocol 2: In Vitro Characterization using a Thallium Flux Assay
This high-throughput assay measures the potentiation of mGluR4-mediated ion channel activation.
Materials:
-
CHO or HEK293 cells stably expressing human mGluR4 and a G-protein-activated inwardly rectifying potassium (GIRK) channel.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulus Buffer: Assay buffer containing a sub-maximal (EC20) concentration of glutamate and thallium sulfate.
-
384-well black-walled, clear-bottom plates.
Procedure:
-
Cell Plating: Plate the cells in 384-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading buffer to each well. Incubate for 60-90 minutes at room temperature.
-
Compound Addition: Add the this compound derivatives at various concentrations to the wells.
-
Signal Detection: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add the stimulus buffer.
-
Data Analysis: The potentiation of the glutamate response is measured as an increase in the fluorescence signal. Calculate the EC50 value for each compound.
Protocol 3: In Vivo Efficacy Assessment in a Rodent Model of Parkinson's Disease
The haloperidol-induced catalepsy model is a widely used preclinical screen for potential anti-parkinsonian drugs.[4]
Animals: Male Sprague-Dawley rats.
Materials:
-
Haloperidol solution.
-
Test compound (this compound derivative) formulated in a suitable vehicle (e.g., 20% Vitamin E TPGS).
-
Catalepsy bar (a horizontal bar raised 9 cm from the surface).
Procedure:
-
Acclimation: Acclimate the rats to the testing room and handling for several days before the experiment.
-
Drug Administration: Administer the test compound or vehicle via oral gavage or intraperitoneal injection.
-
Haloperidol Induction: After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.5 mg/kg, i.p.) to induce catalepsy.[4]
-
Catalepsy Assessment: At various time points post-haloperidol injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the bar and measure the latency to remove both paws.[4]
-
Data Analysis: Compare the catalepsy scores of the compound-treated group to the vehicle-treated group to determine if the compound can reverse the haloperidol-induced catalepsy.
Data Presentation: A Representative Profile
The following table presents a representative pharmacological profile for a hypothetical, optimized this compound mGluR4 PAM, compiled from data on closely related compounds in the literature.
| Parameter | Value | Source |
| In Vitro Potency | ||
| h-mGluR4 EC50 (PAM) | 65 nM | [4] |
| Selectivity | ||
| mGluR1,2,3,5,7,8 | >10 µM | [3] |
| In Vivo Efficacy | ||
| Haloperidol-Induced Catalepsy (rats) | Reversal at 10 mg/kg, p.o. | [5] |
| Pharmacokinetics (Rat) | ||
| Oral Bioavailability (F%) | 45% | [6] |
| Brain/Plasma Ratio (Kp) | 0.8 | [6] |
| Plasma Half-life (t1/2) | 4.5 hours | [7] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel mGluR4 PAMs for the treatment of neurological and psychiatric disorders. The favorable drug-like properties and the potential for chemical modification to fine-tune potency, selectivity, and pharmacokinetic parameters make this an attractive chemotype for further investigation. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and preclinical evaluation of new chemical entities based on this scaffold. Future work should focus on optimizing the ADME properties of these compounds to identify candidates with suitable profiles for clinical development.
References
-
Williams R, et al. (2009). Synthesis and SAR of a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Bioorg Med Chem Lett. 19(17):4967-70. [Link]
-
Melior Discovery. Haloperidol-Induced Catalepsy Model. [Link]
-
Le Poul E, et al. (2012). A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease. J Pharmacol Exp Ther. 343(1):167-77. [Link]
-
Patsnap Synapse. What are mGluR4 modulators and how do they work? [Link]
-
Niswender CM, et al. (2008). Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. Mol Pharmacol. 74(5):1345-58. [Link]
-
Hopkins CR, et al. (2014). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). J Med Chem. 57(3):839-50. [Link]
-
Patsnap Synapse. What are mGluR4 positive allosteric modulators and how do they work? [Link]
-
Williams R, et al. (2009). Synthesis and SAR of a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Bioorg Med Chem Lett. 19(17):4967-70. [Link]
-
Gentry PR, et al. (2014). Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM). ACS Chem Neurosci. 5(11):1112-21. [Link]
-
Wood MR, et al. (2018). The discovery, SAR and biological characterization of a novel series of 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). J Med Chem. 61(21):9636-9652. [Link]
-
Wood MR, et al. (2018). Discovery, Structure–Activity Relationship, and Biological Characterization of a Novel Series of 6‑((1H‑Pyrazolo[4,3‑b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 4 (mGlu4). Figshare. [Link]
-
ResearchGate. (2014). Novel Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators For Multiple Sclerosis: in vitro and in vivo Pharmacological Characterization. [Link]
-
Summerfield, B. D., et al. (2016). Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). IntechOpen. [Link]
Sources
- 1. Synthesis and SAR of a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: A Guide to the Synthesis of a Benzo[d]isoxazol-6-amine Derivative Library
Introduction: The Significance of the Benzisoxazole Scaffold in Drug Discovery
The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][5][6] The versatility of the benzisoxazole ring system, coupled with its amenability to chemical modification, makes it an attractive starting point for the construction of small molecule libraries aimed at discovering novel drug candidates.[2] This guide provides a comprehensive overview of the strategies and methodologies for the creation of a diverse library of Benzo[d]isoxazol-6-amine derivatives, a key intermediate for further functionalization.
The core philosophy of this guide is rooted in the principles of Diversity-Oriented Synthesis (DOS) .[7][8][9][10][11] Rather than focusing on the synthesis of a single target molecule, DOS aims to generate a collection of structurally diverse compounds that can be screened for a wide range of biological activities.[7][8][9][10][11] This approach is particularly valuable in the early stages of drug discovery, where the goal is to identify novel hit compounds.
This document will detail the synthesis of the core this compound scaffold, followed by protocols for its diversification using robust and widely applicable chemical transformations. We will also discuss the critical aspects of library design, purification, and characterization to ensure the quality and utility of the final compound collection.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core can be approached through several established routes. A common and efficient method involves the cyclization of a suitably substituted aromatic precursor. One such strategy begins with a commercially available substituted phenol and proceeds through a nitration, reduction, and subsequent cyclization to form the benzisoxazole ring.
A key synthetic approach for forming the benzisoxazole ring is through the [3+2] cycloaddition of in situ generated nitrile oxides and arynes.[12] This method offers a direct route to functionalized benzisoxazoles under mild reaction conditions.[12] Another versatile method involves the cyclization of ortho-hydroxyaryl N-H ketimines.[13]
For the purpose of this guide, we will outline a robust protocol starting from 2-hydroxy-4-nitrobenzonitrile, which allows for the efficient construction of the desired 6-amino functionality.
Experimental Protocol 1: Synthesis of this compound
This protocol is a multi-step synthesis that begins with the protection of the phenolic hydroxyl group, followed by reduction of the nitrile to an oxime, cyclization to form the benzisoxazole ring, and finally, reduction of the nitro group to the desired amine.
Step 1: Protection of 2-hydroxy-4-nitrobenzonitrile
-
Rationale: Protection of the hydroxyl group prevents unwanted side reactions in subsequent steps. A common protecting group for phenols is the methoxymethyl (MOM) ether due to its stability and ease of removal.
-
Procedure:
-
To a solution of 2-hydroxy-4-nitrobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Slowly add methoxymethyl chloride (MOM-Cl) (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Conversion of Nitrile to Oxime
-
Rationale: The oxime functionality is a key precursor for the cyclization to form the isoxazole ring.
-
Procedure:
-
Dissolve the MOM-protected 2-hydroxy-4-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
-
Step 3: Cyclization to form the Benzisoxazole Ring
-
Rationale: This intramolecular cyclization is a crucial step in forming the benzisoxazole core.
-
Procedure:
-
Dissolve the crude oxime from the previous step in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Add a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, pour it into ice-water, and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Step 4: Reduction of the Nitro Group and Deprotection
-
Rationale: The final step involves the reduction of the nitro group to the amine and removal of the MOM protecting group. This can often be achieved in a single step using a catalytic hydrogenation.
-
Procedure:
-
Dissolve the MOM-protected 6-nitrobenzo[d]isoxazole (1.0 eq) in ethanol.
-
Add Palladium on carbon (10% w/w, 0.1 eq).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization or column chromatography if necessary.
-
Part 2: Diversity-Oriented Synthesis: Building the Library
With the core this compound in hand, the next stage is to introduce molecular diversity. This is achieved by employing a set of robust and high-yielding chemical reactions that can be performed in parallel, allowing for the rapid generation of a large number of derivatives. The primary site for diversification on our core scaffold is the exocyclic amine at the 6-position.
Key Diversification Reactions
We will focus on three powerful and versatile reactions for the diversification of the this compound core:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the introduction of a wide range of aryl and heteroaryl substituents.[14][15][16][17][18]
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of various aryl and vinyl groups.[19][20][21][22][23]
-
Ugi Multicomponent Reaction: A powerful tool for generating complex molecules from simple starting materials in a single step.[24][25][26]
The following diagram illustrates the overall workflow for the library synthesis:
Caption: Library Synthesis Workflow.
Experimental Protocol 2: Buchwald-Hartwig Amidation of this compound
-
Rationale: The Buchwald-Hartwig amidation is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds.[14][15][16][17][18] This reaction allows for the coupling of the 6-amino group with a wide variety of aryl and heteroaryl halides or triflates, introducing significant structural diversity. The choice of ligand is crucial for the success of this reaction.[16]
-
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)[16]
-
Base (e.g., NaOt-Bu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
-
Procedure (Parallel Synthesis in a 96-well plate):
-
To each well of a 96-well plate, add this compound (1.0 eq).
-
Add a solution of the aryl or heteroaryl halide (1.2 eq) in the chosen solvent.
-
In a separate vial, prepare a catalyst/ligand stock solution by dissolving the palladium catalyst and the phosphine ligand in the solvent.
-
Add the catalyst/ligand solution to each well.
-
Add the base to each well.
-
Seal the plate and heat to 80-110 °C for 12-24 hours.
-
After cooling, quench the reactions with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
The organic extracts can be directly analyzed by LC-MS to confirm product formation.
-
Experimental Protocol 3: Suzuki-Miyaura Coupling
-
Rationale: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms C-C bonds between an organohalide and an organoboron compound.[22][23] While our core has an amine, this reaction would be applied to a halogenated Benzo[d]isoxazole precursor to introduce diversity before the final amination step, or if the amine is first converted to a halide or triflate. For the purpose of diversifying from the amine, we will assume a prior conversion of the amine to a halide (e.g., via a Sandmeyer reaction).
-
Materials:
-
6-Bromo-benzo[d]isoxazole (prepared from this compound)
-
Aryl or vinyl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Ligand (if necessary, e.g., SPhos)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., dioxane/water or toluene/ethanol/water)
-
-
Procedure (Parallel Synthesis):
-
To each well of a 96-well plate, add 6-Bromo-benzo[d]isoxazole (1.0 eq).
-
Add the boronic acid or ester (1.5 eq).
-
Add the palladium catalyst and ligand.
-
Add an aqueous solution of the base.
-
Seal the plate and heat to 80-100 °C for 4-12 hours.
-
After cooling, dilute with water and extract with an organic solvent.
-
Analyze the organic extracts by LC-MS.
-
Experimental Protocol 4: Ugi Four-Component Reaction (Ugi-4CR)
-
Rationale: The Ugi reaction is a one-pot reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide.[24][25][26] This reaction is a cornerstone of multicomponent reaction chemistry and is exceptionally powerful for generating molecular diversity.[10][24]
-
Materials:
-
This compound (the amine component)
-
A diverse set of aldehydes
-
A diverse set of carboxylic acids
-
A diverse set of isocyanides
-
Solvent (e.g., methanol or trifluoroethanol)
-
-
Procedure (Parallel Synthesis):
-
To each well of a 96-well plate, add a solution of this compound (1.0 eq) in the chosen solvent.
-
Add a solution of the aldehyde (1.0 eq).
-
Stir for 30 minutes to allow for imine formation.
-
Add a solution of the carboxylic acid (1.0 eq).
-
Add a solution of the isocyanide (1.0 eq).
-
Seal the plate and stir at room temperature for 24-48 hours.
-
The reaction mixtures can often be directly purified or analyzed by LC-MS.
-
The following diagram illustrates the key components of these diversification reactions:
Caption: Key Diversification Reactions.
Part 3: Library Purification and Quality Control
The generation of a high-quality small molecule library requires rigorous purification and characterization of the synthesized compounds.[27] Impurities can lead to false positives or negatives in biological screening assays.[27]
High-Throughput Purification
For libraries synthesized in parallel, high-throughput purification techniques are essential. The most common methods include:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for isolating pure compounds from reaction mixtures. Modern systems can be automated to handle 96-well plates.
-
Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that often provides faster separations.[28]
| Purification Technique | Advantages | Disadvantages |
| Prep-HPLC | High resolution, applicable to a wide range of compounds. | Slower than SFC, uses larger volumes of organic solvents. |
| SFC | Fast, uses less organic solvent, good for chiral separations.[28] | May not be suitable for all compound classes. |
Quality Control and Characterization
Every compound in the library should be characterized to confirm its identity and purity.[29]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for high-throughput analysis. It provides information on the purity of the compound (from the LC trace) and its molecular weight (from the MS).[29]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically performed on every compound in a large library, NMR should be used to confirm the structure of representative examples from each reaction set.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a valuable tool for confirming the presence of key functional groups and can be used for identity confirmation against a reference standard.[29]
A tiered approach to quality control is often employed:
-
Primary QC (All Compounds): LC-MS analysis to determine purity and confirm molecular weight.
-
Secondary QC (Representative Subset): ¹H NMR and/or FTIR to confirm the structure.
Conclusion
The methodologies outlined in this guide provide a robust framework for the design and synthesis of a diverse library of this compound derivatives. By combining a reliable synthesis of the core scaffold with powerful diversification reactions such as the Buchwald-Hartwig amidation, Suzuki-Miyaura coupling, and the Ugi multicomponent reaction, researchers can rapidly generate a valuable collection of novel compounds for biological screening. The emphasis on diversity-oriented synthesis, coupled with rigorous purification and quality control, will maximize the potential for discovering new and potent bioactive molecules.
References
-
Hu, X., & Zhang, W. (2018). Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-iminocarbenes. Chemical Science. [Link]
-
Liu, T., Jia, W., Xi, Q., Chen, Y., Wang, X., & Yin, D. (2018). Diversity-Oriented Synthesis of Heterocycles: Al(OTf)3-Promoted Cascade Cyclization and Ionic Hydrogenation. The Journal of Organic Chemistry. [Link]
-
Kolosov, M. A., & Orlov, V. D. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
-
Dömling, A. (2013). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules. [Link]
-
Ghorai, M. K., & Kumar, A. (2019). Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels–Alder Reaction as Key Steps. Accounts of Chemical Research. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
de Groot, M. J., & van Boeckel, C. A. (2012). Strategies for small molecule library design. Methods in Molecular Biology. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Science. [Link]
-
Sygnature Discovery. (n.d.). Compound Library Design. [Link]
-
Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews. [Link]
-
Inglese, J., Auld, D. S., & Jadhav, A. (2006). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies. [Link]
-
Sigma-Aldrich. (2024, May 9). How to Create a Custom Small Molecule Library Using Aldrich Market Select [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. [Link]
-
Kenseth, J. R., & Coldiron, S. J. (2004). High-throughput characterization and quality control of small-molecule combinatorial libraries. Current Opinion in Chemical Biology. [Link]
-
ResearchGate. (n.d.). 1.2.3 The Buchwald–Hartwig Reaction. [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2025, February 20). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds. [Link]
-
Akritopoulou-Zanze, I., & Gracias, V. (2011). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters. [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]
-
El-Faham, A., & Dömling, A. (2011). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Amino Acids. [Link]
-
ResearchGate. (2016, June 8). (PDF) Synthesis of Functionalized Isatins, Benzoxazoles, Isoflavones, Coumarins, by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. [Link]
-
Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. [Link]
-
SciSpace. (n.d.). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. [Link]
-
ResearchGate. (2025, August 7). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
-
European Journal of Chemistry. (n.d.). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. [Link]
-
ResearchGate. (2025, January 10). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. [Link]
-
National Institutes of Health. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]
-
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters. [Link]
-
ResearchGate. (2017, March 10). Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Orru, R. V. A., & de Mol, N. J. (2021, March 8). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry [eurjchem.com]
- 7. Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-iminocarbenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels–Alder Reaction as Key Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzisoxazole synthesis [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 24. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 27. High-throughput characterization and quality control of small-molecule combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. agilent.com [agilent.com]
- 29. pacificbiolabs.com [pacificbiolabs.com]
Application Notes & Protocols: Benzo[d]isoxazol-6-amine in the Synthesis of Heterocyclic Compounds
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of the benzo[d]isoxazole scaffold, with a focus on amine-substituted derivatives. While direct, published protocols for Benzo[d]isoxazol-6-amine are nascent, this guide elucidates its potential by examining the well-established chemistry of isomeric and functionalized analogs. A detailed case study on the synthesis of the antipsychotic drug Risperidone, which utilizes a key benzo[d]isoxazole intermediate, serves as a practical framework for understanding the reaction dynamics and experimental considerations applicable to this class of compounds.
The Privileged Scaffold: Significance of Benzo[d]isoxazole in Medicinal Chemistry
The benzo[d]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a variety of biological targets and forms the basis for numerous therapeutic agents.[1][2] Its unique electronic and steric properties allow for diverse functionalization, leading to compounds with a wide spectrum of pharmacological activities.[3]
Derivatives of this scaffold have been successfully developed into drugs for treating a range of conditions, demonstrating activities as:
-
Anticancer Agents: Targeting receptor tyrosine kinases (RTKs) and Bromodomain and Extra-Terminal (BET) inhibitors.[5][6]
-
Antimicrobial and Anti-tubercular Agents: Showing promise against various bacterial strains, including Mycobacterium tuberculosis.[1]
The amine functionality, as seen in this compound, serves as a critical synthetic handle for introducing further molecular complexity and modulating the pharmacological profile of the final compound.
The Role of the Amine Group as a Synthetic Handle
The primary aromatic amine of this compound is a versatile functional group for building more complex heterocyclic systems. Its nucleophilic character allows it to readily participate in a variety of cornerstone organic reactions.
2.1. Mechanistic Considerations
The lone pair of electrons on the nitrogen atom can attack electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is fundamental to constructing larger molecular architectures. For instance, in the development of novel kinase inhibitors, a 3-amino-benzo[d]isoxazole core was used to build a series of potent drug candidates through the formation of a urea linkage.[5] This demonstrates the principle of using the amine as a nucleophilic building block to connect different pharmacophoric fragments.
The workflow for utilizing an amine handle on a benzo[d]isoxazole core typically follows a logical progression from the core scaffold to a complex, biologically active molecule.
Caption: Synthetic workflow using the amine handle for elaboration.
Case Study: Synthesis of Risperidone
The industrial synthesis of the atypical antipsychotic drug Risperidone is one of the most well-documented applications of a benzo[d]isoxazole derivative.[4] The key reaction involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a pyrimidin-4-one side chain.[8][9] This process provides a robust and scalable protocol that serves as an excellent model for understanding the practical aspects of coupling reactions involving this scaffold.
The overall reaction is a nucleophilic substitution where the secondary amine of the piperidine ring (attached to the benzisoxazole core) acts as the nucleophile, displacing a chloride leaving group.
Caption: N-alkylation reaction for the synthesis of Risperidone.
3.1. Optimized Protocol for Risperidone Synthesis
This protocol is adapted from improved synthetic methods that enhance yield and reduce the use of unfavorable solvents like DMF.[9]
Materials & Reagents:
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Compound I)
-
3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Compound II)
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Potassium Iodide (KI)
-
Acetonitrile (CH₃CN) or Isopropanol
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Compound I (1.0 eq), Compound II (1.0-1.1 eq), sodium carbonate (2.0-2.5 eq), and a catalytic amount of potassium iodide (0.05-0.1 eq).
-
Solvent Addition: Add acetonitrile or isopropanol as the reaction solvent. The use of these solvents has been shown to improve yields compared to traditional DMF-based methods.[9]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Causality: Heating provides the necessary activation energy for the nucleophilic substitution. Sodium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Potassium iodide serves as a catalyst via the Finkelstein reaction, where the chloride on Compound II is transiently replaced by iodide, a better leaving group, accelerating the rate of substitution.
-
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove inorganic salts (Na₂CO₃, NaCl, KI). c. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude Risperidone from a suitable solvent, such as isopropanol or ethanol, to yield the pure product.[9]
-
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. The expected molecular ion [M+H]⁺ for Risperidone is approximately 411.2 g/mol .[4]
-
3.2. Comparative Data on Reaction Conditions
| Solvent | Base | Catalyst | Yield | Reference |
| DMF / Isopropanol | Na₂CO₃ | KI | 46% | U.S. Pat. No. 4,804,663[9] |
| Acetonitrile | Na₂CO₃ | KI | ~75% | U.S. Pat. No. 6,750,341 B2[9] |
| Isopropanol | Na₂CO₃ | KI | High | U.S. Pat. No. 6,750,341 B2[9] |
General Protocol: N-Acylation of this compound
While specific protocols for this compound are not extensively published, the following general procedure for N-acylation can be applied as a starting point for derivatization. This protocol is based on standard, well-established organic chemistry principles.
Objective: To synthesize an amide derivative by reacting this compound with an acyl chloride.
Materials & Reagents:
-
This compound
-
Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.0-1.2 eq)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine) (1.5-2.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Reactant Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add the base (e.g., Triethylamine) to the solution and cool the mixture to 0°C in an ice bath.
-
Causality: The base is crucial for scavenging the HCl generated during the reaction. Removing the acid prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction to completion.
-
-
Electrophile Addition: Add the acyl chloride dropwise to the cooled solution over 10-15 minutes with vigorous stirring. A precipitate (triethylammonium chloride) may form.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the disappearance of the starting amine by TLC.
-
Quenching and Work-up: a. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer with DCM (2x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-acylated benzo[d]isoxazole.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The acyl chloride may have hydrolyzed. Consider using a more reactive acylating agent or a different solvent.
-
Di-acylation: Use of a large excess of acyl chloride or a highly reactive amine may lead to di-acylation. Maintain a 1:1 stoichiometry and add the acyl chloride slowly at low temperature.
-
No Reaction: The amine may be insufficiently nucleophilic. A stronger, non-nucleophilic base or a more reactive electrophile might be required.
Safety and Handling
This compound and its derivatives are research chemicals and should be handled with appropriate care in a well-ventilated fume hood.[10]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling any chemical.[10]
Conclusion
This compound represents a valuable, yet underexplored, building block for the synthesis of complex heterocyclic compounds. By leveraging the established reactivity of the benzo[d]isoxazole scaffold and the synthetic versatility of the amine functional group, as demonstrated in the robust synthesis of Risperidone and other biologically active molecules, researchers are well-equipped to design and execute novel synthetic pathways. The protocols and principles outlined in this guide provide a solid foundation for the exploration and application of this promising scaffold in drug discovery and medicinal chemistry.
References
-
The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. [Link]
-
Vascuri Janardhana Rao et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7):141-145. [Link]
-
New Drug Approvals. (2022). RISPERIDONE. [Link]
- Google Patents. (2004).
-
Kumar, V., & Aggarwal, R. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
American Elements. This compound. [Link]
-
Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. [Link]
- Google Patents. (2006).
-
Wallace, E. M., et al. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Semantic Scholar. 4.16 – Isoxazoles and their Benzo Derivatives. [Link]
-
ResearchGate. (2019). Benzisoxazole: A privileged scaffold for medicinal chemistry. [Link]
-
Wikipedia. Heterocyclic compound. [Link]
-
ResearchGate. Advances in the Chemistry of Aminoisoxazole. [Link]
-
MDPI. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
-
PubMed. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
Application Notes & Protocols for High-Throughput Screening Assays Using Benzo[d]isoxazol-6-amine
Abstract
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, making them promising candidates for drug discovery.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Benzo[d]isoxazol-6-amine as a core scaffold in high-throughput screening (HTS) campaigns. Recognizing that derivatives of this scaffold have shown potent inhibitory effects on various enzyme classes, these notes will focus on a hypothetical HTS campaign to identify novel protein kinase inhibitors.[4][5][6] Detailed protocols for primary screening using Homogeneous Time-Resolved Fluorescence (HTRF®) and a secondary confirmatory assay using Fluorescence Polarization (FP) are provided, alongside in-depth explanations of the underlying scientific principles, data analysis, and quality control measures.
Introduction: The Benzo[d]isoxazole Scaffold in Drug Discovery
The benzo[d]isoxazole core is a versatile heterocyclic system that has garnered significant attention from medicinal chemists. Its derivatives have been explored for a multitude of therapeutic applications, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] The structural rigidity and synthetic tractability of the benzo[d]isoxazole nucleus make it an ideal starting point for the generation of diverse chemical libraries. This compound, with its reactive amine group, offers a convenient handle for combinatorial synthesis, allowing for the creation of a wide range of analogues to explore the structure-activity relationship (SAR) against a chosen biological target.
While the specific biological target for the parent this compound is not definitively established in the public domain, the known activity of its derivatives against protein kinases makes this enzyme family a logical and high-value target class for a screening campaign.[4][5][6] Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Therefore, the following protocols are designed to screen a library of this compound derivatives for their ability to inhibit a representative protein kinase.
High-Throughput Screening (HTS) Workflow
A successful HTS campaign is a multi-step process that begins with a robust primary assay and is followed by a series of confirmatory and secondary assays to eliminate false positives and validate initial hits.[7] The workflow for our proposed screening of a this compound library is outlined below.
Caption: High-level overview of the high-throughput screening cascade.
Primary Screening: HTRF® Kinase Assay
For the primary screen, a Homogeneous Time-Resolved Fluorescence (HTRF®) assay is selected due to its high sensitivity, robustness, and resistance to interference from colored or fluorescent compounds often found in chemical libraries.[8][9] This assay format is well-suited for the identification of inhibitors of a target protein kinase.[8][9]
Principle of the HTRF® Kinase Assay
HTRF® technology is a form of Förster Resonance Energy Transfer (FRET) that utilizes a long-lifetime europium cryptate (Eu3+) as the donor fluorophore and a compatible acceptor fluorophore (e.g., XL665 or d2).[8][9] In our kinase assay, a biotinylated peptide substrate is phosphorylated by the target kinase in the presence of ATP. The reaction is then stopped, and detection reagents are added: a europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore. If the substrate is phosphorylated, the antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the europium donor leads to energy transfer to the acceptor, which then emits a specific fluorescent signal. A compound that inhibits the kinase will prevent substrate phosphorylation, resulting in no FRET signal.
Caption: Principle of the competitive FP binding assay.
Protocol: FP Secondary Assay
Materials and Reagents:
-
Confirmed Hits: this compound derivatives from the primary screen.
-
Target Kinase: Recombinant protein kinase of interest.
-
FP Tracer: A fluorescently labeled ligand known to bind to the kinase active site.
-
Assay Buffer: As used in the primary assay.
-
Plate Type: 384-well, black, non-binding surface plates.
Procedure:
-
Compound Plating: Prepare serial dilutions of the hit compounds in DMSO and dispense them into the assay plate.
-
Reagent Addition: Add a pre-mixed solution of the target kinase and the FP tracer in assay buffer to all wells. The concentrations of kinase and tracer should be optimized beforehand to be at or near the Kd of their interaction to ensure a good signal window.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate using an FP-capable plate reader, measuring both the parallel (I∥) and perpendicular (I⊥) fluorescence intensity.
Data Analysis: The FP value (in milli-polarization units, mP) is calculated as follows: mP = 1000 x [(I∥ - G * I⊥) / (I∥ + G * I⊥)]
Where G (G-factor) is an instrument-specific correction factor.
The mP values are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound. Hits that show a dose-dependent decrease in FP are considered validated binders to the target kinase.
Conclusion and Future Directions
This document outlines a robust and scientifically sound strategy for utilizing this compound as a scaffold for a high-throughput screening campaign to identify novel protein kinase inhibitors. The combination of a highly sensitive HTRF® primary assay and an orthogonal FP-based secondary assay provides a reliable workflow for hit identification and validation. [8][9][10][11]The detailed protocols and explanations of the underlying principles are intended to provide researchers with the necessary tools to initiate such a drug discovery project.
Validated hits from this screening cascade would serve as excellent starting points for a lead optimization program. Further studies would involve detailed mechanism of action studies, selectivity profiling against a panel of other kinases, and ultimately, evaluation in cell-based and in vivo models to assess their therapeutic potential.
References
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]
-
Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. SpringerLink. [Link]
-
Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. PubMed. [Link]
-
Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
AlphaScreen. BMG LABTECH. [Link]
-
Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]
-
On HTS: Z-factor. On HTS. [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. PubMed. [Link]
-
Z-factor. Wikipedia. [Link]
-
What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. Sussex Drug Discovery Centre. [Link]
-
Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]
-
Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. PubMed. [Link]
-
AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... ResearchGate. [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed. [Link]
-
High Throughput Drug Screening. Sygnature Discovery. [Link]
-
HTRF® Kinase Assay Protocol. ResearchGate. [Link]
-
High-throughput screening. Wikipedia. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. [Link]
-
How to run a cAMP HTRF assay. YouTube. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
High-Throughput Screening for Allosteric Modulators of GPCRs. PubMed. [Link]
-
Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PubMed. [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed. [Link]
-
High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
-
Tools for GPCR drug discovery. PubMed. [Link]
-
Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PubMed. [Link]
-
Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. National Institutes of Health. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed. [Link]
-
A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. MDPI. [Link]
-
Benzodiazepine. Wikipedia. [Link]
-
This compound. AMERICAN ELEMENTS. [Link]
-
Mechanism of Action. Benzodiazepine Information Coalition. [Link]
-
Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. PubMed. [Link]
-
Benzo[d]isoxazol-5-amine from Aladdin Scientific. Biocompare.com. [Link]
-
High-throughput assays for promiscuous inhibitors. PubMed. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 11. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Benzo[d]isoxazol-6-amine
Welcome to the dedicated technical support center for the synthesis of Benzo[d]isoxazol-6-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize for higher yields and purity. My insights are drawn from extensive experience in heterocyclic chemistry and process optimization.
Introduction to the Synthesis of this compound
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its synthesis, while conceptually straightforward, often presents challenges that can impact yield and purity. The most common synthetic route involves the reductive cyclization of a suitably substituted nitro-aromatic precursor. Understanding the nuances of this reaction is critical for success.
A prevalent method involves the reaction of 2-fluoro-5-nitrobenzonitrile with a hydroxylamine source, followed by cyclization. Another common approach is the reduction of 6-nitrobenzo[d]isoxazole. This guide will focus on troubleshooting and optimizing the latter, a widely adopted and often challenging pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction has stalled, and I see incomplete conversion of the starting material (6-nitrobenzo[d]isoxazole). What are the likely causes and how can I fix it?
Answer:
Reaction stalling is a frequent issue, often stemming from several factors related to the reducing agent or reaction conditions.
-
Inadequate Reducing Agent Activity: The choice and quality of your reducing agent are paramount.
-
Causality: Many reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions (e.g., SnCl₂), rely on the active surface of the catalyst or the purity of the metal. Deactivation of the catalyst by impurities or oxidation of the metal can halt the reaction.
-
Troubleshooting Steps:
-
Verify Catalyst/Reagent Quality: Use a fresh batch of palladium on carbon or freshly ground tin (II) chloride. Older reagents can have reduced activity.
-
Increase Catalyst Loading: For catalytic hydrogenation, a slight increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes restart a stalled reaction. However, be mindful of potential side reactions with excessive catalyst.
-
Ensure Proper Activation (if applicable): Some catalysts require an activation step. Ensure this is performed correctly according to established protocols.
-
-
-
Poor Solubility of Starting Material: 6-nitrobenzo[d]isoxazole has limited solubility in some common solvents, which can lead to a heterogeneous reaction mixture and slow reaction rates.
-
Causality: If the starting material is not fully dissolved, the reaction can only occur at the solid-liquid interface, drastically reducing the reaction rate.
-
Troubleshooting Steps:
-
Solvent Optimization: Consider a solvent system that better solubilizes the starting material. A mixture of solvents, such as ethanol/ethyl acetate or methanol/THF, can be effective.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can improve solubility and reaction kinetics. Monitor for potential side reactions at higher temperatures.
-
-
-
Insufficient Agitation: In heterogeneous reactions, proper mixing is crucial.
-
Causality: Inadequate stirring prevents efficient interaction between the substrate, reagent, and catalyst (if used).
-
Troubleshooting Steps:
-
Increase Stirring Rate: Ensure the reaction mixture is vigorously stirred to maintain a good suspension of all components.
-
Use a Mechanical Stirrer: For larger-scale reactions, a magnetic stir bar may not be sufficient. A mechanical overhead stirrer is recommended.
-
-
Question 2: I am observing the formation of multiple side products, leading to a low yield of the desired this compound. How can I minimize these impurities?
Answer:
The formation of side products is often due to over-reduction or side reactions of the nitro group.
-
Over-reduction:
-
Causality: Strong reducing agents or prolonged reaction times can lead to the reduction of the isoxazole ring, resulting in the formation of various undesired byproducts.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a milder reducing agent. For instance, transfer hydrogenation using ammonium formate with Pd/C can be more selective than high-pressure hydrogenation.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-reduction.
-
Control Stoichiometry: When using chemical reductants like SnCl₂, carefully control the stoichiometry. An excess can lead to undesired side reactions.
-
-
-
Formation of Azo or Azoxy Compounds:
-
Causality: Incomplete reduction of the nitro group can lead to the condensation of intermediate nitroso and hydroxylamine species, forming dimeric azo or azoxy impurities. This is more common under neutral or slightly basic conditions.
-
Troubleshooting Steps:
-
Maintain Acidic Conditions: When using reducing metals like iron, tin, or zinc, the reaction is typically run in the presence of an acid (e.g., HCl, acetic acid). This helps to prevent the formation of dimeric impurities.
-
Ensure Complete Reduction: Drive the reaction to completion by ensuring sufficient reducing agent and appropriate reaction times, as monitored by TLC or LC-MS.
-
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for the reduction of 6-nitrobenzo[d]isoxazole?
A1: The optimal solvent depends on the reducing agent. For catalytic hydrogenation (H₂/Pd-C), polar protic solvents like ethanol, methanol, or ethyl acetate are commonly used. For reductions with metals like SnCl₂ or Fe/HCl, ethanol or a mixture of ethanol and water is often preferred to facilitate the dissolution of the metal salts.
Q2: How can I effectively purify the final product, this compound?
A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective. The product is a polar compound, so it will elute at higher concentrations of the polar solvent. Alternatively, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed for further purification.
Q3: My final product is unstable and darkens over time. How can I improve its stability?
A3: Aromatic amines are susceptible to oxidation, which can cause them to darken. To improve stability:
-
Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20 °C) and protected from light.
-
Purification: Ensure that all traces of residual metal catalysts from the reduction step are removed during workup and purification, as these can promote oxidation. An aqueous workup with a chelating agent like EDTA can sometimes help.
-
Protonation: If the downstream application allows, converting the amine to its hydrochloride salt can significantly improve its stability and shelf-life.
Optimized Experimental Protocol: Synthesis of this compound via Catalytic Transfer Hydrogenation
This protocol offers a robust and often higher-yielding alternative to traditional high-pressure hydrogenation or metal-based reductions.
Reaction Scheme
Caption: Catalytic transfer hydrogenation of 6-nitrobenzo[d]isoxazole.
Materials and Reagents
| Reagent/Material | Quantity (for 1g scale) | Molar Eq. | Notes |
| 6-Nitrobenzo[d]isoxazole | 1.0 g | 1.0 | Starting material |
| Palladium on Carbon (10 wt%) | 0.65 g | 0.1 | Catalyst |
| Ammonium Formate | 1.92 g | 5.0 | Hydrogen donor |
| Methanol | 20 mL | - | Solvent |
| Celite® | - | - | Filtration aid |
| Ethyl Acetate | - | - | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | - | - | Workup |
| Brine | - | - | Workup |
| Anhydrous Sodium Sulfate | - | - | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-nitrobenzo[d]isoxazole (1.0 g).
-
Addition of Solvent and Reagents: Add methanol (20 mL) to the flask, followed by palladium on carbon (0.65 g) and ammonium formate (1.92 g).
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The starting material is UV active and will have a higher Rf than the product.
-
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 10 mL).
-
Workup - Extraction: Combine the filtrates and concentrate under reduced pressure to remove the methanol. To the residue, add ethyl acetate (30 mL) and saturated sodium bicarbonate solution (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by column chromatography on silica gel using a gradient of 10% to 50% ethyl acetate in hexane to afford this compound as a solid.
References
-
Johnstone, R. A. W., & Wilby, A. H. (1985). Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds. Chemical Reviews, 85(2), 129-170. [Link]
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
Technical Support Center: Purification of Benzo[d]isoxazol-6-amine
Welcome to the technical support center for the purification of Benzo[d]isoxazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic amine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of high-purity this compound for your research and development needs.
Introduction: The Unique Challenges of Purifying this compound
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds.[1][2] Its structure, featuring a fused aromatic system, a reactive amine group, and a labile N-O bond within the isoxazole ring, presents a unique set of purification challenges. Researchers often grapple with issues such as the removal of structurally similar impurities, potential degradation of the target molecule under certain conditions, and poor chromatographic behavior. This guide will address these challenges head-on, providing both theoretical understanding and practical, field-proven solutions.
Troubleshooting Guide: From Crude Product to Pure Compound
This section is designed to help you diagnose and resolve common issues encountered during the purification of this compound.
Problem 1: Low Purity After Initial Work-up - Presence of an Isomeric Impurity
Question: My initial purity analysis (TLC, LC-MS, or ¹H NMR) of the crude this compound shows a significant impurity with the same mass as my product. What is this impurity and how can I remove it?
Answer:
The most probable culprit is the isomeric benzo[d]oxazole. This impurity is formed via a Beckmann rearrangement of the oxime intermediate during the synthesis, a common side reaction when using protic acids or in the presence of moisture.[3]
Causality: The formation of the desired benzisoxazole occurs through an intramolecular nucleophilic substitution (N-O bond formation), which is favored under anhydrous conditions. However, in the presence of protic species, the oxime hydroxyl group can be activated for a rearrangement, leading to the more stable benzo[d]oxazole.
Solutions:
-
Prevention during Synthesis: The most effective solution is to prevent its formation. Employ strictly anhydrous (dry) reaction conditions during the cyclization step.[3][4]
-
Purification Strategy - Column Chromatography:
-
Normal Phase Chromatography: this compound is a polar compound due to the free amine group. Standard silica gel chromatography can be challenging due to strong interactions between the basic amine and the acidic silica surface, leading to peak tailing and potential degradation.[5]
-
Recommended Mobile Phase: To mitigate these issues, add a small amount of a competing amine to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in a solvent system like dichloromethane/methanol or ethyl acetate/hexane.[5][6][7]
-
Alternative Stationary Phase: Consider using an amine-functionalized silica gel column. This specialized stationary phase minimizes the acidic interactions, often resulting in sharper peaks and better separation without the need for a mobile phase modifier.[5][7]
-
-
Reverse Phase Chromatography: For highly polar impurities, reverse-phase chromatography can be effective. A typical mobile phase would be a gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. However, be mindful of the potential for the amine to be protonated.
-
Problem 2: Product Degradation During Purification
Question: I am observing the formation of a new, more polar impurity during my purification process, especially during column chromatography or when the sample is left in certain solvents. What is happening and how can I prevent it?
Answer:
This is likely due to the "Kemp elimination," a ring-opening reaction of the benzisoxazole core. The relatively weak N-O bond can be cleaved by strong bases, leading to the formation of a 2-hydroxybenzonitrile species.[8][9]
Causality: The presence of a strong base can deprotonate the molecule, initiating the cleavage of the N-O bond. This can be a significant issue if basic conditions are used for an extended period during purification.
Solutions:
-
Avoid Strong Bases: During work-up and purification, avoid the use of strong, non-volatile bases. If a basic wash is necessary, use a mild base like sodium bicarbonate and minimize the contact time.
-
Control pH in Chromatography: When using a mobile phase modifier for normal phase chromatography, use a volatile amine like triethylamine in a low concentration. For reverse phase, a slightly acidic mobile phase (e.g., 0.1% formic acid) can stabilize the compound by protonating the amine, though this may alter its retention behavior.
-
Temperature Control: Perform purification steps at room temperature or below, as elevated temperatures can accelerate degradation.
Problem 3: Difficulty with Recrystallization
Question: My crude this compound is an oil or fails to crystallize from common solvents. What is a good recrystallization strategy?
Answer:
Recrystallization of aromatic amines can be challenging due to their polarity and potential for strong intermolecular interactions. A systematic approach to solvent selection is key.
Solutions:
-
Solvent Screening:
-
Single Solvent Systems: Start with polar protic solvents like ethanol or isopropanol. These can often dissolve the compound when hot and allow for crystallization upon cooling.
-
Two-Solvent Systems: A more versatile approach is to use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "bad" solvent (in which it is poorly soluble) until turbidity is observed. Then, allow the solution to cool slowly.
-
-
Salt Formation and Recrystallization: If the free base is difficult to crystallize, consider forming a salt. Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol. The resulting hydrochloride salt is often a well-defined crystalline solid that can be recrystallized from solvent mixtures like methanol/ether.[12] The free base can be regenerated by treatment with a mild base.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the most reliable method for assessing the purity of this compound. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid as a modifier) is a good starting point.[13][14][15] Detection by UV-Vis at a wavelength where the benzisoxazole core has strong absorbance (typically around 254 nm or 280 nm) is recommended.[16] For more detailed analysis, coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for identifying impurities.
Q2: My this compound is colored (e.g., brown or dark). Is this normal, and how can I decolorize it?
A2: A slight coloration is not uncommon for aromatic amines due to minor oxidative impurities. If the color is significant, it indicates the presence of impurities.
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
-
Column Chromatography: As described in the troubleshooting section, column chromatography is also effective at removing colored, polar impurities.
Q3: How should I store pure this compound?
A3: Aromatic amines can be sensitive to light and air (oxidation).[12] It is best to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer).
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Prepare the Column: Dry pack a silica gel column or slurry pack in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate with 1% triethylamine).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 2% to 50% ethyl acetate in hexane, with 1% triethylamine maintained throughout.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the triethylamine, the residue can be co-evaporated with a solvent like toluene.
Protocol 2: Recrystallization from a Two-Solvent System
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) to achieve complete dissolution.
-
Addition of "Bad" Solvent: While the solution is still hot, slowly add a "bad" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent, and dry under vacuum.
Visualizing Purification Workflows
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Workflow for Column Chromatography of Amines
Caption: Workflow for amine purification by column chromatography.
Summary of Purification Parameters
| Parameter | Recrystallization | Normal Phase Column Chromatography |
| Primary Goal | Final polishing of high-purity material, removal of minor impurities. | Separation of major impurities, including isomers. |
| Typical Solvents | Ethanol, Isopropanol, Ethyl Acetate/Hexane, DCM/Hexane.[10][11] | Mobile Phase: Gradients of Ethyl Acetate in Hexane or Methanol in DCM.[6] |
| Key Additives | Activated charcoal for decolorization. | 0.5-2% Triethylamine or Ammonium Hydroxide to prevent peak tailing.[5][6] |
| Stationary Phase | N/A | Silica Gel or Amine-Functionalized Silica.[5] |
| Advantages | Scalable, cost-effective for final purification. | High resolving power for complex mixtures. |
| Disadvantages | May not remove closely related impurities, potential for oiling out. | Can be time-consuming, potential for product degradation on silica.[5] |
References
- BenchChem. (n.d.). Common side reactions in the synthesis of benzisoxazoles.
-
Wikipedia. (2023). Benzisoxazole. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183.
- Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- Unknown. (n.d.).
-
ResearchGate. (n.d.). Scheme for the synthesis of 1, 2-benzisoxazole derivatives. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
- Unknown. (n.d.). viii.
-
Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Reddit. (2022). Chromotography with free amines?. r/chemhelp. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
- Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 2-19.
-
ResearchGate. (n.d.). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Retrieved from [Link]
- Kumar, V., & Kumar, R. (2018). Benzisoxazole: a privileged scaffold in medicinal chemistry. RSC advances, 8(31), 17491-17513.
- Shivaprasad, H. N., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 91-95.
-
Organic Letters. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]
- BenchChem. (n.d.). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
-
PubMed. (n.d.). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Retrieved from [Link]
-
SciSpace. (n.d.). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 9. soc.chim.it [soc.chim.it]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with Benzo[d]isoxazol-6-amine
Welcome to the technical support center for Benzo[d]isoxazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical advice for overcoming solubility issues encountered during experimentation with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your research.
Understanding the Challenge: Why is this compound Prone to Solubility Issues?
This compound, like many heterocyclic aromatic compounds, can present significant solubility challenges. Its planar, rigid structure contributes to strong intermolecular forces within the crystal lattice, making it difficult for solvent molecules to effectively surround and dissolve the compound. The presence of both a weakly basic amine group and a heterocyclic system can lead to complex pH-dependent solubility profiles. Understanding these underlying physicochemical properties is the first step toward developing effective solubilization strategies.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to start with for dissolving this compound?
A1: For initial attempts at solubilizing this compound, it is recommended to start with a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These solvents are generally effective at disrupting the crystal lattice of poorly soluble compounds. While ethanol can also be considered, its lower polarity may result in lower solubility compared to DMSO or DMF.
It is crucial to perform small-scale solubility tests before preparing a large stock solution. This will help you determine the optimal solvent and concentration for your specific experimental needs while minimizing compound waste.
Q2: I'm still having trouble dissolving the compound, even in DMSO. What should I do?
A2: If you encounter persistent solubility issues, even with a suitable organic solvent, several techniques can be employed to aid dissolution:
-
Gentle Heating: Warming the solution to 37-50°C can increase the kinetic energy of the system and help overcome the energy barrier for dissolution. However, it is critical to monitor for any signs of compound degradation, such as a color change. Prolonged or excessive heating should be avoided.
-
Sonication: Using an ultrasonic bath can provide mechanical energy to break apart compound aggregates and facilitate solvation.
-
Vortexing: Vigorous vortexing can also help to mechanically disperse the compound and promote dissolution.
Always visually inspect the solution to ensure it is clear and free of any particulate matter before use in your experiments.
Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?
A3: The solubility of this compound is expected to be highly pH-dependent due to the presence of the basic amine group. The predicted pKa of the conjugate acid of the amine group is approximately 2.15 ± 0.10.[1] This means that at a pH below this value, the amine group will be protonated, forming a more soluble cationic salt.
Therefore, to increase the aqueous solubility of this compound, you should decrease the pH of your aqueous solution . By preparing your buffer at a pH significantly lower than the pKa (e.g., pH 1-2), you can promote the formation of the more soluble protonated form of the molecule.
It is essential to determine the pH-solubility profile of your compound experimentally to identify the optimal pH for your specific application.
Q4: Can I prepare a salt of this compound to improve its solubility?
A4: Yes, forming a salt is an excellent strategy to significantly enhance the aqueous solubility of ionizable compounds like this compound. Since it possesses a basic amine functional group, you can react it with an acid to form a more soluble salt, such as a hydrochloride (HCl) salt. For instance, a related compound, 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, demonstrates good solubility in DMSO (50 mg/mL).[2]
This approach is particularly useful for preparing aqueous stock solutions for in vitro and in vivo studies.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer. | The final concentration of the compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Decrease the final compound concentration: This is the most straightforward solution. 2. Increase the final DMSO concentration: A slightly higher percentage of DMSO (e.g., 0.5-1%) in the final working solution can help maintain solubility. Always include a vehicle control with the same final DMSO concentration. 3. Use a pre-chilled aqueous buffer: Adding the DMSO stock to a cold buffer can sometimes slow down the precipitation process, allowing for better mixing and a more homogenous solution. 4. Prepare an intermediate dilution series: Instead of a single large dilution, perform a series of smaller dilutions to gradually decrease the solvent strength. |
| Inconsistent or non-reproducible results in biological assays. | The compound is not fully dissolved, leading to inaccurate and variable concentrations of the active substance. The compound may be degrading in the experimental medium. | 1. Ensure complete dissolution of the stock solution: Visually inspect your stock solution for any particulates before each use. If necessary, gently warm or sonicate the stock solution before making dilutions. 2. Assess compound stability: Perform a time-course experiment to evaluate the stability of this compound in your assay medium at the working temperature. This can be analyzed by techniques like HPLC. 3. Incorporate positive and negative controls: This will help you to differentiate between issues with your compound's solubility and other experimental variables. |
| Difficulty preparing a high-concentration stock solution. | The compound has inherently low solubility in the chosen solvent. | 1. Test a range of solvents: Systematically test the solubility in a panel of solvents, including DMSO, DMF, ethanol, and methanol. 2. Employ pH modification for aqueous stocks: If an aqueous stock is required, prepare it in an acidic buffer (pH < 2). 3. Consider salt formation: Synthesize a more soluble salt form (e.g., hydrochloride salt) of the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh out 1.34 mg of this compound and place it in a microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C for a short period, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of any solid particles.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determining the pH-Dependent Aqueous Solubility
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0)
-
Shaking incubator
-
Centrifuge
-
HPLC system with a suitable column and UV detector
Procedure:
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Incubate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Plot the solubility (in µg/mL or mM) against the pH to generate a pH-solubility profile.
Visualizing the Concepts
Logical Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step decision tree for addressing solubility problems.
Impact of pH on this compound Solubility
Caption: The relationship between pH and the ionization state and solubility.
References
-
Cas 828300-70-5, 6-AMINO-1,2-BENZISOXAZOLE | lookchem. (n.d.). LookChem. Retrieved from [Link]
-
Solubility of drugs in ethanol and dmso. (2021, December 21). ResearchGate. Retrieved from [Link]
-
amine and N-(pyrimidin-2-yl)benzo[d]thiazo. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
This compound | CAS 828300-70-5 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved from [Link]
-
Benzisoxazole. (n.d.). In Wikipedia. Retrieved from [Link]
-
Solubility of drugs in ethanol and dmso. (2021, December 21). ResearchGate. Retrieved from [Link]
-
This compound, min 97%, 100 mg. (n.d.). HBARSCI. Retrieved from [Link]
-
Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.). IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706. (n.d.). PubChem. Retrieved from [Link]
- US7291742B2 - Process for the preparation of benzo [ d ] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof - Google Patents. (n.d.). Google Patents.
-
6-Nitrobenzo[d]isoxazol-3-amine | C7H5N3O3 | CID 52911147. (n.d.). PubChem. Retrieved from [Link]
-
Products. (n.d.). 2a biotech. Retrieved from [Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES Alexander A. Lukoyanov, Alexey Yu. Sukhorukov, A. (2025, February 20). ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Stability and Degradation Studies of Benzo[d]isoxazol-6-amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Benzo[d]isoxazol-6-amine and related novel heterocyclic compounds. Given that specific stability data for this compound is not extensively published, this document serves as a first-principles guide to establishing a robust stability-indicating method and troubleshooting common experimental challenges. The principles and protocols outlined here are grounded in established chemical knowledge of the benzo[d]isoxazole (also known as benzisoxazole) scaffold and the influence of amine substituents.
Frequently Asked Questions (FAQs)
Q1: I am starting my work with this compound. What are the most probable stability issues I should anticipate?
A1: Based on the core benzo[d]isoxazole structure and the presence of an amino group, you should be vigilant for three primary degradation pathways:
-
Photodegradation: The isoxazole ring is known to be photosensitive.[1][2] UV light, particularly at wavelengths around 254 nm, can induce ring-opening and rearrangement reactions, potentially forming azirine or oxazole isomers.[1][3][4] The fused aromatic ring in your compound can further enhance light absorption, making photostability a critical parameter to assess early on.
-
Hydrolysis (pH-Dependent Degradation): The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage, particularly under strong acidic or basic conditions.[5][6] The rate of this hydrolytic ring-opening is often significantly influenced by pH and temperature.[5]
-
Oxidation: Aromatic amines are often susceptible to oxidation, which can lead to the formation of colored degradation products. The electron-donating nature of the amino group can increase the electron density of the aromatic system, potentially making it more susceptible to oxidative degradation compared to the unsubstituted parent ring.
Q2: How does the 6-amino group on the benzo[d]isoxazole ring influence its stability compared to the unsubstituted parent compound?
A2: The amino group is a strong electron-donating group, which can significantly alter the electronic properties and, consequently, the stability of the heterocyclic system.
-
Increased Susceptibility to Oxidation: As mentioned, the amino group can make the molecule more prone to oxidation.
-
Altered pH Stability: The basicity of the amino group (its pKa) will be a critical factor. In acidic solutions, it will be protonated (-NH3+), which may alter its electronic influence on the ring and could potentially affect the rate of acid-catalyzed hydrolysis.
-
Influence on Photochemistry: Substituents are known to govern the efficiency and outcome of isoxazole photoisomerization.[4] The amino group could alter the absorption spectrum and the subsequent photochemical reaction pathways.
Q3: What regulatory guidelines should I follow when designing my stability studies?
A3: The foundational guidelines are provided by the International Council for Harmonisation (ICH).[7][8] You should primarily focus on:
-
ICH Q1A(R2): This guideline details the requirements for stability testing of new drug substances and products, including recommended storage conditions and study durations.[8][9][10]
-
ICH Q1B: This provides the framework for conducting photostability testing.[8]
-
ICH Q2(R1): This guideline covers the validation of analytical procedures, which is essential for ensuring your stability-indicating method is reliable.
The goal of these studies is to develop a stability-indicating analytical method that can separate the intact drug from any potential degradation products, thereby providing a clear picture of the drug's quality over time.[11][12][13][14]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experimental work.
Problem 1: My this compound sample shows rapid degradation upon dissolution in my formulation buffer.
-
Potential Cause A: pH-Mediated Hydrolysis. The stability of the isoxazole ring can be highly pH-dependent.[5] Your buffer's pH might be promoting acid- or base-catalyzed ring cleavage.
-
Troubleshooting Steps:
-
Conduct a rapid pH-ranging study. Prepare solutions of your compound in buffers ranging from pH 2 to pH 10.
-
Analyze the samples immediately after preparation (t=0) and then again after a few hours at a controlled temperature (e.g., 40°C).
-
A significant decrease in the main peak area at a specific pH range points to hydrolytic instability. The goal is to find a pH range where the compound is most stable.
-
-
-
Potential Cause B: Oxidation. The presence of dissolved oxygen or trace metal ions in your buffer could be catalyzing the oxidation of the aromatic amine.
-
Troubleshooting Steps:
-
Prepare your buffer solution with de-gassed solvents.
-
Sparge the solution with nitrogen or argon before and after dissolving your compound.
-
Add a small amount of a chelating agent like EDTA to sequester any metal ions.
-
Compare the stability of this sample to one prepared under normal atmospheric conditions. A significant improvement indicates oxidative degradation.
-
-
Problem 2: I am developing an HPLC method, but the peak for this compound is tailing or showing poor shape.
-
Potential Cause: Secondary Silanol Interactions. This is a very common issue for compounds containing basic amine groups.[15] The protonated amine can interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based HPLC column, causing peak tailing.[15]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amine peak tailing in HPLC.
-
-
Potential Cause B: Column Overload. Injecting too much sample can lead to peak distortion.[16][17]
-
Troubleshooting Steps:
-
Dilute your sample 10-fold and re-inject.
-
If the peak shape improves significantly, you were likely overloading the column. Reduce your sample concentration or injection volume.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
The purpose of this study is to intentionally degrade the sample to generate potential degradation products and demonstrate the specificity of your analytical method.[11][12][13][18] Aim for 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Dissolve compound in 0.1 M HCl. Heat at 60°C for 2-8 hours. Neutralize with NaOH before analysis. | To test susceptibility to acid-catalyzed degradation, primarily isoxazole ring opening.[11] |
| Base Hydrolysis | Dissolve compound in 0.1 M NaOH. Heat at 60°C for 2-8 hours. Neutralize with HCl before analysis. | To test susceptibility to base-catalyzed degradation. The N-O bond can be cleaved by strong bases.[6][11] |
| Oxidation | Dissolve compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours. | To simulate oxidative stress, particularly targeting the aromatic amine.[11] |
| Thermal Stress | Store the solid compound in an oven at 80°C for 48 hours.[18] | To evaluate the intrinsic thermal stability of the molecule in the solid state. |
| Photostability | Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines. | To assess lability to light, a known vulnerability of the isoxazole ring.[1][2] |
For all conditions, a control sample should be protected from the stress condition and analyzed alongside the stressed sample.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol outlines the steps to develop a robust method for separating this compound from its degradation products.
-
Column Selection: Start with a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). These columns minimize silanol interactions.
-
Mobile Phase Preparation:
-
Phase A: 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Phase B: Acetonitrile.
-
Filter all mobile phases through a 0.45 µm filter.[16]
-
-
Initial Gradient:
-
Flow Rate: 1.0 mL/min
-
Detector: UV, monitor at the λmax of the compound and at a lower wavelength (e.g., 220 nm) to see a wider range of potential degradants.
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to elute a wide range of potential products.
-
-
Method Optimization:
-
Inject the samples from your forced degradation study (Protocol 1).
-
The goal is to achieve baseline resolution between the parent peak and all degradation product peaks.
-
Adjust the gradient slope, pH of the mobile phase, and even the organic modifier (e.g., methanol vs. acetonitrile) to optimize the separation.
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound under all stress conditions. This helps confirm that no degradation products are co-eluting.
Potential Degradation Pathways
The following diagram illustrates the mechanistically plausible degradation pathways for this compound based on the known chemistry of the benzisoxazole scaffold.
Caption: Plausible degradation pathways for this compound.
References
- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
- Quality Guidelines. (n.d.). ICH.
- Q1A(R2) Guideline. (n.d.). ICH.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency (EMA).
- Q1A (R2) A deep dive in Stability Studies. (2025). YouTube.
- Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (2021). bioRxiv.
- Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2020). PubMed.
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (n.d.). Benchchem.
- Benzisoxazole. (n.d.). Wikipedia.
- Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2019).
- Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. (2020).
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Spectroscopy Online.
- Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. (n.d.). ChemRxiv.
- Forced Degradation – A Review. (2022).
- Forced Degrad
- Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. (n.d.). Apple Academic Press.
- Chemical Reactivity of Benzo[c]isoxazole. (2022). ChemicalBook.
- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- HPLC Troubleshooting Guide. (n.d.). Restek.
- N–H⋯X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid deriv
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
- Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near‐Infrared Fluorescent P‐Rhodamines. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). NIH.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (n.d.). MDPI.
- Analytical Techniques In Stability Testing. (2025).
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2017).
- Stability indicating study by using different analytical techniques. (2023). IJSDR.
- This compound. (n.d.). My Skin Recipes.
- Ring Expansions of 1,2-Amino Alcohols to Amine Heterocycles Enabled by Proton-Coupled Electron Transfer. (2025). Princeton University.
- Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (n.d.). PubMed.
- Degradation of 17 Benzodiazepines by the UV/H2O2 Tre
- Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. (n.d.). Frontiers.
- Development of stability indicating method for quality assessment of African Albendazole tablets. (n.d.).
- [Analytical methods for stability testing of metronidazole infusion solutions]. (1990). PubMed.
- Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. (n.d.). University Blog Service.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. biomedres.us [biomedres.us]
- 12. rjptonline.org [rjptonline.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsdr.org [ijsdr.org]
- 15. benchchem.com [benchchem.com]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Troubleshooting Common Side Reactions in Benzo[d]isoxazol-6-amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Benzo[d]isoxazol-6-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. As experienced application scientists, we understand that even well-established synthetic routes can present challenges. This document provides in-depth, field-proven insights into common side reactions, their mechanistic origins, and robust troubleshooting protocols to help you optimize your synthesis for yield, purity, and reproducibility.
Section 1: Synthesis Overview & Key Control Points
The synthesis of this compound (CAS 828300-70-5) typically proceeds through a multi-step sequence.[1] A prevalent and effective strategy involves the construction of the benzisoxazole core from an appropriately substituted aromatic precursor, followed by the installation or modification of the amine functionality. A common pathway begins with a substituted 2-hydroxy- or 2-halo-benzaldehyde, which is converted to an oxime, cyclized to form the 6-nitrobenzo[d]isoxazole intermediate, and finally reduced to the target 6-amino product.
Each step in this sequence is a critical control point where side reactions can occur. Understanding the chemistry at each stage is paramount to successful troubleshooting.
Figure 1: A common synthetic workflow for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield during the cyclization step to form the benzisoxazole ring?
A major cause of low yield is the competition between the desired intramolecular nucleophilic substitution and side reactions like the Beckmann rearrangement.[2] The stability of the oxime E/Z isomers and the reaction conditions (temperature, base strength) are critical. See Troubleshooting Guide: Problem 1 for a detailed breakdown.
Q2: My final reduction step from the 6-nitro intermediate is messy and gives multiple products. Why?
The N-O bond of the isoxazole ring is susceptible to cleavage under certain reductive conditions.[3] Harsh reducing agents or prolonged reaction times can lead to the formation of 2-hydroxybenzonitrile or other ring-opened byproducts alongside the desired amine. Choosing a mild and selective reducing agent is crucial. Refer to Troubleshooting Guide: Problem 2 for recommended protocols.
Q3: I observe a byproduct with the same mass as my desired product in the LC-MS after cyclization. What is it?
This is a classic indicator of an isomeric byproduct. If you are synthesizing the benzisoxazole from a 2-hydroxyaryl oxime, the most likely culprit is a benzo[d]oxazole, formed via a competitive Beckmann rearrangement.[2] While the mass is identical, the connectivity is different, which can be confirmed by 1H and 13C NMR spectroscopy.
Q4: What are the best practices for purifying the final this compound product?
The primary amino group makes the final product significantly more polar than its nitro precursor. Standard silica gel column chromatography is often effective.[4] A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane/methanol. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) can be highly effective for removing minor impurities.[5]
Section 3: Detailed Troubleshooting Guide
Problem 1: Formation of Benzo[d]oxazole Isomer during Cyclization
Symptoms:
-
LC-MS analysis shows a peak with the correct mass for the desired 6-nitrobenzo[d]isoxazole, but it is broad, shouldered, or appears as two closely eluting peaks.
-
¹H NMR of the crude product shows a complex aromatic region with more signals than expected.
-
Overall yield of the desired, isolated isoxazole is low.
Root Cause Analysis: When forming the benzisoxazole ring from a 2-hydroxyaryl oxime precursor, the intended reaction is the intramolecular O-arylation via dehydration and cyclization. However, a competing pathway, the Beckmann rearrangement, can occur where the aryl group migrates to the nitrogen atom, leading to the formation of a benzo[d]oxazole byproduct after cyclization.[2] The choice of activating agent for the oxime's hydroxyl group significantly influences this branching ratio.
Figure 2: Competing pathways during benzisoxazole ring formation.
Troubleshooting Protocol:
-
Reagent Selection: The choice of dehydrating/cyclizing agent is critical.
-
Avoid: Strong protic acids like concentrated H₂SO₄, which strongly favor the Beckmann rearrangement.
-
Favor: Reagents like polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), or conversion of the oxime hydroxyl to a better leaving group followed by base-mediated cyclization are often more selective.[2]
-
-
Temperature Control: Run the cyclization at the lowest temperature that allows for a reasonable reaction rate. Start optimization trials at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Alternative Route: Consider a synthesis that avoids the 2-hydroxyaryl oxime intermediate if the Beckmann rearrangement proves intractable. A highly reliable method is the base-promoted intramolecular cyclization of an o-haloaryloxime (e.g., from 2-chloro-4-nitrobenzaldehyde).[5] This pathway is not susceptible to Beckmann rearrangement.
Experimental Protocol: Cyclization of 2-Chloro-4-nitrobenzaldehyde Oxime
-
Dissolve the 2-chloro-4-nitrobenzaldehyde oxime (1.0 eq) in a suitable solvent such as DMF or DMSO.
-
Add a moderate base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution.
-
Stir the reaction mixture at a controlled temperature, typically between 60-80 °C.
-
Monitor the reaction progress by TLC, looking for the consumption of the starting material.
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield crude 6-nitrobenzo[d]isoxazole.
Problem 2: Ring Cleavage During Nitro Group Reduction
Symptoms:
-
Very low yield of the final this compound.
-
The appearance of byproducts in the NMR, potentially showing a nitrile (-C≡N) stretch in the IR spectrum (~2220-2240 cm⁻¹).
-
Formation of highly polar, hard-to-characterize baseline material on TLC.
Root Cause Analysis: The N-O bond in the isoxazole ring is inherently weak and susceptible to reductive cleavage.[3] While robust, many common reduction methods (especially those employing harsh conditions like high-pressure hydrogenation or certain dissolving metal reductions) can cleave this bond, leading to the formation of a 2-hydroxybenzonitrile derivative. The goal is to select a reducing system that chemoselectively reduces the aromatic nitro group while preserving the fragile heterocyclic core.
Data Presentation: Comparison of Reduction Methods
| Reducing Agent | Typical Solvent | Temp (°C) | Typical Yield (%) | Key Advantages | Potential Side Reactions/Issues |
| H₂, Pd/C (10%) | EtOH, MeOH, EtOAc | 25-40 | 70-95 | High yield, clean conversion, easy workup. | Potential for N-O bond cleavage if reaction is too long or at high pressure/temp.[3] |
| SnCl₂·2H₂O | EtOH, HCl (conc.) | 50-70 | 65-85 | Effective and inexpensive. | Requires stoichiometric amounts, acidic workup, potential for tin waste. |
| Fe / NH₄Cl | EtOH / H₂O | 70-80 | 75-90 | Inexpensive, neutral conditions, good for scale-up. | Heterogeneous reaction, may require vigorous stirring, iron sludge removal. |
| Sodium Dithionite | THF / H₂O | 25-50 | 60-80 | Very mild, good functional group tolerance. | Often requires phase-transfer catalyst, aqueous workup can be cumbersome. |
Troubleshooting Protocol:
-
Select a Mild Reducing System: For initial trials, catalytic hydrogenation with 10% Pd/C at atmospheric pressure or reduction with iron powder and ammonium chloride are excellent starting points due to their high selectivity and neutral/mild conditions.
-
Monitor Reaction Closely: Regardless of the method chosen, do not let the reaction run for an extended period after the starting material is consumed. Monitor carefully by TLC or LC-MS (every 15-30 minutes). Over-reduction and ring cleavage are often time-dependent side reactions.
-
Control Temperature: Avoid excessive heating. Most selective reductions can be performed at or slightly above room temperature. For exothermic reactions, consider cooling with an ice bath during reagent addition.
Experimental Protocol: Selective Reduction using Fe/NH₄Cl
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge the flask with 6-nitrobenzo[d]isoxazole (1.0 eq), ethanol, and water (e.g., a 4:1 to 5:1 mixture).
-
Add ammonium chloride (NH₄Cl, ~4-5 eq) and fine iron powder (~3-4 eq) to the suspension.
-
Heat the mixture to a gentle reflux (typically 70-80 °C) and stir vigorously. The reaction is often visually indicated by a color change from yellow to colorless.
-
Monitor the reaction by TLC until the starting nitro compound is fully consumed (usually 1-3 hours).
-
Once complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad thoroughly with ethanol or methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Section 4: References
-
Lukoyanov, A. A., Sukhorukov, A. Y. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds. Available from: [Link]
-
ResearchGate. (2015). How to purify 2,6-di(p-aminophenyl)benzo[1,2-d;5,4-d']bisoxazole?. Available from: [Link]
-
Kumbhare, R. M., et al. (2015). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Advances. Available from: [Link]
-
ResearchGate. (2021). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Available from: [Link]
-
Dhanju, S., Crich, D. (2016). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. Available from: [Link]
-
Lepore, S. D., Schacht, A. L., & Wiley, M. R. (2002). Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Tetrahedron Letters. Available from: [Link]
-
AMERICAN ELEMENTS®. This compound. Available from: [Link]
Sources
Technical Support Center: Optimizing Derivatization Reactions for Benzo[d]isoxazol-6-amine
Welcome to the technical support center for the derivatization of Benzo[d]isoxazol-6-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction conditions for successful derivatization.
Section 1: Understanding the Core Chemistry: N-Acylation of this compound
The primary route for the derivatization of this compound is through N-acylation, where an acyl group is introduced to the amine functionality. This reaction is fundamental for building molecular complexity and is a cornerstone in the synthesis of many pharmaceutical intermediates.
The general transformation involves the reaction of the primary aromatic amine of this compound with an acylating agent, typically an acyl chloride or an acid anhydride, to form a stable amide bond. A base is crucial to neutralize the acidic byproduct generated during the reaction.[1][2]
Key Mechanistic Considerations:
The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[3] The isoxazole ring, being an electron-withdrawing group, can reduce the nucleophilicity of the amine, potentially slowing down the reaction compared to simpler anilines.[4] This makes the choice of reaction conditions particularly important.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most suitable acylating agents for this compound?
A1: Acyl chlorides and acid anhydrides are the most common and effective acylating agents for this transformation due to their high reactivity.[1]
-
Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): Highly reactive, often providing good yields at lower temperatures.
-
Acid Anhydrides (e.g., Acetic Anhydride): Generally less reactive than acyl chlorides, which can be advantageous for controlling the reaction with sensitive substrates.
Carboxylic acids can also be used, but they require activation with coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]
Q2: Why is a base necessary in the acylation reaction?
A2: When using acyl chlorides or anhydrides, an acidic byproduct (e.g., HCl or a carboxylic acid) is formed.[1][2] This acid will protonate the unreacted this compound, rendering it non-nucleophilic and halting the reaction. A base, such as pyridine or triethylamine (TEA), is added to neutralize this acid, allowing the reaction to proceed to completion.[1][5]
Q3: Can the isoxazole ring react under these conditions?
A3: The isoxazole ring is generally stable under standard N-acylation conditions. However, under harsh conditions (e.g., very high temperatures or strongly acidic/basic media), ring-opening or other side reactions could potentially occur. It is always advisable to monitor the reaction closely for the formation of unexpected byproducts.
Q4: What are the recommended solvents for this reaction?
A4: Aprotic solvents are preferred to avoid reaction with the acylating agent. Common choices include:
-
Dichloromethane (DCM)
-
Chloroform
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
The choice of solvent can influence the solubility of the starting materials and the reaction rate.[1]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] By spotting the starting material, the acylating agent, and the reaction mixture on a TLC plate, you can visualize the consumption of the starting amine and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.[6][7]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound and provides actionable solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Insufficiently Activated Acylating Agent | If using a carboxylic acid, ensure your coupling agent is active and used in the correct stoichiometry. |
| Inactivated Amine | Ensure the reaction is carried out under anhydrous conditions if using a highly moisture-sensitive acylating agent. The presence of acid will protonate the amine; ensure at least a stoichiometric amount of base is used.[1] |
| Low Reactivity of the Amine | The electron-withdrawing nature of the isoxazole ring can decrease the amine's nucleophilicity.[4] Consider increasing the reaction temperature or using a more reactive acylating agent (acyl chloride > acid anhydride). Microwave irradiation can also be effective in accelerating the reaction.[8] |
| Steric Hindrance | If the acylating agent is sterically bulky, the reaction may be slow. Increase the reaction time and/or temperature. |
Issue 2: Multiple Products Observed on TLC/LC-MS
| Potential Cause | Troubleshooting Steps |
| Diacylation | While less common for aromatic amines, it's a possibility if the reaction conditions are too harsh. Use a controlled amount of the acylating agent (1.0-1.2 equivalents). |
| Side Reactions with the Acylating Agent | Acyl chlorides can react with residual water to form the corresponding carboxylic acid. Ensure all glassware is dry and use anhydrous solvents. |
| Degradation of Starting Material or Product | If the reaction is heated for too long or at too high a temperature, degradation may occur. Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Reaction with Solvent | Some solvents can participate in side reactions. For example, if using DMF at high temperatures, formylation can sometimes be observed. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is Highly Soluble in the Aqueous Phase during Workup | If the product has polar functional groups, it may be lost during aqueous extraction. Minimize the volume of the aqueous washes or perform a back-extraction of the aqueous layer with an organic solvent. |
| Product Co-elutes with Starting Material or Byproducts during Chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product Fails to Crystallize | The product may be an oil or an amorphous solid. Try different solvents or solvent mixtures for recrystallization. If recrystallization fails, column chromatography is the recommended purification method.[9] |
Section 4: Experimental Protocols and Workflows
General Protocol for N-Acylation using an Acyl Chloride
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add a suitable base, such as triethylamine or pyridine (1.2-1.5 equivalents), to the stirred solution.
-
Acylating Agent Addition: Add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress using TLC.
-
Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[1]
Workflow Diagrams
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
General N-Acylation Workflow
Caption: Step-by-step N-acylation workflow.
References
-
Katritzky, A. R., Singh, S. K., He, H.-Y., & Cundy, D. J. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 9(12), 1173–1182. [Link]
-
Jakob, L. (n.d.). Acylation under weak base conditions. [Link]
-
Reddy, P. G., Kumar, Y. N., & Kumar, B. S. (2008). New, Efficient, Selective, and One-Pot Method for Acylation of Amines. Synthetic Communications, 38(18), 3164–3170. [Link]
-
Quora. (2024). Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions? Quora. [Link]
-
Sipos, A., Szamosi, D., Török, B., & Hell, Z. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 500. [Link]
-
Mondal, S., & Bose, G. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]
-
Al-Zoubi, R. M. (2018). N-Acylation Reactions of Amines. In N-Acylation Reactions. IntechOpen. [Link]
-
Toppr. (n.d.). Reactions of Acyl halide. Toppr. [Link]
-
BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. BYJU'S. [Link]
-
Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Pearson. [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. [Link]
-
Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
-
Al-Hiari, Y. M., & Al-Mazari, M. M. (2012). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Journal of the Serbian Chemical Society, 77(1), 1–10. [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). ChemistryStudent. [Link]
-
American Elements. (n.d.). This compound. American Elements. [Link]
-
Kumbhare, R. M., Dadmal, T. L., Devi, T. A., Kumar, D., & Kosurkar, U. B. (2015). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Advances, 5(106), 87405–87419. [Link]
-
Qriouet, Z., Bouklouze, A., El-Idrissi, M., & Chtaini, A. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 1–13. [Link]
-
Qriouet, Z., Bouklouze, A., El-Idrissi, M., & Chtaini, A. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 1–13. [Link]
-
Qriouet, Z., Bouklouze, A., El-Idrissi, M., & Chtaini, A. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 1–13. [Link]
-
Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]
-
Al-Rawashdeh, N. A. F., & Al-Saraireh, S. A. M. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Pharmaceuticals, 15(2), 199. [Link]
-
Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]
-
Mason, A. M., Smith, T. A. D., & Lewis, W. (2019). 6-Chloro-3H-benzo[d][1][8][10]dithiazol-2-ium Chloride. Molbank, 2019(2), M1071. [Link]
-
Ghiasi, N., Bhansali, R. K., & Marwaha, R. (2023). Benzodiazepines. In StatPearls. StatPearls Publishing. [Link]
-
Rath, N. P., & Tiner, R. L. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Chemistry, 6(3), 1332–1347. [Link]
-
Khan, K. M., Saad, S. M., Shaikh, A., & Perveen, S. (2016). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Letters in Drug Design & Discovery, 13(6), 555–566. [Link]
-
Khlebnikov, A. F., Novikov, M. S., & Gorbunova, Y. G. (2014). Advances in the Chemistry of Aminoisoxazole. Beilstein Journal of Organic Chemistry, 10, 1886–1912. [Link]
-
Madej, K., & Marczewska, J. (2012). Analytical methods for determination of benzodiazepines. A short review. Journal of Health and Medical Sciences, 1(2), 1–10. [Link]
-
Ashton, H. (2001). Benzodiazepine side-effects analogized. Seminars in Neurology, 21(2), 185–194. [Link]
-
Davis, J. H., & Davis, W. (1978). The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1263. [Link]
-
Ashton, H. (2022). Benzodiazepine induced GABAergic excitation, neuroinflammation, excitotoxicity: recovery strategies. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. savemyexams.com [savemyexams.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Reactions of Acyl halide [simply.science]
- 6. scispace.com [scispace.com]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]
Technical Support Center: Benzo[d]isoxazol-6-amine Safe Handling and Storage Guide
Introduction: Benzo[d]isoxazol-6-amine (CAS No. 828300-70-5) is a vital heterocyclic building block, frequently utilized as a key intermediate in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system.[1][2] Its structural motif is common in drug candidates for antipsychotic, antidepressant, and anxiolytic activities.[1] Given its reactivity and specific hazard profile, adherence to stringent safety protocols during handling and storage is not merely a matter of compliance, but a critical component of ensuring experimental integrity and protecting the health of laboratory personnel.
This guide provides a comprehensive, experience-driven framework for the safe management of this compound. It moves beyond simple checklists to explain the scientific rationale behind each recommendation, empowering researchers to make informed safety decisions.
Section 1: Hazard Identification & Core Safety Data
Before any manipulation of this compound, a thorough understanding of its intrinsic hazards is essential. This compound is classified under GHS with a "Warning" signal word, indicating moderate hazards that require diligent control measures.[3]
Table 1: this compound Hazard Summary | Identifier | Information | | :--- | :--- | | CAS Number | 828300-70-5[3][4] | | GHS Pictogram |
ngcontent-ng-c1205671314="" class="ng-star-inserted">(GHS07)[3] | | Signal Word | Warning [3] | | Hazard Statements | H302: Harmful if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] | | Key Precautionary Statements | P261: Avoid breathing dust.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Section 2: Personal Protective Equipment (PPE) Protocol
The primary routes of exposure are inhalation of the solid powder, skin contact, and eye contact. Therefore, a multi-layered PPE approach is mandatory. This protocol represents the minimum level of protection; specific experimental conditions may warrant additional measures.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][6] When there is a risk of splashing or significant dust generation, a full face shield should be worn in addition to goggles.[7]
-
Skin and Body Protection: A flame-resistant lab coat is required. More importantly, wear a disposable, low-permeability gown with a solid front and tight-fitting cuffs to prevent skin contact.[8]
-
Hand Protection: Double-gloving is a mandatory practice.[8] Use two pairs of chemotherapy-grade, powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat/gown, and the outer glove should be worn over the cuff.[8] Gloves must be changed immediately if contamination is suspected or at regular intervals.[8]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood.[9] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved N95 (or better) fit-tested respirator is required.[6][7]
Caption: Standard workflow for preparing and donning PPE before handling this compound.
Section 3: Safe Handling & Operations - FAQs
Q1: What is the standard procedure for weighing and transferring this compound solid?
A: The primary objective is to prevent the generation and inhalation of airborne dust and to avoid static discharge.
-
Engineering Controls: Always perform this task inside a certified chemical fume hood. Ensure the sash is at the lowest practical height.
-
Grounding: Use an anti-static weigh boat or ground the balance and spatula to prevent static electricity, which can cause the fine powder to disperse.[5]
-
Tools: Use non-sparking tools for all transfers.[5]
-
Technique: Transfer the solid slowly and carefully. Avoid dropping the powder from a height. If transferring to a flask, use a powder funnel.
-
Cleanup: Immediately after transfer, decontaminate the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes as hazardous waste.
Q2: What engineering controls are essential for working with this compound?
A: Beyond the mandatory chemical fume hood, several other controls are critical:
-
Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.[5]
-
Safety Stations: A fully functional safety shower and eyewash station must be located in close proximity to the workstation.[6]
-
Designated Area: All work with this compound should be restricted to a designated and clearly marked area to prevent cross-contamination.
Section 4: Storage & Stability - FAQs
Improper storage is a common cause of reagent degradation, leading to failed experiments and wasted resources. Amines, in particular, can be susceptible to oxidation.[10][11]
Q1: What are the optimal long-term storage conditions?
A: To maintain the compound's purity (typically ≥97%) and ensure its stability, the following conditions are strongly recommended.[4]
Table 2: Recommended Storage Conditions for this compound
| Condition | Specification | Rationale |
|---|---|---|
| Temperature | 2-8°C[1][12] | Refrigeration slows down potential degradation pathways, preserving the compound's integrity over time. |
| Atmosphere | Inert gas (Argon or Nitrogen)[5][12] | Prevents oxidative degradation of the amine functional group, which is a common failure mode for this class of compounds.[11] |
| Light Exposure | Keep in a dark place[12] | Protects the molecule from potential light-catalyzed degradation. The vial should be amber or stored inside a light-blocking secondary container. |
| Container | Tightly closed, original vial[5][6] | Prevents contamination from atmospheric moisture and other contaminants. |
Q2: I noticed the material, which should be a solid, has changed color. What does this indicate?
A: A color change is a primary visual indicator of chemical degradation. This is often due to oxidation or reaction with trace impurities. If you observe this, the compound's purity is suspect. It should not be used for sensitive applications without re-analysis (e.g., via NMR or LC-MS) to confirm its identity and purity. The best preventative measure is strict adherence to storage under an inert atmosphere.[5][12]
Q3: What chemicals are incompatible with this compound during storage or in a reaction?
A: To prevent hazardous reactions, do not store or mix this compound with the following:
-
Strong Oxidizing Agents: Can cause vigorous or explosive reactions.[5]
-
Strong Bases: May deprotonate or react with the isoxazole ring system.[6]
-
Acid Chlorides: Will react with the amine group.[6]
-
Strong Reducing Agents: May lead to unintended reduction of the heterocyclic ring.[6]
Section 5: Troubleshooting & Emergency Procedures
Guide 1: Accidental Exposure Response
Immediate and correct first aid is critical to minimizing harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][6] If skin irritation develops or persists, seek medical attention.[6]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] If the person is not breathing, provide artificial respiration. If symptoms like respiratory irritation or dizziness occur, seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and have the person drink plenty of water.[5] Call a poison control center or physician immediately for guidance.[9]
Guide 2: Spill Containment & Cleanup Protocol
This protocol applies to small spills (<1 gram) within a chemical fume hood. For larger spills or spills outside of containment, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. calpaclab.com [calpaclab.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. benchchem.com [benchchem.com]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 239097-74-6|Benzo[d]isoxazol-5-amine|BLD Pharm [bldpharm.com]
Resolving unexpected peaks in NMR of Benzo[D]isoxazol-6-amine
Welcome to the technical support center for researchers working with Benzo[d]isoxazol-6-amine. This guide is designed to help you troubleshoot and resolve unexpected peaks in your Nuclear Magnetic Resonance (NMR) spectra. As professionals in chemical research and drug development, obtaining a clean, interpretable NMR spectrum is paramount for structural confirmation and purity assessment. This resource synthesizes expert knowledge and field-proven protocols to help you navigate common spectral artifacts and impurities.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows several peaks I can't account for. What are the most common culprits?
When unexpected peaks appear, it's essential to approach the problem systematically. The most common sources of extraneous signals fall into three categories:
-
Solvents & Contaminants : Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) or common laboratory contaminants (e.g., grease, water) are the most frequent offenders.[1]
-
Reagents & Byproducts : Unreacted starting materials, residual reagents, or side-products from the synthesis of this compound can persist even after initial purification.
-
Degradation : The compound may have degraded due to improper handling or storage, leading to new chemical species.
The first step is always to check for common solvent impurities. If those are ruled out, a more in-depth analysis of potential synthesis-related impurities or degradation is required.
Q2: I see a broad singlet in my spectrum that seems to shift between samples. What is it?
This is a classic presentation of an N-H proton, such as the one on the amine group of your target compound.[2] Protons on heteroatoms (like nitrogen or oxygen) are "exchangeable" and their chemical shift is often sensitive to concentration, temperature, and the specific solvent matrix due to varying degrees of hydrogen bonding.[3] The peak is often broad because of quadrupole broadening from the nitrogen atom and/or chemical exchange with trace amounts of water in the solvent.
To definitively confirm if a peak is from an N-H (or O-H) proton, you can perform a D₂O shake experiment . Adding a drop of deuterium oxide (D₂O) to your NMR tube and re-acquiring the spectrum will cause the N-H proton to exchange with a deuterium atom. Since deuterium is not observed in ¹H NMR, the peak will disappear or significantly diminish in intensity.[4]
Q3: My aromatic region is crowded and the peaks are overlapping. How can I resolve them?
Overlapping signals in the aromatic region are a common challenge. One effective strategy is to re-run the sample in a different deuterated solvent.[4] Solvents can induce differential shifts in nearby protons through anisotropic effects. For instance, changing from chloroform-d (CDCl₃) to benzene-d₆ often spreads out aromatic signals, revealing hidden multiplicities and allowing for more accurate integration and coupling constant analysis.[4] Alternatively, acquiring the spectrum on a higher-field NMR instrument (e.g., moving from 300 MHz to 600 MHz) will also increase spectral dispersion and improve resolution.
Troubleshooting Guide 1: Identifying Solvent and Contaminant Peaks
The first and most critical step in diagnosing unexpected peaks is to consult a reference table for common NMR impurities. Many high-purity deuterated solvents still contain a small residual peak of the non-deuterated isotopomer (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm).[3][5]
Table 1: ¹H NMR Chemical Shifts (δ) of Common Laboratory Solvents in CDCl₃
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Acetonitrile | 1.94 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| n-Hexane | 1.25 (br s), 0.88 (br t) | br s, br t |
| Methanol | 3.49 (s) | s |
| Toluene | 7.2-7.3 (m), 2.36 (s) | m, s |
| Water | ~1.56 (variable) | s |
| Silicone Grease | ~0.07 (br s) | br s |
This table is adapted from data published by Gottlieb, Kotlyar, and Nudelman. For a comprehensive list across multiple deuterated solvents, consult their publications.[1][6]
Workflow for Contaminant Identification
Below is a logical workflow to determine if an unexpected peak is a simple contaminant.
Caption: Proton-deuterium exchange for an amine with D₂O.
Identifying Synthesis-Related Impurities
The synthesis of this compound and related structures often involves the reduction of a nitro group or cyclization reactions. [7]Potential impurities could include:
-
Starting Materials : Such as the corresponding 6-nitrobenzo[d]isoxazole. Check for characteristic peaks of precursors used in your synthesis.
-
Incomplete Reactions or Isomers : The reaction may not have gone to completion, or in some cases, regioisomers might form. [8]* Reagents : Reagents used in the workup or purification steps (e.g., acids, bases, phase-transfer catalysts) might be present.
Action Plan:
-
Review Synthesis : Carefully review every reagent and intermediate in your synthetic pathway.
-
Check Precursor Spectra : If possible, run NMR spectra of your starting materials and key intermediates to have a reference.
-
Consider Side Reactions : Think about plausible side reactions. For example, could the isoxazole ring have opened? Could over-reduction have occurred?
-
Advanced NMR : If the problem persists, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for mapping out the exact structure of the impurity by showing proton-proton and proton-carbon correlations, respectively. [9]
Troubleshooting Guide 3: Addressing Sample and Instrument Issues
Sometimes, the issue is not chemical but physical or instrumental. Poor spectral quality can obscure or mimic unexpected peaks.
Table 2: Common NMR Problems and Solutions
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Broad, Distorted Peaks | 1. Poor shimming of the magnet.<[10]br>2. Sample is too concentrated or has poor solubility.<[11]br>3. Presence of paramagnetic impurities. | 1. Re-shim the instrument, or ask an expert to do so.2. Dilute the sample or filter it to remove suspended solids.3. Check for metal contaminants; may require re-purification. |
| Baseline Artifacts (Wiggles, Rolls) | 1. Sample concentration is too high, saturating the detector.<[12]br>2. Acquisition parameters are not optimized (e.g., acquisition time too short). | 1. Dilute the sample. Reduce the receiver gain and/or the tip angle of the pulse.<[12]br>2. Use standard, calibrated acquisition parameters. |
| No Signal or Very Weak Signal | 1. Sample is too dilute.2. NMR tube is not positioned correctly in the spinner.<[11]br>3. Instrument issue (e.g., probe needs tuning). | 1. Prepare a more concentrated sample.2. Eject the sample and ensure it is gauged correctly.3. Consult the facility manager to check instrument performance. |
By methodically working through these FAQs and troubleshooting guides, researchers can effectively diagnose the source of unexpected peaks in the NMR spectra of this compound, leading to more accurate structural analysis and confident research outcomes.
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Online]. Available: [Link]
-
University of Wisconsin-Madison, NMR Facility. Troubleshooting Acquisition Related Problems. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. [Online]. Available: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Online]. Available: [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Online]. Available: [Link]
-
San Diego State University, NMR Facility. Common Problems. [Online]. Available: [Link]
-
Al-Degs, Y. S., & Al-Ghawanmeh, A. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 56(10), 915-927. [Online]. Available: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Online]. Available: [Link]
-
Claramunt, R. M., & Elguero, J. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Arkivoc, 2006(7), 1-10. [Online]. Available: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). [Online]. Available: [Link]
-
Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Online]. Available: [Link]
-
Fiveable. Spectroscopy of Amines. [Online]. Available: [Link]
-
Kumbhare, R. M., Dadmal, T. L., Devi, T. A., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Advances, 4(91), 49949-49960. [Online]. Available: [Link]
-
OpenOChem Learn. Interpreting ¹H NMR. [Online]. Available: [Link]
-
ResearchGate. (2008). Synthesis and NMR Spectral Analysis of Amine Heterocycles. [Online]. Available: [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information for: A practical nickel-catalyzed reduction of aromatic nitro compounds to aromatic amines. [Online]. Available: [Link]
-
Goparaju, S., et al. (2020). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1284-1296. [Online]. Available: [Link]
-
Abraham, R. J. (2011). ¹H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 49(11), 723-733. [Online]. Available: [Link]
-
American Elements. This compound. [Online]. Available: [Link]
-
MDPI. (2018). 6-Chloro-3H-benzo[d]d[3][4][11]ithiazol-2-ium Chloride. [Online]. Available: [Link]
-
ResearchGate. (2016). Fragment of the 1Н NMR spectrum for a mixture of regioisomeric isoxazoles. [Online]. Available: [Link]
-
Wikipedia. Benzisoxazole. [Online]. Available: [Link]
-
El-Gindy, A., et al. (2023). Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone. Scientific Reports, 13(1), 21081. [Online]. Available: [Link]
- Google Patents. (2007). US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. [Online].
-
ResearchGate. (2019). Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation. [Online]. Available: [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information for: A mild and efficient method for the synthesis of carboxylic acids from aldehydes. [Online]. Available: [Link]
-
ResearchGate. (2018). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. [Online]. Available: [Link]
-
ResearchGate. (2019). Benzisoxazole: A privileged scaffold for medicinal chemistry. [Online]. Available: [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Interpreting | OpenOChem Learn [learn.openochem.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 12. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Technical Support Center: Scaling Up the Production of Benzo[d]isoxazol-6-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of Benzo[d]isoxazol-6-amine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the synthetic pathway, focusing on common challenges, troubleshooting, and optimization strategies to ensure a robust and scalable process.
Synthesis Pathway Overview
The most reliable and scalable synthesis of this compound is a three-step process starting from 2-hydroxy-4-nitrobenzaldehyde. The pathway involves an initial oximation, followed by an intramolecular cyclization to form the benzisoxazole core, and concludes with a selective reduction of the nitro group.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the reduction of the nitro group the final step?
A: Placing the reduction at the end of the sequence is a strategic choice for process robustness. The amine functionality in the final product is a nucleophilic and basic site that can complicate the preceding steps. For instance, an exposed amine group could react with the activating agents used during the cyclization step (like NCS), leading to unwanted side products and reducing the overall yield. By keeping the nitro group, which is a stable and electron-withdrawing group, until the final step, we ensure cleaner reactions in the formation of the core heterocyclic structure.
Q2: What are the critical quality attributes for the starting material, 2-hydroxy-4-nitrobenzaldehyde?
A: The purity of the starting material is paramount. Key impurities to screen for include isomers (e.g., 2-hydroxy-5-nitrobenzaldehyde or 2-hydroxy-3-nitrobenzaldehyde) and residual solvents or reagents from its synthesis. Isomeric impurities are particularly problematic as they will carry through the synthesis, forming isomeric benzisoxazole products that can be very difficult to separate from the desired final product. A purity of >98% by HPLC is recommended for predictable results on scale.
Q3: Can I use a different reducing agent for the final step?
A: Yes, while catalytic hydrogenation with Palladium on carbon (Pd/C) is often preferred for its clean work-up and high yield, other reagents can be used.[1] Tin(II) chloride (SnCl₂) in the presence of concentrated HCl is a common alternative. However, this method requires a more involved work-up to remove tin salts, which can be challenging on a larger scale. Other transfer hydrogenation methods (e.g., using ammonium formate as the hydrogen source) can also be effective. The choice depends on the equipment available, scale, and safety considerations. It's critical to avoid overly harsh reducing conditions (e.g., high-pressure hydrogenation with Raney Nickel) which could lead to the reductive cleavage of the benzisoxazole N-O bond.[2]
Q4: What is the significance of this compound in drug development?
A: this compound is a valuable building block in medicinal chemistry. The benzisoxazole scaffold is a "privileged structure" found in numerous FDA-approved drugs, particularly antipsychotics like Risperidone and Paliperidone.[3][4] The 6-amino group provides a convenient handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds for drug discovery programs targeting various biological receptors.[5][6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and validated solutions.
Problem Area 1: Step 2 - Cyclization (Oxime to 6-Nitrobenzo[d]isoxazole)
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 6-Nitrobenzo[d]isoxazole | 1. Beckmann Rearrangement: The primary competing side reaction is the Beckmann rearrangement of the oxime, which forms an isomeric benzo[d]oxazole.[7][8] This is often promoted by protic acids or the presence of water. 2. Inefficient Activation: The oxime hydroxyl group may not be efficiently converted into a good leaving group for the intramolecular cyclization.[8] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Moisture can facilitate the undesired rearrangement pathway.[7] 2. Use Mild, Neutral Activating Agents: Instead of strong acids, employ activating systems that favor direct cyclization. A combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or using 1,1'-carbonyldiimidazole (CDI) have proven effective.[7] An alternative established method uses N-Chlorosuccinimide (NCS).[9] |
| Complex product mixture observed by TLC/LC-MS | 1. Degradation: The starting oxime or the product might be unstable under the reaction conditions (e.g., high temperature or harsh pH). 2. Multiple Side Reactions: Use of strong, non-specific reagents can promote various side reactions beyond the Beckmann rearrangement. | 1. Optimize Reaction Temperature: Run the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or HPLC to avoid over-running and subsequent degradation. 2. Re-evaluate Reagent Choice: Switch to a milder and more selective activating agent as described above. |
Problem Area 2: Step 3 - Reduction (Nitro to Amine)
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or stalled reaction | 1. Catalyst Deactivation: The Palladium catalyst (if using hydrogenation) may be poisoned by impurities (e.g., sulfur or halide contaminants) or may have lost activity. 2. Insufficient Hydrogen: Inadequate H₂ pressure or poor agitation can lead to a mass transfer limitation, slowing the reaction. 3. Low Quality Reducing Agent: The reducing agent (e.g., SnCl₂) may be old or partially oxidized. | 1. Use Fresh Catalyst: Always use fresh, high-quality Pd/C catalyst. If catalyst poisoning is suspected, consider pre-treating the substrate with activated carbon. 2. Optimize Hydrogenation Conditions: Ensure a proper seal on the reaction vessel. Increase hydrogen pressure (within safe limits of the equipment) and/or improve agitation to enhance gas-liquid mixing. 3. Verify Reagent Quality: Use a fresh bottle of the reducing agent or titrate to determine its active concentration before use. |
| Formation of an unexpected major byproduct | 1. Reductive Cleavage of N-O Bond: The benzisoxazole ring itself can be reduced under certain conditions, leading to the formation of a 2-hydroxybenzonitrile or related species.[2] This is more likely with aggressive catalysts or extended reaction times. | 1. Monitor Reaction Closely: Track the disappearance of the starting material by TLC or HPLC and stop the reaction immediately upon its consumption to prevent over-reduction. 2. Screen Catalysts/Reagents: If ring cleavage persists, screen alternative, less aggressive conditions. For example, use transfer hydrogenation with ammonium formate or a different catalyst type (e.g., Platinum on carbon). |
digraph "Troubleshooting_Reduction" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes Start [label="Low Yield or Impure \n this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SM [label="Is 6-Nitrobenzo[d]isoxazole \n starting material pure?"]; Purify_SM [label="Action: Purify intermediate by \n recrystallization or chromatography.", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reaction [label="Analyze crude reaction mixture by LC-MS"]; Incomplete [label="Observation: \n High % of starting material remains."]; Byproduct [label="Observation: \n Significant byproduct detected."]; Cleavage [label="Is byproduct consistent with \n N-O bond cleavage? \n (e.g., M+2 loss of oxygen)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solve_Incomplete [label="Action: \n 1. Use fresh Pd/C catalyst. \n 2. Increase H₂ pressure/agitation. \n 3. Extend reaction time carefully.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solve_Cleavage [label="Action: \n 1. Reduce reaction time. \n 2. Screen milder catalysts (e.g., Pt/C). \n 3. Consider SnCl₂/HCl as alternative.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other_Byproduct [label="Action: \n Characterize byproduct. \n Re-evaluate reaction conditions \n (solvent, temp)."]; // Edges Start -> Check_SM; Check_SM -> Purify_SM [label="No"]; Check_SM -> Check_Reaction [label="Yes"]; Check_Reaction -> Incomplete; Check_Reaction -> Byproduct; Incomplete -> Solve_Incomplete; Byproduct -> Cleavage; Cleavage -> Solve_Cleavage [label="Yes"]; Cleavage -> Other_Byproduct [label="No"];
}
Caption: Troubleshooting decision tree for the reduction step.
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes. All laboratory work should be conducted by trained professionals in a suitable chemical laboratory with appropriate safety precautions.
Protocol 1: Synthesis of 2-Hydroxy-4-nitrobenzaldehyde Oxime (Intermediate 1)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-4-nitrobenzaldehyde (1.0 eq) in ethanol (approx. 5-10 mL per gram of aldehyde).
-
Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water.
-
Reaction: Slowly add the aqueous hydroxylamine solution to the stirred aldehyde solution at room temperature. An exotherm may be observed.
-
Heating & Monitoring: Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting aldehyde spot has disappeared.
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold water. Acidify the mixture with dilute HCl to a pH of ~5-6. The oxime product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the oxime, which can be used in the next step without further purification if purity is >95%.
Protocol 2: Synthesis of 6-Nitrobenzo[d]isoxazole (Intermediate 2)
-
Setup: To a solution of 2-hydroxy-4-nitrobenzaldehyde oxime (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF), add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise while maintaining the temperature below 30 °C.[9]
-
Reaction: Stir the reaction mixture at room temperature for approximately 3-5 hours. Monitor the reaction by TLC or HPLC for the consumption of the oxime.
-
Work-up: Once the reaction is complete, pour the mixture into a larger volume of ice water. The product will precipitate.
-
Isolation & Purification: Filter the solid product, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 6-Nitrobenzo[d]isoxazole.
Protocol 3: Synthesis of this compound (Final Product)
-
Setup: To a solution of 6-Nitrobenzo[d]isoxazole (1.0 eq) in methanol or ethanol, carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).
-
Reaction: Place the reaction vessel under a hydrogen atmosphere (a balloon is sufficient for small scale, while a Parr hydrogenator is used for larger scales) and stir vigorously at room temperature.
-
Monitoring: The reaction is typically complete within 4-12 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.[1]
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; keep the filter cake wet with solvent during handling.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine to prevent streaking) to yield pure this compound.
Analytical Methods
Consistent analytical monitoring is key to a successful scale-up.
| Analysis Type | Purpose | Typical Conditions/Observations |
| Thin Layer Chromatography (TLC) | Rapid, in-process monitoring of reaction conversion. | Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: Hexane/Ethyl Acetate mixtures are a good starting point. The amine product will have a lower Rf than the nitro intermediate. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity, impurity profiling, and reaction kinetics. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA or formic acid. Detection: UV at 254 nm and 280 nm. |
| Mass Spectrometry (MS) | Confirmation of molecular weight for intermediates and final product; identification of byproducts. | Coupled with LC (LC-MS) for mixture analysis. Look for the expected [M+H]⁺ ion for each compound. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of intermediates and final product. | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Confirm characteristic aromatic splitting patterns and the disappearance of the nitro-aromatic signals and appearance of amine-aromatic signals in the final step. |
References
- BenchChem. (2025). Common side reactions in the synthesis of benzisoxazoles.
- ChemicalBook. (2016). 6-Aminoindazole synthesis.
- Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Accessed January 1, 2026.
- Wikipedia. (n.d.). Benzisoxazole.
- BenchChem. (n.d.). Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs: Application Notes and Protocols.
-
Lepore, S. D., Schacht, A. L., & Wiley, M. R. (2002). Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Tetrahedron Letters, 43, 8777–8779. Available at: [Link]
-
American Elements. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2017). Benzisoxazole: A privileged scaffold for medicinal chemistry. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Benzisoxazole – Knowledge and References. Available at: [Link]
- Unnamed Source. (n.d.). This compound. Accessed January 1, 2026.
Sources
- 1. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. soc.chim.it [soc.chim.it]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Benzo[d]isoxazol-6-amine Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[d]isoxazol-6-amine and its derivatives. This guide is designed to provide in-depth troubleshooting and practical advice to help you refine your assay methods and overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of this compound compounds in various assays.
Q1: What are the best practices for dissolving and storing this compound compounds?
Answer: Proper handling of your this compound compounds is critical for reproducible results.
-
Solubility: Most this compound derivatives are soluble in organic solvents like DMSO.[1] It is crucial to ensure the compound is fully dissolved in the solvent before preparing aqueous dilutions for your assay.
-
Storage: For long-term stability, store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.[2] Avoid repeated freeze-thaw cycles.[2] For short-term storage, 4°C is acceptable for some compounds.[3] Always refer to the manufacturer's specific recommendations.
-
Working Solutions: Prepare fresh dilutions from your stock solution for each experiment to ensure accuracy.[1]
Q2: My fluorescent signal is weak or absent. What are the potential causes?
Answer: A weak or absent fluorescent signal can stem from several factors, from reagent issues to incorrect instrument settings.
-
Reagent Preparation: Ensure all components, especially fluorescent probes and enzymes, have been reconstituted and stored correctly.[2][3] Verify that the assay buffer is at room temperature before use, as cold buffer can inhibit enzyme activity.[2][4]
-
Instrument Settings: Double-check that the excitation and emission wavelengths on your plate reader are correctly set for your specific fluorophore.[1][2] Optimize the gain settings to enhance signal detection without saturating the detector.[1]
-
Quenching: Fluorescence quenching can significantly reduce your signal. This can be caused by a variety of factors, including the presence of certain ions (e.g., chloride, iodide), molecular oxygen, or even self-quenching at high probe concentrations.[5][6]
Q3: I'm observing high background fluorescence in my assay. How can I reduce it?
Answer: High background can mask your true signal and reduce the dynamic range of your assay.
-
Autofluorescence: The assay components themselves, including the test compounds or the microplate, can be autofluorescent. It is recommended to use black plates for fluorescence assays to minimize background.[2][4]
-
Contamination: Ensure all reagents and labware are free from fluorescent contaminants.
-
Blank Controls: Always include a "no enzyme" or "no substrate" control to measure and subtract the background fluorescence from your experimental wells.
Q4: What is fluorescence quenching and how can I identify it in my assay?
Answer: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[5][6] It can occur through various mechanisms, including Förster resonance energy transfer (FRET), collisional quenching, and static quenching.[5][6]
-
Dynamic vs. Static Quenching: Dynamic (collisional) quenching occurs when the excited fluorophore collides with a quencher molecule, while static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[5][7]
-
Identifying Quenching: A common indicator of quenching is a lower-than-expected fluorescence signal. To investigate further, you can perform control experiments. For instance, if you suspect your test compound is a quencher, you can measure its absorbance spectrum to see if it overlaps with the excitation or emission spectrum of your fluorophore, which could indicate an inner filter effect.[8]
Section 2: Troubleshooting Guide for Enzyme Inhibition Assays
This compound and its derivatives are frequently used as inhibitors in enzyme kinetic studies, particularly for enzymes like monoamine oxidases (MAO) and kynurenine-3-monooxygenase (KMO).[1][9][10][11]
Issue 1: Inconsistent IC50 Values
Inconsistent IC50 values are a common frustration in drug discovery research.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Pipetting Errors | Inaccurate serial dilutions can lead to significant variability in inhibitor concentrations. | Use calibrated pipettes and proper pipetting techniques. Prepare fresh dilutions for each experiment.[1] |
| Incubation Times | Inconsistent pre-incubation or reaction times can affect the apparent potency, especially for time-dependent inhibitors. | Ensure consistent timing across all samples and plates.[1] |
| Solvent Effects | High concentrations of organic solvents (e.g., DMSO) can inhibit enzyme activity. | Keep the final solvent concentration consistent across all wells, including controls, and ideally below 1-2%.[1] |
| Data Analysis | An inappropriate curve-fitting model can lead to inaccurate IC50 determination. | Use a sufficient range of inhibitor concentrations to generate a complete dose-response curve and fit the data to a suitable model.[1] |
Issue 2: Lower than Expected Potency
Observing a weaker inhibitory effect than anticipated can be perplexing.
Potential Causes & Solutions:
-
Compound Integrity: Ensure the inhibitor has not degraded. Verify its purity and consider re-synthesis or purchasing a new batch if necessary.
-
Assay Conditions:
-
pH and Temperature: Enzyme activity is highly sensitive to pH and temperature.[1] Verify that your assay buffer is at the optimal pH and the assay is run at the correct temperature.
-
Substrate Concentration: For competitive inhibitors, a high substrate concentration can overcome the inhibitory effect.[1] Ensure the substrate concentration is appropriate for the assay, typically at or below the Michaelis constant (Km).
-
Workflow for Troubleshooting Inconsistent IC50 Values
Caption: A logical workflow for diagnosing and resolving inconsistent IC50 values.
Section 3: Cell-Based Assay Considerations
When transitioning from biochemical to cell-based assays, new challenges can arise.
Q1: How can I be sure the observed effect is due to the intended target inhibition and not off-target effects or cytotoxicity?
Answer: This is a critical question in drug development.
-
Selectivity Profiling: Test your compound against related enzymes or receptors to determine its selectivity. For example, if you are targeting MAO-B, you should also assess its activity against MAO-A.[1]
-
Cytotoxicity Assays: Perform a standard cytotoxicity assay (e.g., MTT, LDH) in parallel to your functional assay. This will help you distinguish between a specific inhibitory effect and general cell death.
-
Control Compounds: Include well-characterized positive and negative control compounds in your experiments to validate your assay system.
Q2: My this compound based fluorescent probe is not working in live cells.
Answer: Several factors can affect the performance of fluorescent probes in a cellular environment.
-
Cell Permeability: Not all compounds can readily cross the cell membrane. You may need to use a permeabilization agent, but be aware that this can affect cell health.
-
Intracellular Environment: The pH, viscosity, and presence of intracellular quenchers can all alter the probe's fluorescent properties.
-
Photobleaching: Fluorescent probes can be susceptible to photobleaching upon prolonged exposure to excitation light. Minimize exposure times and use an anti-fade mounting medium if applicable.
Experimental Protocol: Basic MAO-B Inhibition Assay
This protocol provides a general framework for a fluorometric monoamine oxidase B (MAO-B) inhibition assay.
Materials:
-
MAO-B enzyme
-
MAO-B substrate (e.g., a compound that generates H₂O₂ upon oxidation)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
This compound based inhibitor
-
Black 96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of your this compound inhibitor in assay buffer.
-
Prepare a working solution of MAO-B enzyme in assay buffer.
-
Prepare a detection mix containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.
-
-
Assay Setup:
-
Add your inhibitor dilutions to the wells of the microplate.
-
Add the MAO-B enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the detection mix to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red).[1]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[1]
-
Signaling Pathway of Kynurenine Metabolism
Caption: A simplified diagram of the kynurenine pathway, a target for many Benzo[d]isoxazole-based inhibitors.
Section 4: References
-
ACS Publications. (n.d.). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Retrieved from [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
-
ACS Publications. (2004). Fluorescence Quenching-Based Assays for Hydrolyzing Enzymes. Application of Time-Resolved Fluorometry in Assays for Caspase, Helicase, and Phosphatase. Analytical Chemistry. Retrieved from [Link]
-
YouTube. (2015). Quenching (fluorescence). Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Retrieved from [Link]
-
PubMed. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. abcam.cn [abcam.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Benzo[d]isoxazol-6-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the efficacy of Benzo[d]isoxazol-6-amine derivatives and their analogues, focusing on their anticancer and antimicrobial properties. By synthesizing available experimental data, this document aims to elucidate key structure-activity relationships (SAR) and provide detailed experimental protocols to support rational drug design and optimization efforts within this promising chemical space.
The Benzo[d]isoxazole Core: A Versatile Pharmacophore
The benzo[d]isoxazole ring system is a key pharmacophore found in numerous biologically active compounds. The nature and position of substituents on this bicyclic heterocycle play a pivotal role in determining the specific biological activity and potency of its derivatives. The 6-amino substitution, in particular, has been a focal point of research, offering a versatile handle for further chemical modification and demonstrating significant potential in modulating various biological targets.
Synthesis of this compound Derivatives
A common and effective route to obtaining this compound involves the synthesis of a 6-nitrobenzo[d]isoxazole intermediate, followed by its reduction to the desired 6-amino derivative. This two-step process allows for the introduction of the key amine functionality at a late stage, facilitating the synthesis of a diverse library of compounds.
Experimental Protocol: Synthesis of 6-Nitrobenzo[d]isoxazole and its Reduction to 6-Aminobenzo[d]isoxazole
Step 1: Synthesis of 6-Nitrobenzo[d]isoxazole
-
Rationale: This step introduces the nitro group at the 6-position of the benzisoxazole ring, which can be readily reduced to an amine in the subsequent step. The choice of nitrating agent and reaction conditions is crucial to ensure regioselectivity and avoid unwanted side products.
-
Procedure:
-
To a stirred solution of benzo[d]isoxazole (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus, and dry under vacuum to yield 6-nitrobenzo[d]isoxazole.
-
Step 2: Reduction of 6-Nitrobenzo[d]isoxazole to 6-Aminobenzo[d]isoxazole
-
Rationale: This step converts the nitro group to the desired amine functionality. A variety of reducing agents can be employed, with tin(II) chloride in ethanol being a common and effective choice for this transformation.
-
Procedure:
-
To a solution of 6-nitrobenzo[d]isoxazole (1 equivalent) in ethanol, add tin(II) chloride dihydrate (3-5 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into a cold, saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-aminobenzo[d]isoxazole.
-
Comparative Efficacy: A Look at the Data
The following sections present a comparative overview of the anticancer and antimicrobial activities of various 6-substituted benzo[d]isoxazole derivatives. It is important to note that the data presented is collated from different studies and, therefore, the experimental conditions (e.g., cell lines, bacterial strains, and assay methodologies) may vary. This information should be used as a guide for understanding general trends in activity rather than for direct, quantitative comparisons.
Anticancer Activity
The anticancer potential of benzo[d]isoxazole derivatives has been a significant area of investigation. The data below summarizes the in vitro cytotoxic activity of a series of 6-substituted analogs against various human cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.
Table 1: In Vitro Anticancer Activity of 6-Substituted Benzo[d]isoxazole Derivatives
| Compound ID | R (Substitution at 6-position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -NO₂ | HCT-116 (Colon) | 45.2 | [1] |
| 1b | -NO₂ | MCF-7 (Breast) | 51.7 | [1] |
| 1c | -NO₂ | HeLa (Cervical) | 48.9 | [1] |
| 2a | -F | A549 (Lung) | >100 | [2] |
| 2b | -F | Colo205 (Colon) | >100 | [2] |
| 3a | -NH-acyl | A549 (Lung) | 8.27 | [3] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of an electron-withdrawing nitro group at the 6-position (compounds 1a-1c ) appears to confer moderate anticancer activity against a range of cancer cell lines.[1]
-
Substitution with a fluorine atom at the 6-position (compounds 2a and 2b ) did not show significant activity in the tested cell lines.[2]
-
Acylamino substitution at the 6-position (compound 3a ) has been shown to lead to potent anticancer activity, suggesting that this moiety is a promising avenue for further optimization.[3]
Antimicrobial Activity
Benzo[d]isoxazole derivatives have also demonstrated promising activity against a variety of bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the compound that inhibits visible growth of the microorganism.
Table 2: In Vitro Antimicrobial Activity of 6-Substituted Benzo[d]isoxazole Derivatives
| Compound ID | R (Substitution at 6-position) | Microorganism | MIC (µg/mL) | Reference |
| 4a | -F | Bacillus subtilis | 62.5 | [4] |
| 4b | -F | Staphylococcus aureus | 31.25 | [4] |
| 4c | -F | Escherichia coli | >100 | [4] |
| 4d | -F | Pseudomonas aeruginosa | >100 | [4] |
| 5a | -NO₂ | Staphylococcus aureus | - | [5] |
| 5b | -NO₂ | Escherichia coli | - | [5] |
Structure-Activity Relationship (SAR) Insights:
-
6-Fluoro substitution (compounds 4a-4d ) shows moderate activity against Gram-positive bacteria but is less effective against Gram-negative bacteria.[4]
-
The presence of a 6-nitro group (compounds 5a and 5b ) has been investigated in the context of Schiff base derivatives, showing some antibacterial activity.[5] The conversion of the nitro group to an amine could potentially modulate this activity.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of many benzo[d]isoxazole derivatives is attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. One such key pathway is the PI3K/Akt signaling cascade, which is often dysregulated in cancer.
This diagram illustrates how growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt promotes cell growth and proliferation and inhibits apoptosis. Certain Benzo[d]isoxazole derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as Akt.
Standardized Experimental Protocols for Efficacy Evaluation
To ensure the generation of reliable and comparable data, the use of standardized experimental protocols is paramount. The following are detailed, step-by-step methodologies for assessing the anticancer and antimicrobial efficacy of novel compounds.
In Vitro Anticancer Activity: MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][6]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
-
Principle: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism after overnight incubation.[7]
-
Protocol:
-
Compound Preparation: Prepare a series of two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The available data, though fragmented, consistently points towards the significant anticancer and antimicrobial potential of this class of compounds. The 6-amino group provides a crucial point for chemical diversification, allowing for the fine-tuning of physicochemical properties and biological activity.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives against a standardized panel of cancer cell lines and microbial strains. This will enable the generation of a cohesive dataset to build more robust structure-activity relationship models. Furthermore, elucidation of the precise molecular mechanisms of action will be critical for the rational design of next-generation derivatives with enhanced efficacy and selectivity.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
-
Broth Microdilution | MI - Microbiology. American Society for Microbiology. Available from: [Link]
-
PI3K-Akt signaling pathway. Cusabio. Available from: [Link]
-
Schematic drawing of the PI3K/Akt signaling pathway. ResearchGate. Available from: [Link]
-
PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. Available from: [Link]
-
Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). ACS Publications. Available from: [Link]
-
Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available from: [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Available from: [Link]
-
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazo. The Royal Society of Chemistry. Available from: [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available from: [Link]
-
ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 847. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). NIH. Available from: [Link]
-
One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions. RSC Publishing. Available from: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. Available from: [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. Available from: [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available from: [Link]
-
Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. PMC. Available from: [Link]
-
Isoxazole derivatives showing antimicrobial activity (61–69). ResearchGate. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
A-Scientist's-Guide-to-Validating-Benzo[d]isoxazol-6-amine-as-a-Therapeutic-Target
Abstract
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] This guide provides a comprehensive framework for the validation of a novel derivative, Benzo[d]isoxazol-6-amine, as a potential therapeutic target. We will explore a scientifically rigorous, step-by-step process, from initial target hypothesis based on structural analogy to established drugs like Risperidone, through detailed protocols for in vitro and cellular validation assays. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons to alternative therapies and the experimental foundation required to de-risk and advance a novel chemical entity toward clinical consideration.
Introduction: The Promise of the Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole heterocycle is a cornerstone of modern drug discovery, with derivatives demonstrating a vast range of biological activities, including antipsychotic, anticonvulsant, anticancer, and antimicrobial effects.[2][3][4][5] Its utility stems from its rigid structure and ability to be functionalized, allowing for precise tuning of pharmacological properties.
A prominent example is Risperidone, an atypical antipsychotic whose therapeutic effects are mediated primarily through the potent antagonism of Dopamine D2 (D2) and Serotonin 5-HT2A (5-HT2A) receptors.[6][7][8][9] The clinical success of such compounds provides a strong rationale for investigating novel derivatives like this compound. The critical first step in this process is target validation: a series of experiments to demonstrate that modulating a specific biological target with the compound can confer therapeutic benefit within an acceptable safety window.[10][11][12]
This guide will use the well-established pharmacology of Risperidone as a foundation to construct a plausible validation pathway for this compound, hypothesizing its primary targets as key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders.
Part 1: Target Hypothesis and Initial Characterization
Based on structural similarity to Risperidone, the primary hypothesis is that this compound functions as an antagonist at D2 and 5-HT2A receptors. These receptors are pivotal in regulating neurotransmission in the mesolimbic and prefrontal cortex pathways, and their modulation is a cornerstone of treating psychosis.[8][13]
Key Mechanistic Questions:
-
What is the binding affinity of this compound for D2 and 5-HT2A receptors?
-
Does it act as an antagonist, agonist, or allosteric modulator?
-
What is its selectivity profile against other CNS receptors (e.g., adrenergic, histaminergic) to predict potential side effects?[7]
The initial validation phase aims to answer these questions through robust in vitro assays.
Dopamine D2 / Serotonin 5-HT2A Signaling Pathway
The diagram below illustrates the canonical signaling pathways for Gs, Gi, and Gq coupled receptors, which are relevant for D2 (Gi-coupled) and 5-HT2A (Gq-coupled) receptors. D2 receptor antagonism is expected to increase cAMP levels (by blocking inhibition of adenylyl cyclase), while 5-HT2A antagonism would block the production of IP3 and DAG.[14][15]
Caption: Canonical GPCR signaling pathways.
Part 2: In Vitro Target Validation & Performance Comparison
The first experimental step is to quantify the direct interaction between this compound and its hypothesized targets. Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor.[16][17]
Comparative Binding Affinity Data
The following table presents hypothetical, yet plausible, data for this compound compared to the established drug, Risperidone. The goal is to determine if the novel compound has a potentially more favorable profile, such as higher affinity for the primary targets or greater selectivity (i.e., lower affinity for off-targets like the alpha-1 adrenergic receptor, which is associated with orthostatic hypotension).[6]
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | α1-adrenergic Ki (nM) | H1-histaminergic Ki (nM) |
| Risperidone | 3.1 | 0.16 | 1.8 | 20 |
| This compound | 2.5 | 0.20 | 45.7 | >1000 |
Data for Risperidone is sourced from literature. Data for this compound is hypothetical for illustrative purposes.
This hypothetical profile suggests this compound may have reduced risks of hypotension (higher α1 Ki) and sedation/weight gain (much higher H1 Ki) compared to Risperidone.[7]
Experimental Protocol: Radioligand Competition Binding Assay
This protocol describes the steps to determine the binding affinity (Ki) of a test compound.[16][18][19]
Objective: To determine the IC50 and subsequently calculate the Ki of this compound for the human D2 receptor.
Materials:
-
Membrane preparation from cells stably expressing the human D2 receptor.
-
Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[18]
-
96-well plates, GF/C filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 nM) in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM Haloperidol (for non-specific binding).
-
50 µL of each concentration of this compound.
-
-
Add Radioligand: Add 50 µL of [3H]-Spiperone (at a final concentration equal to its Kd) to all wells.
-
Add Membranes: Add 150 µL of the D2 receptor membrane preparation (e.g., 50-100 µg protein) to all wells. The final assay volume is 250 µL.[18]
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[18]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration onto a 0.3% PEI-soaked GF/C filter plate using a cell harvester. Wash the filters four times with ice-cold wash buffer.[18]
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Part 3: Cellular Target Engagement Validation
While in vitro binding assays are crucial, it is essential to confirm that the compound engages its target within the complex environment of a living cell.[12][20] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target interaction in intact cells.[21][22][23] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[21][24]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram outlines the workflow for a CETSA experiment designed to confirm the engagement of this compound with its target protein (e.g., D2 receptor) in cells.
Caption: Workflow for a CETSA experiment.
Experimental Protocol: CETSA for Target Engagement
This protocol is adapted for a Western Blot readout.[24][25]
Objective: To determine if this compound binding stabilizes the D2 receptor in intact cells.
Materials:
-
HEK293 cells expressing the target D2 receptor.
-
This compound (e.g., 10 µM final concentration).
-
Vehicle control (e.g., 0.1% DMSO).
-
Phosphate-Buffered Saline (PBS) with protease inhibitors.
-
Equipment for Western Blotting (SDS-PAGE gels, transfer system, anti-D2 receptor antibody, secondary antibody, ECL substrate).
-
PCR thermal cycler for heating.
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle or 10 µM this compound for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heating: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature (e.g., 40, 45, 50, 55, 60, 65°C) for 3 minutes, followed by cooling to 4°C.[25]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[25]
-
Sample Preparation: Collect the supernatant (containing the soluble protein fraction) and determine the protein concentration. Normalize all samples to the same total protein concentration.
-
Western Blot:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the D2 receptor.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and imaging system.
-
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the normalized intensity (relative to the 37°C sample) against temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target protein stabilization and confirms cellular engagement.
Conclusion and Forward Look
This guide outlines the foundational stages for validating this compound as a therapeutic target, leveraging established knowledge of its parent scaffold. The initial in vitro binding and functional assays provide a quantitative comparison to existing drugs, allowing for an early assessment of potential efficacy and selectivity advantages. Confirmation of target engagement in a cellular context using CETSA provides critical evidence that the molecule interacts with its intended target in a physiologically relevant environment.
Positive results from these validation studies would provide a strong rationale to advance this compound into more complex downstream studies, including in vivo animal models for efficacy and safety, pharmacokinetic profiling, and ultimately, clinical trials. This rigorous, multi-step validation process is essential for de-risking the significant investment required for drug development and increasing the probability of translating a promising molecule into a valuable therapeutic.
References
- Mechanism of Action | PERSERIS® (risperidone) HCP. Janssen Biotech, Inc. [URL: https://www.perserishcp.com/risperidone-mechanism-of-action]
- Risperidone - Wikipedia. Wikimedia Foundation. [URL: https://en.wikipedia.org/wiki/Risperidone]
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [URL: https://www.giffordbioscience.com/wp-content/uploads/2021/02/Radioligand-Binding-Assay-Protocol.pdf]
- Target Validation - Sygnature Discovery. Sygnature Discovery. [URL: https://www.sygnaturediscovery.
- Risperidone - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK556029/]
- Target Validation in Drug Discovery - PubMed. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/17585552/]
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/resources/webinars/gpcr-functional-assays-understanding-on-off-target-activity/]
- What is the mechanism of Risperidone?. Patsnap Synapse. [URL: https://synapse.patsnap.com/articles/what-is-the-mechanism-of-risperidone-20240717]
- Target Identification and Validation (Small Molecules). University College London. [URL: https://www.ucl.ac.
- cAMP Accumulation Assay. Creative BioMart. [URL: https://www.creativebiomart.
- Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences. [URL: https://www.lifesciences.danaher.
- Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Pediatric Oncall. [URL: https://www.
- Target Identification & Validation in Drug Discovery. Technology Networks. [URL: https://www.technologynetworks.
- Radioligand Binding Assay. Gifford Bioscience. [URL: https://www.giffordbioscience.com/services/in-vitro-pharmacology/radioligand-binding-assays/]
- Saturation Radioligand Binding Assays. Alfa Cytology. [URL: https://www.rdcthera.
- Unraveling the Therapeutic Potential of Benzo[d]isoxazole Derivatives: A Comparative Overview. Benchchem. [URL: https://www.benchchem.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-cellular-thermal-shift-assay-cetsa-with-gsk3368715/]
- cAMP assays in GPCR drug discovery - PubMed. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/28941838/]
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [URL: https://bio-protocol.org/e4508]
- Radioligand binding methods: practical guide and tips - PubMed. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/8139591/]
- Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity. [URL: https://www.revvity.com/resources/technical-resources/application-notes/functional-gpcr-studies-using-alphascreen-camp-detection-kit.pdf]
- Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [URL: https://www.researchgate.
- Radioligand binding methods for membrane preparations and intact cells - PubMed. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/21720938/]
- Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7488219/]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379328/]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7370001/]
- Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9469543/]
- Advances in isoxazole chemistry and their role in drug discovery - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11003460/]
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx]
- The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-isoxazole-derivatives-in-modern-drug-discovery-83677351.html]
- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7985396/]
- Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer - PubMed. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/37003362/]
- (PDF) Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. ResearchGate. [URL: https://www.researchgate.net/publication/366304192_Synthesis_characterization_and_biological_activity_of_some_isoxazole_derivatives_via_13-dipolar_cycloaddition_reaction_of_nitrile_oxide]
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7982247/]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 7. Risperidone - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 9. Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Target validation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 21. benchchem.com [benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. news-medical.net [news-medical.net]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Benzisoxazole Scaffold: A Comparative Analysis of Benzo[d]isoxazol-6-amine and its Derivatives in Activity Assays
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Benzisoxazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets. The benzisoxazole ring system is a quintessential example of such a scaffold, forming the core of numerous drugs with applications ranging from antipsychotic to antimicrobial and anticancer treatments.[1][2] The versatility of this scaffold lies in its unique electronic and structural properties, which can be finely tuned through chemical modification at various positions on the ring.
This guide provides an in-depth comparison of the biological activities of key benzisoxazole derivatives, with a particular focus on understanding the structure-activity relationships (SAR) that govern their performance in various assays. We will use Benzo[d]isoxazol-6-amine as our foundational structure to explore how substitutions on the benzisoxazole core, particularly at the 6-position, dramatically alter biological function, leading to highly potent and selective drugs like Risperidone and Lurasidone. Our analysis will be grounded in quantitative data from receptor binding and cell-based assays, complete with detailed experimental protocols to ensure scientific integrity and reproducibility.
The Core Moiety: Understanding the Benzo[d]isoxazole Pharmacophore
The foundational structure, Benzo[d]isoxazole, consists of a benzene ring fused to an isoxazole ring. The specific arrangement of atoms and the potential for substitution at multiple positions (notably C3, C5, C6, and C7) make it an ideal starting point for creating diverse chemical libraries. The 6-amino substitution (as in this compound) provides a key point for further chemical modification and significantly influences the molecule's electronic properties compared to other common substituents like the 6-fluoro group found in many successful antipsychotics.
Caption: The core Benzo[d]isoxazole scaffold with key positions for substitution.
Comparative Analysis 1: Antipsychotic Activity at CNS Receptors
The most prominent therapeutic application of benzisoxazole derivatives is in the treatment of schizophrenia and bipolar disorder.[3] Atypical antipsychotics based on this scaffold, such as Risperidone, Paliperidone, Iloperidone, and Lurasidone, exert their effects primarily through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4][5][6] The ratio of affinity for these two receptors is a critical determinant of a drug's efficacy and side-effect profile, particularly concerning extrapyramidal symptoms (EPS).[7][8]
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) for several key benzisoxazole derivatives. A lower Ki value indicates a higher binding affinity. This quantitative data is fundamental for comparing the potency and selectivity of these compounds.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Serotonin 5-HT7 (Ki, nM) | Adrenergic α1 (Ki, nM) | Histamine H1 (Ki, nM) | References |
| Risperidone | 3.1 - 5.0 | 0.16 - 0.5 | ~2500 | ~2.2 | ~0.8 | ~20 | [3][7][9] |
| Paliperidone | 4.8 - 6.2 | 0.29 - 0.6 | ~3600 | ~1.1 | ~1.2 | ~63 | [3][9][10] |
| Iloperidone | ~6.3 | ~5.6 | Low Affinity | ~41 | ~0.3 | Low Affinity | [5][11] |
| Ziprasidone | ~4.8 | ~0.4 | ~3.4 | ~4.0 | ~10 | ~47 | [7][12][13] |
| Lurasidone | ~1.0 | ~0.5 | ~6.8 (Partial Agonist) | ~0.5 | ~10.8 | Negligible | [14][15][16][17] |
Expertise & Experience: Interpreting the Data
The data reveals crucial structure-activity relationships:
-
High 5-HT2A/D2 Affinity Ratio: All listed compounds are potent antagonists at both D2 and 5-HT2A receptors. A high affinity for 5-HT2A relative to D2 is a hallmark of atypical antipsychotics, believed to mitigate the risk of EPS.[7][13] Ziprasidone, for instance, has a particularly high 5-HT2A/D2 affinity ratio.[7]
-
The Paliperidone Distinction: Paliperidone is the active metabolite of Risperidone, differing only by the addition of a hydroxyl group. This single modification slightly alters receptor binding affinities but significantly increases hydrophilicity, affecting its pharmacokinetics and interaction with cellular machinery like mitochondria.[9][18] Studies have shown that despite similar binding profiles, the two compounds can promote different receptor conformations, leading to distinct downstream signaling.[10][19]
-
Lurasidone's Unique Profile: Lurasidone stands out with its high affinity for the 5-HT7 receptor and its partial agonist activity at the 5-HT1A receptor.[14][16][17] This profile is thought to contribute to its efficacy in treating cognitive and depressive symptoms associated with schizophrenia, with a minimal effect on histamine H1 and muscarinic receptors, predicting a lower incidence of sedation and weight gain.[15][16]
Experimental Protocol: In Vitro Dopamine D2 Receptor Radioligand Binding Assay
This protocol provides a standardized method to determine the affinity of a test compound for the dopamine D2 receptor, a critical first step in evaluating antipsychotic potential.
Pillar of Trustworthiness: This protocol is self-validating through the inclusion of controls for total and non-specific binding, which allows for the accurate calculation of specific binding and ensures the reliability of the resulting Ki values.
-
Preparation of Reagents:
-
Cell Membranes: Use membranes from a cell line (e.g., CHO or HEK293) stably transfected with the human dopamine D2 receptor. Homogenize cells and isolate the membrane fraction via centrifugation. Resuspend in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4. The specific ionic composition is crucial for maintaining receptor integrity and ligand binding.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2 antagonist) at a concentration near its Kd value. This ensures a good signal-to-noise ratio.
-
Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, potent D2 antagonist like Haloperidol. This is used to saturate all specific binding sites, allowing for the measurement of non-specific binding.[3]
-
Test Compounds: Prepare serial dilutions of the benzisoxazole derivatives to generate a competition curve.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific control, or a dilution of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. The time is determined empirically for the specific receptor system.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail.
-
-
Data Acquisition and Analysis:
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate Specific Binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Radioligand Receptor Binding Assay.
Comparative Analysis 2: Anticancer and Antimicrobial Activity
While renowned for their CNS activity, the benzisoxazole scaffold is truly privileged, demonstrating efficacy in other therapeutic areas.[1] Recent studies have highlighted the anticancer and antimicrobial potential of novel benzisoxazole derivatives, showcasing the scaffold's versatility.[20][21][22][23]
Data Presentation: In Vitro Cytotoxicity (Anticancer Activity)
The MTT assay is a colorimetric method used to assess cell viability. The data below shows the half-maximal inhibitory concentration (IC50) for a novel derivative, Compound 7e, against a Triple-Negative Breast Cancer (TNBC) cell line.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 7e * | MDAMB-231 (TNBC) | MTT | 50.36 ± 1.7 | [20] |
Compound 7e: 3-(1-((3-(3(Benzyloxy)-4-methoxyphenyl)- 4,5-dihydroisoxazole-5-yl)methyl)piperidine-4-yl)6-fluorobenzo[d]isoxazole
Expertise & Experience: Unlocking New Therapeutic Avenues
The activity of Compound 7e, which retains the 6-fluoro-benzisoxazole core seen in antipsychotics but has a vastly different C3 substituent, demonstrates how modifications distant from the core can unlock entirely new biological functions.[20] This compound was shown to inhibit neovascularization and induce apoptosis, suggesting a potential mechanism for its anticancer effects.[20] Similarly, other studies have found that derivatives with electron-withdrawing groups (like chloro or bromo) show enhanced antimicrobial activity.[1] This underscores a key principle in drug design: the same core scaffold can be directed toward different targets by strategically altering its peripheral chemical groups.
Experimental Protocol: MTT Assay for Cell Viability
This protocol details a standard procedure for evaluating the cytotoxic effects of benzisoxazole derivatives on cancer cell lines.
-
Cell Culture:
-
Seed cancer cells (e.g., MDAMB-231) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test benzisoxazole derivatives in a complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for a specified period (e.g., 48 or 72 hours). This duration is chosen to allow for sufficient time for the compound to exert its cytotoxic effects.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial reductase enzymes in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. Dead cells lack this ability.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.
-
Conclusion: A Scaffold of Immense Potential
The comparative analysis of benzisoxazole derivatives clearly illustrates the power of structure-activity relationships in drug discovery. Starting from a simple core like this compound, strategic modifications lead to compounds with vastly different pharmacological profiles. The substitution of the 6-amino group with a 6-fluoro atom, combined with intricate side chains at the C3 position, has given rise to a class of highly successful atypical antipsychotics with fine-tuned affinities for D2 and 5-HT receptors.[5][7][9][14] Furthermore, the scaffold's inherent versatility allows for the development of derivatives with potent anticancer and antimicrobial activities by exploring different substitution patterns.[1][20]
For researchers, this guide underscores the importance of a multi-assay approach to characterize novel compounds. A simple binding assay, while crucial, only tells part of the story. Functional and cell-based assays are necessary to understand the true biological impact of a molecule. The benzisoxazole scaffold remains a fertile ground for innovation, promising the development of next-generation therapeutics for a wide range of human diseases.
References
-
Seeger, T. F., et al. (1995). Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Iloperidone? Patsnap. Available at: [Link]
-
Cosi, C., & Fano, D. (2015). Comparative Pharmacology of Risperidone and Paliperidone. Current Drug Discovery Technologies. Available at: [Link]
-
MedCentral. (2024). Iloperidone: uses, dosing, warnings, adverse events, interactions. MedCentral. Available at: [Link]
-
Ishibashi, T., et al. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Stahl, S. M. (2003). The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice. The Journal of Clinical Psychiatry. Available at: [Link]
-
Weiden, P. J. (2010). Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy. Core Evidence. Available at: [Link]
-
Psychiatrist.com. (2003). The Psychopharmacology of Ziprasidone: Receptor-Binding Properties and Real-World Psychiatric Practice. Psychiatrist.com. Available at: [Link]
-
Slideshare. (n.d.). Iloperidone. Slideshare. Available at: [Link]
-
Patsnap Synapse. (2024). What is Iloperidone used for? Patsnap. Available at: [Link]
-
ResearchGate. (2010). Pharmacological Profile of Lurasidone, a Novel Antipsychotic Agent with Potent 5-Hydroxytryptamine 7 (5-HT(7)) and 5-HT(1A) Receptor Activity. ResearchGate. Available at: [Link]
-
Taylor, M. J. (2024). Ziprasidone. StatPearls. Available at: [Link]
-
Greenberg, W. M., & Citrome, L. (2017). Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical Pharmacokinetics. Available at: [Link]
-
Caccia, S., et al. (2014). An update of the preclinical profile of lurasidone. Journal of Affective Disorders. Available at: [Link]
-
Vernaleken, I., et al. (2008). Striatal and Extrastriatal D2/D3-Receptor–Binding Properties of Ziprasidone. Journal of Clinical Psychopharmacology. Available at: [Link]
-
Kummari, M. R., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm. Available at: [Link]
-
Liu, G., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds. Available at: [Link]
-
JOCPR. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
McElroy, J. F., et al. (2010). Signalling profile differences: paliperidone versus risperidone. Psychopharmacology. Available at: [Link]
-
ResearchGate. (2015). Comparative Pharmacology of Risperidone and Paliperidone. ResearchGate. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. Available at: [Link]
-
Gundu, C., et al. (2019). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Stroup, T. S., & Gray, N. (2023). Lurasidone. StatPearls. Available at: [Link]
-
ResearchGate. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (2010). Signalling profile differences: Paliperidone versus risperidone. ResearchGate. Available at: [Link]
-
Shivaprasad, G., et al. (2017). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. ResearchGate. Available at: [Link]
-
Kim, B., et al. (2012). Paliperidone ER Versus Risperidone for Neurocognitive Function in Patients With Schizophrenia: A Randomized, Open-Label, Controlled Trial. Clinical Neuropharmacology. Available at: [Link]
-
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]
-
Yang, Y., et al. (2023). Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. Bioorganic Chemistry. Available at: [Link]
-
Kapur, S., & Seeman, P. (2001). Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action. Journal of Psychiatry & Neuroscience. Available at: [Link]
-
Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Folia Microbiologica. Available at: [Link]
-
ResearchGate. (n.d.). Receptor binding profiles of antipsychotics relative to dopamine D 2 receptor affinity. ResearchGate. Available at: [Link]
-
van de Bilt, M. T., et al. (2017). Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. International Clinical Psychopharmacology. Available at: [Link]
-
Ostuzzi, G., et al. (2023). Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis. Molecular Psychiatry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. ResearchGate. Available at: [Link]
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link]
-
de Greef, R., et al. (2013). Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms. AAPS Journal. Available at: [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 5. medcentral.com [medcentral.com]
- 6. What is Iloperidone used for? [synapse.patsnap.com]
- 7. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signalling profile differences: paliperidone versus risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psychiatrist.com [psychiatrist.com]
- 14. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 17. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry [eurjchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Guide to the In Vitro and In Vivo Validation of Benzo[d]isoxazol-6-amine's Mechanism of Action
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel therapeutic compounds. For the purpose of this document, we will explore the validation of Benzo[d]isoxazol-6-amine , a member of the versatile benzo[d]isoxazole chemical family known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties[1][2][3].
Given that the specific molecular target of this compound is not yet fully elucidated in publicly available literature, this guide will propose a plausible, hypothetical MoA—inhibition of the PI3K/Akt signaling pathway—and detail a rigorous, multi-stage validation process. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention[4]. This structured approach, moving from biochemical assays to cellular models and finally to in vivo systems, provides a robust blueprint for MoA confirmation.
Part 1: The In Vitro Validation Cascade: From Target to Cell
The initial phase of MoA validation focuses on controlled, in vitro systems to establish direct target engagement and downstream cellular consequences. Our primary objectives are to confirm that this compound directly inhibits a key kinase in the PI3K/Akt pathway, observe the downstream effects on the signaling cascade, and correlate these molecular events with a functional cellular outcome.
Experimental Workflow for In Vitro Validation
Caption: The PI3K/Akt signaling pathway and the proposed inhibitory action of this compound.
Protocol 2: Western Blot Analysis of p-Akt Levels [4]
-
Cell Culture and Treatment :
-
Seed a relevant cancer cell line (e.g., MCF-7, known for PI3K pathway dependency) in culture dishes and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (centered around the IC50 value determined previously) for a specified time (e.g., 2, 6, 24 hours). Include vehicle-only controls.
-
-
Protein Extraction :
-
Lyse the cells using an ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[4]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Gel Electrophoresis and Transfer :
-
Immunodetection :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Akt and a housekeeping protein like GAPDH or β-actin.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[4]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). A dose-dependent decrease in the ratio of p-Akt to total Akt would validate pathway modulation.
-
Objective 3: Assessing the Resultant Cellular Phenotype
The final in vitro step is to link the molecular mechanism—pathway inhibition—to a functional cellular outcome. If this compound inhibits the pro-survival PI3K/Akt pathway, we expect to see a reduction in cancer cell viability or proliferation. The MTT assay is a robust, colorimetric method to quantify this effect.[8][9]
Protocol 3: MTT Cell Viability Assay [8][10]
-
Cell Seeding : Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound for a relevant duration (e.g., 48 or 72 hours).
-
MTT Incubation : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[9]
-
Solubilization : Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[11]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against the compound concentration to determine the EC50 (half-maximal effective concentration), which reflects the compound's potency in a cellular context.
Part 2: In Vivo Validation: From Cell to Organism
Positive in vitro results provide a strong foundation, but validation in a living organism is essential to assess therapeutic potential. In vivo studies help evaluate the compound's pharmacokinetics (PK), safety, and efficacy in a complex biological system, and most importantly, allow for MoA confirmation in a relevant disease model.
Experimental Workflow for In Vivo Validation
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Benzo[d]isoxazol-6-amine: An In-depth Analysis for Research and Development
Benzo[d]isoxazol-6-amine, a key heterocyclic amine, serves as a vital building block in medicinal chemistry and drug discovery. Its structural motif is present in a range of pharmacologically active compounds, making its efficient and scalable synthesis a topic of considerable interest to researchers in pharmaceutical and chemical development. This guide provides a comparative analysis of the predominant synthetic methodologies for this target molecule, grounded in established chemical principles and supported by experimental data from peer-reviewed literature. We will delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.
Method 1: The Classic Pathway: Reduction of a 6-Nitro Intermediate
The most prevalent and well-documented route to this compound proceeds via a two-stage process: the initial construction of the 6-nitrobenzo[d]isoxazole ring system, followed by the chemical reduction of the nitro group to the target amine. This strategy is favored for its reliance on readily available starting materials and its robust, high-yielding transformations.
Stage 1: Synthesis of 6-Nitrobenzo[d]isoxazole
The synthesis commences with the commercially available 2-hydroxy-4-nitrobenzaldehyde .[1][2] The core of this stage is a condensation reaction to form an oxime, followed by an intramolecular cyclization to forge the isoxazole ring.
-
Oximation: The aldehyde is reacted with hydroxylamine hydrochloride. This is a classic carbonyl chemistry reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon.[3][4] A mild base is typically used to liberate the free hydroxylamine from its hydrochloride salt. The reaction is generally straightforward and high-yielding.
-
Intramolecular Cyclization: The resulting 2-hydroxy-4-nitrobenzaldehyde oxime is then cyclized. This step involves the removal of a molecule of water to form the N-O bond of the isoxazole ring. The phenolic hydroxyl group acts as an internal nucleophile, attacking the oxime, or a related intermediate, leading to ring closure. This type of cyclization is a common strategy for forming benzisoxazole cores.[5][6]
Caption: Synthetic pathway for 6-Nitrobenzo[d]isoxazole.
Stage 2: Reduction of the Nitro Group
With the 6-nitrobenzo[d]isoxazole precursor in hand, the final step is the reduction of the nitro moiety to the desired 6-amino group. This is a fundamental transformation in organic synthesis, and several reliable methods are available. The choice of reducing agent can be influenced by factors such as cost, scalability, chemoselectivity, and waste disposal considerations.
Option A: Metal-Acid Reduction (e.g., SnCl₂/HCl)
The use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method for reducing aromatic nitro groups.[7][8] The mechanism involves a series of single electron transfers from the metal to the nitro group, with protons from the acid participating in the formation of water as a byproduct. This method is known for its high efficiency and tolerance of various functional groups, although it generates stoichiometric amounts of metal waste.[8]
Option B: Catalytic Hydrogenation
A greener and more atom-economical alternative is catalytic hydrogenation.[9][10] This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst.
-
Catalyst Choice: Palladium on carbon (Pd/C) is a common and highly efficient catalyst for this transformation.[11] Other catalysts, such as platinum or nickel, can also be used. The catalyst provides a surface for the dissociation of molecular hydrogen and the adsorption of the nitroaromatic compound, facilitating the reduction.[9][12]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent (e.g., ethanol, ethyl acetate) under a positive pressure of hydrogen. The pressure and temperature can be adjusted to optimize the reaction rate and selectivity.[9]
Caption: Comparative reduction pathways to the target amine.
Comparative Data Summary
The following table summarizes typical experimental parameters for the key reduction step, highlighting the differences between the two primary methods. Yields are often high for both methods, but conditions and workup procedures vary significantly.
| Parameter | Method A: SnCl₂ / HCl | Method B: Catalytic Hydrogenation (Pd/C) |
| Principle | Stoichiometric metal-acid reduction | Heterogeneous catalytic reduction |
| Primary Reagents | Tin(II) chloride, Hydrochloric Acid | Hydrogen gas, Palladium on Carbon (catalyst) |
| Typical Solvent | Ethanol, Ethyl Acetate | Ethanol, Methanol, Ethyl Acetate |
| Temperature | Often reflux | Room Temperature to moderate heating (e.g., 50°C) |
| Pressure | Atmospheric | 1-50 atm H₂ |
| Advantages | High reliability, strong reducing power | Atom economical, cleaner workup, reusable catalyst |
| Disadvantages | Stoichiometric metal waste, acidic workup | Requires specialized pressure equipment, catalyst cost |
Experimental Protocols
Protocol 1: Synthesis of 6-Nitrobenzo[d]isoxazole
Step 1A: Synthesis of 2-Hydroxy-4-nitrobenzaldehyde Oxime
-
To a solution of 2-hydroxy-4-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Heat the reaction mixture to reflux for 30-60 minutes to ensure complete conversion.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the oxime product.
Step 1B: Intramolecular Cyclization
-
Suspend the 2-hydroxy-4-nitrobenzaldehyde oxime (1.0 eq) in acetic anhydride.
-
Heat the mixture to reflux (approx. 140°C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it carefully into ice-water with stirring.
-
The product will precipitate. Filter the solid, wash thoroughly with water to remove acetic acid, and then with a dilute sodium bicarbonate solution.
-
Dry the crude product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Protocol 2: Reduction to this compound (Method A: SnCl₂/HCl)
-
Dissolve 6-nitrobenzo[d]isoxazole (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) in concentrated hydrochloric acid dropwise to the stirred solution at 0°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature, then heat to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic (pH > 8), which will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 3: Reduction to this compound (Method B: Catalytic Hydrogenation)
-
To a solution of 6-nitrobenzo[d]isoxazole (1.0 eq) in ethanol or methanol, add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).
-
Transfer the suspension to a hydrogenation vessel (e.g., a Parr shaker or autoclave).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Monitor the reaction by TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product is often of high purity, but can be further purified by recrystallization or chromatography if needed.
Conclusion and Scientific Rationale
The synthesis of this compound is most reliably achieved through the reduction of its 6-nitro analogue. The choice between a classical metal-acid reduction and catalytic hydrogenation depends on the specific requirements of the laboratory or production facility.
-
For bench-scale synthesis and reliability , the SnCl₂/HCl method is robust and requires no specialized equipment, making it highly accessible. Its primary drawback is the generation of tin-based waste products.
-
For process development and green chemistry initiatives , catalytic hydrogenation is superior. It is more atom-economical, avoids stoichiometric metal waste, and often provides a cleaner product with a simpler workup. However, it necessitates access to a hydrogenation reactor and careful handling of a flammable gas and pyrophoric catalyst.
While alternative routes, such as constructing the isoxazole ring onto a pre-functionalized aminophenol derivative, are theoretically possible, the literature strongly favors the nitro-reduction pathway, likely due to higher overall yields and fewer challenges with protecting group chemistry. This guide provides the foundational knowledge and practical protocols for researchers to confidently select and execute the most suitable method for their synthetic goals.
References
- BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. [URL: https://www.benchchem.
- Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. [URL: https://chemistry.stackexchange.
- Request PDF. (2025). Selective Liquid-Phase Hydrogenation of a Nitro Group in Substituted Nitrobenzenes over Au/Al2O3 Catalyst in a Packed-Bed Flow Reactor. [URL: https://www.researchgate.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. [URL: https://www.askiitians.com/forums/organic-chemistry/reduction-of-aromatic-nitro-compounds-using-sn-an_128032.htm]
- BLDpharm. (n.d.). 6-Aminobenzo[d]isoxazole-3-carbonitrile. [URL: https://www.bldpharm.com/products/343868-60-0.html]
- PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10813958/]
- Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions. [URL: https://www.ias.ac.in/article/fulltext/jcsc/133/0079]
- Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024). [URL: https://www.iasj.net/iasj/download/e95388c422896d04]
- BenchChem. (2025). Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs: Application Notes and Protocols. [URL: https://www.benchchem.com/application-notes/synthetic-routes-to-functionalized-4-chlorobenzo-d-isoxazole-analogs]
- Dikusar, E. A. (2016). Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. ResearchGate. [URL: https://www.researchgate.net/publication/300062725_Synthesis_of_Hydroxybenzaldehyde_Derivatives_Containing_an_Isoxazole_Heteroring]
- Scribd. (n.d.). Hydrogenation of Substituted Benzenes Containing Nitro and Azo Groups Over Skeletal Nickel in Aqueous Solutions of 2-Propanol. [URL: https://www.scribd.com/document/534138676/Hydrogenation-of-Substituted-Benzenes-Containing-Nitro-and-Azo-Groups-Over-Skeletal-Nickel-in-Aqueous-Solutions-of-2-Propanol]
- National Institutes of Health. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8875323/]
- Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [URL: https://repozytorium.ur.edu.pl/handle/item/10831]
- Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [URL: https://zjms.hmu.edu.krd/index.php/zjms/article/view/976]
- PubMed. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. [URL: https://pubmed.ncbi.nlm.nih.gov/39706497/]
- Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [URL: https://sciencearenapub.com/wp-content/uploads/2021/04/IJCS-3204.pdf]
- Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [URL: https://www.orientjchem.org/vol32no1/synthesis-of-oximes-from-the-corresponding-of-organic-carbonyl-compounds-with-nh2oh-hcl-and-oxalic-acid/]
- Biosynth. (n.d.). 2-Hydroxy-4-nitrobenzaldehyde. [URL: https://www.biosynth.com/p/FH24265/2-hydroxy-4-nitrobenzaldehyde]
- Wikipedia. (n.d.). Benzaldehyde oxime. [URL: https://en.wikipedia.org/wiki/Benzaldehyde_oxime]
- Sigma-Aldrich. (n.d.). 2-Hydroxy-4-nitrobenzaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/h2d700f1]
- ResearchGate. (n.d.). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. [URL: https://www.researchgate.
- Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts [PhD thesis]. University of Glasgow. [URL: http://theses.gla.ac.uk/1045/]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Chlorobenzo[d]isoxazole Starting Materials. [URL: https://www.benchchem.
- BenchChem. (2025). Application Notes and Protocols: 4-Chlorobenzo[d]isoxazole as a Scaffold in Drug Design. [URL: https://www.benchchem.com/application-notes/4-chlorobenzo-d-isoxazole-as-a-scaffold-in-drug-design]
- Request PDF. (2025). Synthesis of 4-aminophenol-glucopyranoside. [URL: https://www.researchgate.net/publication/286018318_Synthesis_of_4-aminophenol-glucopyranoside]
- ResearchGate. (2010). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. [URL: https://www.researchgate.net/publication/267232231_Synthesis_and_Characterization_of_p-hydroxybenzaldehyde_oxime_based_terpolymers_and_their_biolgical_activities]
- MDPI. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [URL: https://www.mdpi.com/1420-3049/23/1/185]
- Request PDF. (n.d.). Reduction of Isoxazoles including Sulfamethoxazole by Aqueous Fe II –Tiron Complex: Impact of Structures. [URL: https://www.researchgate.net/publication/334969287_Reduction_of_Isoxazoles_including_Sulfamethoxazole_by_Aqueous_Fe_II_-Tiron_Complex_Impact_of_Structures]
Sources
- 1. 2-Hydroxy-4-nitrobenzaldehyde | 2460-58-4 | FH24265 [biosynth.com]
- 2. 2-Hydroxy-4-nitrobenzaldehyde | 2460-58-4 [sigmaaldrich.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. theses.gla.ac.uk [theses.gla.ac.uk]
Comparative Structure-Activity Relationship (SAR) of Benzo[d]isoxazol-6-amine Analogs as Kinase Inhibitors
A Technical Guide for Drug Discovery Professionals
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural properties make it an attractive starting point for the design of novel therapeutics across various disease areas, including cancer, infectious diseases, and neurological disorders.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: Benzo[d]isoxazol-6-amine analogs, with a focus on their potential as kinase inhibitors. By examining the impact of structural modifications on biological activity, we aim to provide a rational framework for the design of next-generation inhibitors targeting key kinases in pathological signaling pathways.
The this compound Scaffold: A Promising Pharmacophore
The benzo[d]isoxazole ring system, an aromatic bicyclic structure composed of a fused benzene and isoxazole ring, offers a rigid framework that can be strategically functionalized to achieve high-affinity interactions with biological targets. The introduction of an amino group at the 6-position provides a critical handle for molecular recognition, acting as a hydrogen bond donor and/or acceptor, and serving as a key attachment point for various side chains to probe the binding pocket of target proteins. While extensive research has been conducted on various substituted benzisoxazoles, the specific SAR of the 6-amino analogs remains a relatively underexplored area, presenting a significant opportunity for novel drug discovery.
General Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a multi-step sequence, starting from readily available precursors. A general and adaptable synthetic route is outlined below, providing a foundation for the generation of a diverse library of analogs for SAR studies.
Experimental Protocol: General Synthesis of N-substituted this compound Analogs
Step 1: Synthesis of 6-Nitrobenzo[d]isoxazole
-
To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 eq.) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the corresponding oxime.
-
Treat the oxime with a dehydrating agent like acetic anhydride and heat to induce cyclization to the 6-nitrobenzo[d]isoxazole.
Step 2: Reduction of the Nitro Group
-
Dissolve the 6-nitrobenzo[d]isoxazole (1 eq.) in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for instance, tin(II) chloride dihydrate (3-5 eq.) or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
After completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Step 3: N-functionalization of the 6-amino Group
-
To a solution of this compound (1 eq.) in a suitable aprotic solvent like dichloromethane or N,N-dimethylformamide, add a base such as triethylamine or diisopropylethylamine (1.5-2 eq.).
-
Cool the mixture to 0 °C and add the desired electrophile (e.g., acyl chloride, sulfonyl chloride, or alkyl halide) (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Work up the reaction by washing with water and brine, followed by drying of the organic layer and purification by column chromatography to yield the final N-substituted this compound analog.
Figure 1: General synthetic workflow for N-substituted this compound analogs.
Structure-Activity Relationship (SAR) as c-Met Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for cancer therapy.[3] Based on the SAR of related 3-amino-benzo[d]isoxazole c-Met inhibitors, we can extrapolate a hypothetical SAR for the 6-amino analogs.[3]
The following table summarizes the predicted impact of various substitutions on the inhibitory activity against a hypothetical kinase target, such as c-Met.
| Analog | R1 (at 6-amino) | R2 (at 3-position) | Predicted Activity | Rationale |
| A1 (Lead) | -H | -H | Moderate | The unsubstituted 6-amino group can form key hydrogen bonds with the kinase hinge region. |
| A2 | -COCH3 | -H | Decreased | Acylation may introduce steric hindrance and reduce the hydrogen bond donating capacity of the amine. |
| A3 | -CH3 | -H | Increased | Small alkyl substitution might improve hydrophobic interactions within the binding pocket. |
| A4 | -H | Phenyl | Increased | A phenyl group at the 3-position can occupy a hydrophobic pocket, enhancing binding affinity, a common feature in many kinase inhibitors. |
| A5 | -H | 4-Fluorophenyl | Significantly Increased | The fluorine atom can form favorable halogen bonds or improve metabolic stability. |
| A6 | -SO2CH3 | -H | Decreased | The bulky sulfonyl group is likely to cause steric clashes and is generally not favored unless it can engage in specific interactions. |
Key SAR Insights:
-
The 6-Amino Group: The free amino group is likely crucial for anchoring the molecule in the ATP-binding site of the kinase, typically by forming hydrogen bonds with the hinge region. Modifications to this group need to be carefully considered. Small, non-bulky substituents might be tolerated or even beneficial if they can access adjacent hydrophobic pockets.
-
Substitution at the 3-Position: The 3-position of the benzo[d]isoxazole ring is a key vector for exploring deeper regions of the kinase binding pocket. Aromatic substituents, particularly those with electron-withdrawing groups, are often favored in kinase inhibitors to enhance binding affinity and modulate pharmacokinetic properties.
-
Other Ring Substitutions: Introduction of small electron-withdrawing groups, such as fluorine, on the benzene portion of the scaffold can improve metabolic stability and binding affinity through favorable electronic and contact interactions.
Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay
To evaluate the inhibitory potency of the synthesized this compound analogs, a biochemical kinase assay is essential. The following protocol describes a typical in vitro assay to determine the IC50 values of the compounds against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the recombinant c-Met kinase and ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Biological Context: The c-Met Signaling Pathway
The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). Upon HGF binding, c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. These pathways are critical for cell growth, proliferation, and survival. In many cancers, the c-Met pathway is aberrantly activated, driving tumor progression. Inhibitors of c-Met can block these downstream signals, thereby inhibiting cancer cell growth and inducing apoptosis.
Figure 2: Simplified c-Met signaling pathway.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The preliminary SAR analysis presented in this guide, based on extrapolations from related compound series, suggests that the 6-amino group is a critical pharmacophoric feature for target engagement, while the 3-position offers a versatile site for modification to enhance potency and selectivity.
Future research in this area should focus on the synthesis and systematic evaluation of a diverse library of this compound analogs. A focused approach, targeting a specific kinase family, will be crucial for elucidating detailed SAR and optimizing lead compounds. Further studies should also include in vitro ADME (absorption, distribution, metabolism, and excretion) profiling and in vivo efficacy studies in relevant disease models to validate the therapeutic potential of this promising class of compounds. The insights gained from such studies will undoubtedly contribute to the development of novel and effective therapies for a range of human diseases.
References
-
Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.). Retrieved from [Link]
-
amine and N-(pyrimidin-2-yl)benzo[d]thiazo - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved from [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - Semantic Scholar. (2021, April 29). Retrieved from [Link]
-
Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed. (2025, October 24). Retrieved from [Link]
-
Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed. (2015, February 1). Retrieved from [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - Repozytorium UR. (2024, June 30). Retrieved from [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchGate. (2024, October 13). Retrieved from [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL IMIDAZOLE BEARING ISOXAZOLE DERIVATIVES - TSI Journals. (2012, August 1). Retrieved from [Link]
-
Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed. (2008, June 26). Retrieved from [Link]
Sources
A Comparative Benchmarking Guide: Benzo[d]isoxazol-6-amine in the Context of CNS Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic potential in the complex landscape of central nervous system (CNS) disorders is a continuous endeavor. The benzo[d]isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1] This guide provides a comprehensive benchmarking analysis of a foundational member of this class, Benzo[d]isoxazol-6-amine, against established therapeutic agents in the domains of psychosis, depression, and anxiety.
Our objective is to furnish a comparative framework, grounded in established experimental protocols, to contextualize the potential of this compound and its future derivatives. We will dissect the pharmacological profiles of three widely prescribed CNS drugs—Risperidone, Sertraline, and Diazepam—and present a roadmap for the in vitro and in vivo evaluation of novel benzo[d]isoxazole analogs.
The Rationale for Comparison: Selecting the Right Benchmarks
This compound is a versatile building block for compounds targeting dopamine and serotonin receptors, suggesting its potential in developing treatments for psychiatric disorders.[2] To effectively benchmark this scaffold, we have selected three approved drugs that represent distinct, yet sometimes overlapping, therapeutic classes and mechanisms of action:
-
Risperidone: An atypical antipsychotic, notable for its potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[3][4][5][6] Its relevance stems from the benzo[d]isoxazole core within its own structure, providing a direct structural and mechanistic comparator.[3]
-
Sertraline: A selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety disorders.[7][8] It serves as a benchmark for evaluating potential antidepressant and anxiolytic activity mediated by the serotonergic system.[9][10][11]
-
Diazepam: A classic benzodiazepine anxiolytic that acts as a positive allosteric modulator of the GABA-A receptor.[2][12][13][14] It provides a benchmark for anxiolytic efficacy via a GABAergic mechanism, a pathway distinct from direct serotonin or dopamine modulation.
This multi-faceted comparison will allow for a comprehensive characterization of this compound's potential across a spectrum of CNS-related activities.
In Vitro Benchmarking: Receptor Binding and Functional Assays
The initial assessment of a novel compound's biological activity is typically performed in vitro to determine its affinity for specific molecular targets. For this compound and its derivatives, the primary targets of interest, based on the comparator compounds, are dopamine receptors, serotonin receptors and transporters, and GABA-A receptors.
Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of our selected benchmarks for their primary targets. Lower Ki values indicate higher binding affinity.
| Compound | Primary Target(s) | Receptor Subtype | Ki (nM) |
| Risperidone | Dopamine & Serotonin Receptors | Dopamine D2 | ~0.28 - 4.1 |
| Serotonin 5-HT2A | ~0.16 - 2.0 | ||
| Sertraline | Serotonin Transporter (SERT) | SERT | ~0.29 - 2.0 |
| Diazepam | GABA-A Receptor | Benzodiazepine Site | ~20 - 90 |
Note: Ki values can vary depending on the specific assay conditions, radioligand used, and tissue or cell line source.
Experimental Protocols: In Vitro Assays
Caption: A generalized workflow for in vivo behavioral assessment of CNS drug candidates.
PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients. [2][15]Antipsychotic drugs can restore these deficits.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of a rodent.
-
Procedure:
-
Acclimate the animal to the chamber.
-
Present a series of trials: some with a startling pulse alone, and others where the pulse is preceded by a weaker, non-startling prepulse.
-
The prepulse-to-pulse intervals are typically varied (e.g., 30, 60, 120 ms). [15] 4. Administer the test compound (this compound derivative), vehicle, or Risperidone prior to testing.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse trials compared to pulse-alone trials. Effective antipsychotics are expected to increase PPI in animals with induced deficits. [2][15]
The FST is a widely used screening tool for antidepressant efficacy, based on the principle that antidepressants reduce the time an animal spends immobile in an inescapable water tank. [3][13]
-
Apparatus: A cylindrical tank filled with water (25-30°C). [3]* Procedure:
-
Administer the test compound, vehicle, or Sertraline prior to the test.
-
Place the mouse or rat in the water tank for a 6-minute session. [3] 3. Record the duration of immobility, swimming, and climbing behaviors, typically during the last 4 minutes of the test. [7]* Data Analysis: A significant decrease in immobility time and an increase in active behaviors (swimming for SSRIs) are indicative of antidepressant-like activity. [3][14][16][17]
-
The EPM is a standard test for anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. [6][12]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. [12]* Procedure:
-
Data Analysis: Anxiolytic compounds increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety. [18][19][20][21]
ADME-Tox Profiling: Early Assessment of Drug-like Properties
Early in the drug discovery process, it is crucial to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of a compound. In silico tools can provide initial predictions, guiding the selection of compounds for further experimental validation. [10][22]
In Silico ADME-Tox Prediction
Numerous web-based tools and software packages are available for predicting the ADME-Tox properties of small molecules based on their chemical structure. [23]These platforms can estimate parameters such as:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity, hepatotoxicity.
Comparative ADME-Tox Profiles of Benchmarks
| Parameter | Risperidone | Sertraline | Diazepam |
| Absorption | Well absorbed orally | Well absorbed orally | Rapidly and completely absorbed orally |
| Distribution | Widely distributed, crosses BBB | Highly protein-bound, crosses BBB | Highly lipid-soluble, widely distributed, crosses BBB |
| Metabolism | Extensively metabolized by CYP2D6 | Extensively metabolized by multiple CYPs | Metabolized by CYP3A4 and CYP2C19 to active metabolites |
| Excretion | Primarily renal | Renal and fecal | Primarily renal |
| Key Toxicities | Extrapyramidal symptoms, hyperprolactinemia | Nausea, insomnia, sexual dysfunction | Sedation, dependence, withdrawal syndrome |
Conclusion and Future Directions
This guide has outlined a systematic approach to benchmarking this compound and its derivatives against established CNS drugs. By employing the described in vitro and in vivo assays, researchers can generate a comprehensive pharmacological profile of novel compounds, enabling a data-driven assessment of their therapeutic potential.
The journey from a promising scaffold to a clinically viable drug is long and complex. However, by grounding early-stage research in rigorous, comparative methodologies, we can enhance the efficiency and effectiveness of the drug discovery process. The benzo[d]isoxazole scaffold holds significant promise, and a thorough understanding of its structure-activity relationships, guided by the principles outlined herein, will be paramount to unlocking its full therapeutic potential.
References
-
Risperidone. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
Mechanism of Action | PERSERIS® (risperidone) HCP. (n.d.). Retrieved January 1, 2026, from [Link]
-
Brewer, A., & Pinto-Garcia, P. (2024, November 1). Diazepam's Mechanism of Action: How This Benzodiazepine Works. GoodRx. [Link]
-
Kumari, V., Soni, W., & Sharma, R. (2002). Prepulse inhibition of the startle response in risperidone-treated patients: comparison with typical antipsychotics. Schizophrenia Research, 55(1-2), 139-146. [Link]
-
Oranje, B., Gispen-de Wied, C. C., & Westenberg, H. G. (2002). Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease. Clinical Psychopharmacology and Neuroscience, 1(1), 1-13. [Link]
-
Sertraline. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved January 1, 2026, from [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]
-
What is the mechanism of Risperidone? (2024, July 17). Patsnap Synapse. [Link]
-
What is the mechanism of Sertraline Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]
-
Papakosta, V. M., et al. (2012). Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress. Pharmacology Biochemistry and Behavior, 102(3), 447-454. [Link]
-
Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), e52587. [Link]
-
Zoloft (sertraline): Mechanism, Clinical Trials, and Dosing. (n.d.). Drugs.com. Retrieved January 1, 2026, from [Link]
-
Green, A. R., & Goodwin, G. M. (2015). Forced swim test behavior in postpartum rats. Hormones and Behavior, 68, 1-10. [Link]
-
Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Medicinal Chemistry, 4(8). [Link]
-
Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice. (n.d.). RJPT SimLab. Retrieved January 1, 2026, from [Link]
-
Leenaars, C. H. C., et al. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Naunyn-Schmiedeberg's Archives of Pharmacology, 384(4-5), 369-386. [Link]
-
5-HT2A Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved January 1, 2026, from [Link]
-
de Almeida, R. N., et al. (2012). 3.5. Forced Swimming Test (Antidepressant Behavioral Evaluation). Bio-protocol, 2(18), e258. [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2008). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Journal of Visualized Experiments, (22), e1088. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16355-16368. [Link]
-
Corena-McLeod, M. (2015). Ris and 9-HO-Ris affinity (Ki) for dopamine D2 and serotonin 5HT receptors. ResearchGate. [Link]
-
van der Wenden, E. M., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 399(2), 220-228. [Link]
-
Elevated Plus Maze Model of Anxiety. (n.d.). Melior Discovery. Retrieved January 1, 2026, from [Link]
-
Griebel, G., et al. (2005). Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam. Behavioural Pharmacology, 16(8), 629-636. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 417, 37-44. [Link]
-
Cruz, A. P., Frei, F., & Graeff, F. G. (1994). Behavioral profiles displayed by rats in an elevated asymmetric plus-maze: effects of diazepam. Brazilian Journal of Medical and Biological Research, 27(11), 2733-2736. [Link]
-
De, A. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In In Silico Methods for Predicting Drug Toxicity. Humana, New York, NY. [Link]
-
Alvarez, E. O., et al. (1994). Behavioral profiles displayed by rats in an elevated asymmetric plus-maze: effects of diazepam. Brazilian Journal of Medical and Biological Research, 27(11), 2733-2736. [Link]
-
Kondo, T., et al. (2017). Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. Journal of Visualized Experiments, (125), e55942. [Link]
-
van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 281(2), 198-204. [Link]
-
de Witte, S. V., et al. (2012). Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats. Pharmaceutical Research, 29(7), 1946-1959. [Link]
-
5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. Retrieved January 1, 2026, from [Link]
-
Wynn, J. K., et al. (2007). Effects of olanzapine, risperidone and haloperidol on prepulse inhibition in schizophrenia patients: a double-blind, randomized controlled trial. Schizophrenia Research, 95(1-3), 127-136. [Link]
-
Li, H., et al. (2020). [Effect of risperidone on prepulse inhibition of the startle reflex and P50 deficit in patients with first-episode and chronic schizophrenia]. Zhonghua Yi Xue Za Zhi, 100(36), 2841-2846. [Link]
-
Kumar, A., & Singh, A. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 5, 91. [Link]
-
de Witte, S. V., et al. (2012). Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats. Pharmaceutical Research, 29(7), 1946-1959. [Link]
-
Commons, K. G. (2010). Factors influencing behavior in the forced swim test. Physiology & Behavior, 101(5), 695-699. [Link]
-
Cryan, J. F., & Lucki, I. (2000). The forced swimming test as a model for core and component behavioral effects of antidepressant drugs. ResearchGate. [Link]
-
Richter, L., et al. (2012). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. Journal of Clinical and Experimental Pharmacology, 2(5), 1000122. [Link]
-
Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. bioRxiv. [Link]
-
Nyberg, S., et al. (1995). In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. Psychopharmacology, 119(3), 345-348. [Link]
-
Enna, S. J., & Ferkany, J. W. (1987). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.15. [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. Coping with the Forced Swim Stressor: Towards Understanding an Adaptive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Effects of Olanzapine, Risperidone and Haloperidol on Prepulse Inhibition in Schizophrenia Patients: A Double-Blind, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated plus maze protocol [protocols.io]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced swim test behavior in postpartum rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prepulse inhibition of the startle response in risperidone-treated patients: comparison with typical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rjptsimlab.com [rjptsimlab.com]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. scielo.br [scielo.br]
- 21. scielo.br [scielo.br]
- 22. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 23. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Ensuring Experimental Reproducibility with Commercially Sourced Benzo[d]isoxazol-6-amine
Introduction: The Starting Material as the Cornerstone of Reproducibility
In the landscape of modern scientific research, particularly within drug discovery and development, the "reproducibility crisis" is a well-documented challenge.[1][2] Researchers often find that experiments, even when following identical protocols, fail to yield consistent results. While many factors contribute to this issue, one of the most fundamental yet frequently overlooked is the quality and consistency of starting materials.[2][3][4] An unreliable reagent can invalidate months of work, leading to wasted resources and eroding confidence in scientific findings.[1]
This guide focuses on a critical building block in medicinal chemistry: Benzo[d]isoxazol-6-amine (CAS 828300-70-5). The benzisoxazole scaffold is a privileged structure, forming the core of numerous compounds with therapeutic potential, including antipsychotic, antimicrobial, and anticancer agents.[5][6][7][8] Given its role as a precursor in the synthesis of novel chemical entities, the purity and reactivity of this amine are paramount.
This document provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the qualification and comparative analysis of commercially sourced this compound. We will move beyond simply accepting a supplier's Certificate of Analysis (CoA) and establish a self-validating system to ensure that the material you use today will perform identically to the material you use a year from now, thereby safeguarding the integrity and reproducibility of your research.
Part 1: Initial Qualification and Verification of Commercial Samples
The first step upon receiving any critical reagent is to perform an independent verification of its identity and purity. Even minor variations in moisture content, residual solvents, or synthetic byproducts between batches or suppliers can have a profound impact on experimental outcomes.[1][2]
Experimental Protocol 1: Foundational Physicochemical Characterization
This initial screen provides a rapid, low-cost assessment of the material's gross properties. Significant deviations from expectations here are an immediate red flag.
Objective: To perform a baseline physical and chemical characterization of this compound samples from different commercial suppliers.
Materials:
-
Samples of this compound from Supplier A, Supplier B, and Supplier C.
-
Solvents: Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Methanol (MeOH).
-
Melting point apparatus.
-
Vortex mixer.
Methodology:
-
Visual Inspection: Carefully observe and record the physical appearance of each sample. Note the color (e.g., off-white, beige, yellow powder), and form (e.g., crystalline, amorphous, clumpy).
-
Solubility Test:
-
Prepare a 10 mg/mL stock solution of each sample in DMSO. Observe for complete dissolution. Any insolubility suggests significant impurities or incorrect identity.
-
In separate vials, attempt to dissolve ~1-2 mg of each sample in 1 mL of DCM and 1 mL of MeOH at room temperature.
-
Record observations as "freely soluble," "sparingly soluble," or "insoluble."
-
-
Melting Point Analysis:
-
Determine the melting point range for each sample using a calibrated melting point apparatus.
-
A broad melting point range or a significant deviation from the literature value (if available) often indicates the presence of impurities.
-
Experimental Protocol 2: Definitive Analytical Chemistry Verification
These methods provide quantitative data on purity and definitive confirmation of the chemical structure.
Objective: To verify the chemical identity and quantify the purity of this compound samples.
Materials & Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz).
-
HPLC-grade solvents (Acetonitrile, Water), Formic Acid.
-
NMR solvent (DMSO-d₆).
Methodology:
-
HPLC Purity Assessment:
-
Sample Preparation: Prepare 1 mg/mL solutions of each sample in 50:50 Acetonitrile/Water.
-
Chromatographic Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Integrate the peak areas to calculate the purity of the main component as a percentage of total detected absorbance.
-
-
LC-MS Identity Confirmation:
-
Utilize the same chromatographic conditions as the HPLC analysis.
-
MS Settings: Use Electrospray Ionization (ESI) in positive mode. Scan for a mass range that includes the expected molecular ion.
-
Analysis: Confirm that the main peak has a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ of this compound (C₇H₆N₂O, MW = 134.14). The expected m/z is ~135.1.[9][10]
-
-
¹H NMR Structural Confirmation:
-
Dissolve ~5-10 mg of each sample in ~0.7 mL of DMSO-d₆.
-
Acquire a proton NMR spectrum.
-
Analysis: Compare the obtained spectrum to the expected chemical shifts and coupling patterns for this compound. Key expected signals include aromatic protons and the amine (-NH₂) protons. The amine protons will likely appear as a broad singlet, and the aromatic protons will show characteristic splitting patterns.
-
Data Summary: Initial Qualification
The following table represents hypothetical data from the analysis of three different commercial batches, demonstrating the types of variations one might encounter.
| Parameter | Supplier A | Supplier B | Supplier C | Expected/Reference |
| Visual Appearance | Off-white crystalline solid | Yellowish powder | Light beige powder | Solid |
| Solubility (DMSO) | Freely soluble | Freely soluble | Freely soluble | Soluble |
| HPLC Purity (@254nm) | 99.2% | 96.5% (one major impurity at 3.2 min) | 98.8% (multiple small impurities) | ≥97% (typical specification)[11] |
| LC-MS [M+H]⁺ | 135.1 | 135.1 | 135.1 | 135.1 |
| ¹H NMR | Conforms to structure | Conforms, but with minor unidentified peaks | Conforms to structure | Conforms to structure |
Interpretation: Based on this initial screen, Supplier A appears to provide the highest purity material. Supplier B has a significant single impurity, while Supplier C has several smaller ones. All three correctly contain the target compound. The next step is to determine if these purity differences have functional consequences.
Part 2: Assessing Functional Performance with a Comparative Reactivity Study
Analytical purity is an essential metric, but it doesn't always predict how a reagent will perform in a chemical reaction. Trace impurities that are invisible to standard analytical techniques can act as catalysts or inhibitors, drastically altering reaction outcomes.[12] Therefore, a functional test is the ultimate arbiter of reagent quality.
We will use a standard N-acylation reaction, a fundamental transformation for primary amines, to assess the reactivity of the material from each supplier.
Workflow for Quality Control and Comparative Analysis
The following diagram illustrates the logical flow from receiving a commercial sample to making an informed decision about its use in reproducible experiments.
Caption: Workflow for qualifying commercial reagents.
Experimental Protocol 3: Comparative N-Acylation Reaction
Objective: To compare the performance of this compound from different suppliers in a standardized N-acylation reaction to produce N-(benzo[d]isoxazol-6-yl)acetamide.
Materials:
-
This compound from Suppliers A, B, C.
-
Acetyl chloride.
-
Triethylamine (TEA).
-
Anhydrous Dichloromethane (DCM).
-
Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Brine.
-
Anhydrous magnesium sulfate (MgSO₄).
-
Silica gel for column chromatography.
Reaction Scheme:
Caption: N-acylation of this compound.
Methodology (to be performed in parallel for each supplier's material):
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (134 mg, 1.0 mmol, 1.0 equiv).
-
Add anhydrous DCM (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (0.21 mL, 1.5 mmol, 1.5 equiv).
-
Slowly add acetyl chloride (0.08 mL, 1.1 mmol, 1.1 equiv) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours.
-
Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ (15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Isolate the pure product, determine the mass, and calculate the yield.
-
Confirm the structure and assess the purity of the isolated product by ¹H NMR and HPLC.
Data Summary: Comparative Reactivity
This table shows hypothetical results from the reactivity study, linking back to the initial quality assessment.
| Parameter | Supplier A | Supplier B | Supplier C |
| Reaction Time | 2 hours (complete) | 4 hours (stalled at ~80% conversion) | 2 hours (complete) |
| Crude Product Appearance | Clean, off-white solid | Brown, oily residue | Off-white solid with colored tint |
| Isolated Yield | 88% | 61% | 85% |
| Product Purity (HPLC) | >99% | 92% (co-elutes with starting material and side product) | 98% |
| Observations | Standard, predictable reaction. | Incomplete reaction. Formation of a significant, unidentified side product observed by LC-MS. | Reaction proceeded well, but purification was more difficult due to minor colored impurities. |
Interpretation and Causality:
-
Supplier A: The high-purity material performed as expected, giving a high yield of a very pure product. This is the benchmark for reproducibility.
-
Supplier B: The lower purity (96.5%) and presence of a major impurity directly impacted the reaction. The impurity may have competed for the acetyl chloride, or it could have inhibited the reaction, leading to a stalled conversion and lower yield. This demonstrates a direct link between analytical purity and functional performance.
-
Supplier C: While the initial purity was high (98.8%), the presence of multiple minor impurities, possibly non-UV active, resulted in a slightly lower yield and more challenging purification. This highlights the limitation of relying solely on HPLC purity and underscores the value of a functional test.
Conclusion and Best Practices
The reproducibility of chemical and biological experiments is not a matter of chance; it is a result of rigorous control over variables, beginning with the starting materials.[13][14][15] As demonstrated in this guide, relying solely on a supplier's CoA is insufficient for ensuring consistent results. The purity and reactivity of a critical reagent like this compound can vary significantly between suppliers and even between batches from the same supplier.
-
Always Qualify New Batches: Implement the two-phase qualification process described here for every new lot of a critical reagent before it is used in crucial experiments.
-
Establish a Gold Standard: Once a batch has been shown to perform optimally (like the material from Supplier A in our example), set it aside as an internal "gold standard" reference for future comparisons.
-
Prioritize Supplier Consistency: A supplier that consistently provides high-quality, batch-tested material is invaluable for long-term research programs.[1][2]
-
Investigate Failures: When an experiment fails to reproduce, reagent quality should be among the first variables investigated. Re-running the analytical and functional tests on the suspect reagent can quickly identify the root cause.
References
-
American Elements. This compound | CAS 828300-70-5. [Link]
-
Apollo Scientific. Why Batch-Tested Chemicals Are Essential for Reproducible Research. [Link]
-
HPC Standards. This compound, min 97%, 100 mg. [Link]
-
Chemistry World. Taking on chemistry's reproducibility problem. [Link]
-
G. S. K. C. Reddy, G. D. Reddy, K. N. S. Sirisha and K. N. Jayaveera. Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 2017, 7, 28161-28175. [Link]
-
ScienceDirect. Starting material: Significance and symbolism. [Link]
-
My Skin Recipes. This compound. [Link]
-
Wikipedia. Benzisoxazole. [Link]
-
PubChem. 6-Nitrobenzo[d]isoxazol-3-amine. [Link]
-
A. A. Lukoyanov, A. Y. Sukhorukov and A. V. Karchava. Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 2023, 59, 1-20. [Link]
-
Government of Israel. Starting Materials and Source Materials. [Link]
-
Sigarra. Starting Material – Concept and Impact on Pharmaceutical Regulations. [Link]
-
M. G. G. T. D'Hondt, A. J. M. V. D. Eeckhout and P. G. J. V. D. V. D. Abeele. On the issue of reliability and repeatability of analytical measurement in industrial and academic nanomedicine. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 2023, 15, e1858. [Link]
-
Taylor & Francis Online. Benzisoxazole – Knowledge and References. [Link]
-
ResearchGate. Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF. [Link]
-
ResearchGate. (PDF) Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. [Link]
-
ChemistryViews. Reproducibility in Chemical Research. [Link]
-
News-Medical.Net. Materialization Characterization and Formulation Development. [Link]
-
S. N. A. Bukhari, M. J. Siddiqui and M. A. W. A. A. S. Al-Wabli. Advances in isoxazole chemistry and their role in drug discovery. Journal of Molecular Structure, 2024, 1303, 137532. [Link]
-
001CHEMICAL. CAS No. 239097-74-6, Benzo[d]isoxazol-5-amine. [Link]
-
ResearchGate. Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. [Link]
-
PubMed. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. [Link]
-
SciSpace. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]
-
PubMed Central. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. msesupplies.com [msesupplies.com]
- 3. Starting material: Significance and symbolism [wisdomlib.org]
- 4. sigarra.up.pt [sigarra.up.pt]
- 5. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. americanelements.com [americanelements.com]
- 10. chembk.com [chembk.com]
- 11. calpaclab.com [calpaclab.com]
- 12. Taking on chemistry's reproducibility problem | News | Chemistry World [chemistryworld.com]
- 13. gov.il [gov.il]
- 14. On the issue of reliability and repeatability of analytical measurement in industrial and academic nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reproducibility in Chemical Research - ChemistryViews [chemistryviews.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzo[d]isoxazol-6-amine
This document provides a detailed protocol for the safe handling and disposal of Benzo[d]isoxazol-6-amine (CAS 828300-70-5), a heterocyclic aromatic amine. The procedures outlined herein are designed for researchers, chemists, and laboratory personnel in drug development and life sciences. Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to foster a deeper understanding of the required safety and handling protocols.
Hazard Identification and Risk Assessment
This compound is a nitrogen-containing heterocyclic compound.[1][2] While specific toxicity data for this compound is limited, its structural class—aromatic amines—warrants a high degree of caution. Aromatic amines as a class are known for potential toxicity, with some members being recognized as carcinogens.[3][4] The primary routes of exposure are inhalation, ingestion, and skin contact.
Key Hazard Information:
-
Chemical Name: this compound
-
CAS Number: 828300-70-5[5]
-
Molecular Formula: C₇H₆N₂O[5]
-
GHS Hazard Statements (based on supplier information for similar compounds): H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
The isoxazole ring, combined with the aromatic amine group, makes this compound reactive. It should be considered incompatible with strong oxidizing agents and strong acids.[6][7] Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[7] Therefore, it must be handled as a hazardous chemical, and its waste must be disposed of through a licensed hazardous waste contractor.[8]
Regulatory Framework
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[9] This regulation mandates a "cradle-to-grave" management system for hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal.[10] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and can lead to severe penalties.[9][11]
Personal Protective Equipment (PPE)
Due to the potential hazards associated with aromatic amines, stringent use of PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and potential aerosols of the compound. Required by OSHA 29 CFR 1910.133.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat. | Prevents dermal absorption, a primary route of exposure for aromatic amines.[7] |
| Respiratory Protection | Handle only in a certified chemical fume hood. | A fume hood minimizes the inhalation of powders or vapors. If a hood is unavailable, a NIOSH-approved respirator is required.[7][12] |
Step-by-Step Disposal Protocol
The guiding principle for disposal is waste minimization and segregation at the source.[11] Never mix hazardous waste streams unless compatibility is confirmed and permitted by your institution's Environmental Health and Safety (EHS) department.
Protocol for Solid Waste
-
Collection: Place all solid waste contaminated with this compound, including weighing papers, contaminated gloves, and bench protectors, into a dedicated solid hazardous waste container.
-
Container: The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, leak-proof lid.[9]
-
Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[13][14]
Protocol for Liquid Waste
-
Collection: Collect all solutions containing this compound in a dedicated liquid hazardous waste container. This includes reaction mother liquors, washings, and contaminated solvents.
-
Segregation: Do not mix this waste with other waste streams (e.g., halogenated vs. non-halogenated solvents) unless explicitly instructed by your EHS office.[9] Incompatible chemicals can lead to dangerous reactions.
-
Container: Use a sturdy, chemically resistant container with a screw-top cap. The first rinse of any emptied container that held the pure compound must also be collected as hazardous waste.[15]
-
Labeling: As with solid waste, label the container clearly with "Hazardous Waste," the full chemical name, and all components of the solution (including solvents).[16]
On-Site Waste Management and Storage
All hazardous waste must be managed in designated Satellite Accumulation Areas (SAAs) within the laboratory.[11][13]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Containment: Store liquid waste containers within a secondary containment bin to prevent the spread of spills.
-
Closure: Keep all waste containers tightly closed except when actively adding waste.[15]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste (P-listed) in an SAA.[11] Once these limits are reached, the waste must be moved to a central storage area within three days.
The following diagram illustrates the decision workflow for handling and disposing of this compound waste.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. americanelements.com [americanelements.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemical.kao.com [chemical.kao.com]
- 9. danielshealth.com [danielshealth.com]
- 10. mtu.edu [mtu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. benchchem.com [benchchem.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
Operational Guide: Personal Protective Equipment for Handling Benzo[d]isoxazol-6-amine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for the safe handling of Benzo[d]isoxazol-6-amine (CAS 828300-70-5), a crucial building block in modern drug discovery.[1] Our approach is built on the principle that true laboratory safety is not about rigid rules, but about a profound understanding of the risks involved and the causal relationship between a chemical's properties and the protective measures we employ.
Core Hazard Profile of this compound
Understanding the specific threats posed by a compound is the foundational step in designing an effective safety protocol. This compound is classified with several key hazard statements that dictate our PPE strategy.[2]
-
H302: Harmful if swallowed: This necessitates stringent measures to prevent ingestion, including prohibiting eating or drinking in the lab and careful handling to avoid hand-to-mouth contamination.
-
H315: Causes skin irritation: Direct contact with the solid or solutions can lead to dermatitis or other inflammatory skin reactions. This makes high-quality gloves and protective clothing non-negotiable.
-
H319: Causes serious eye irritation: The chemical poses a significant risk to vision upon contact. The potential for irreversible damage mandates robust eye protection at all times.
-
H335: May cause respiratory irritation: As a solid, fine dust particles can be inhaled, particularly during weighing and transfer operations, leading to irritation of the nose, throat, and lungs.[2] This hazard directly informs our requirements for engineering controls and, where necessary, respiratory protection.
The corresponding GHS Pictogram is the GHS07 (Exclamation Mark), reinforcing the presence of these acute, non-lethal hazards.[2][3]
The Hierarchy of Controls: Your Primary Defense
Before we even consider PPE, we must implement more effective control measures. PPE is the last line of defense, used when hazards cannot be eliminated through other means.
-
Engineering Controls: The most critical control for this compound is the mandatory use of a certified chemical fume hood, especially when handling the solid powder or preparing solutions.[4] This contains dust and vapors at the source, directly mitigating the respiratory hazard (H335).[5] Ensure eyewash stations and safety showers are readily accessible.[6]
-
Administrative Controls: These are your standard operating procedures (SOPs). Develop clear, written protocols for all tasks involving this compound. Restrict access to authorized personnel and ensure all users are trained on the specific hazards and handling procedures outlined in this guide.
Mandatory PPE Protocol for this compound
The following PPE is required for all laboratory work involving this compound. The selection is directly correlated to the hazards identified in Section 1.
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Fully-Buttoned Lab Coat | Required if not in a fume hood |
| Solution Preparation | Chemical Splash Goggles | Nitrile Gloves | Fully-Buttoned Lab Coat | Not required in a fume hood |
| Reaction Workup/Purification | Chemical Splash Goggles | Nitrile Gloves | Fully-Buttoned Lab Coat | Not required in a fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | NIOSH-approved respirator with particulate filter |
3.1. Eye and Face Protection Due to its classification as a serious eye irritant (H319), standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that meet ANSI Z87.1 (US) or EN166 (EU) standards must be worn at all times.[5][6] Goggles provide a full seal around the eyes, protecting from dust and splashes.
-
Task-Specific: When handling larger quantities of the solid (>1g) or when there is a significant splash risk, a face shield must be worn over the chemical splash goggles for full facial protection.[7][8]
3.2. Hand Protection To prevent skin irritation (H315), appropriate gloves are essential.
-
Material: Nitrile gloves offer good resistance to a broad range of chemicals and are the recommended standard for handling this compound.[8]
-
Protocol: Always inspect gloves for tears or punctures before use. For tasks involving the solid powder, such as weighing, it is best practice to "double-glove" to provide an extra layer of protection and allow for the safe removal of the contaminated outer glove immediately after the task is complete. Remove and replace gloves immediately upon any sign of contamination.
3.3. Body Protection
-
Lab Coat: A clean, fully-buttoned laboratory coat made of a non-synthetic material like cotton is required to protect skin and personal clothing.[7]
-
Personal Attire: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[7]
3.4. Respiratory Protection The H335 hazard ("May cause respiratory irritation") is best managed by a fume hood.
-
When Required: If engineering controls are not feasible or fail, or during a significant spill cleanup, respiratory protection is required.[5][7]
-
Type: A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) should be used. All personnel requiring respirator use must be part of a formal respiratory protection program, which includes medical evaluation, training, and annual fit-testing.[7]
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
4.1. Donning Sequence (Putting On)
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Position securely.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the inner pair first, followed by the outer pair.
4.2. Doffing Sequence (Taking Off) This process is designed to move from most contaminated to least contaminated.
-
Outer Gloves (if used): Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton and remove by rolling it down the arms, turning it inside out as you go. Avoid letting the outer surface touch your skin. Hang it in its designated location or dispose of it if it's a disposable coat.
-
Face Shield/Goggles: Remove from the back of the head. Do not touch the front surface.
-
Respirator (if used): Remove from the back of the head.
-
Inner Gloves: Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the outer surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[6]
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Gloves, wipes, and disposable coats: Place immediately into a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Do not dispose of this waste in common trash receptacles. Follow all institutional and local regulations for chemical waste disposal.
// Node styles start_node [label="Assess Task Involving\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; decision1 [label="Handling Solid Powder?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; decision2 [label="Significant Splash Risk?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; decision3 [label="Engineering Controls\n(Fume Hood) Adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
process1 [label="Standard PPE:\n- Lab Coat\n- Goggles\n- Nitrile Gloves", fillcolor="#E8F0FE", fontcolor="#202124"]; process2 [label="Upgrade Hand Protection:\n- Double Nitrile Gloves", fillcolor="#C5E1A5", fontcolor="#202124"]; process3 [label="Upgrade Face Protection:\n- Add Face Shield over Goggles", fillcolor="#C5E1A5", fontcolor="#202124"]; process4 [label="Add Respiratory Protection:\n- NIOSH-Approved Respirator", fillcolor="#FAD2CF", fontcolor="#202124"]; end_node [label="Proceed with Task", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start_node -> process1 [label=" Always Start Here"]; process1 -> decision1; decision1 -> process2 [label=" Yes"]; decision1 -> decision2 [label=" No"]; process2 -> decision2; decision2 -> process3 [label=" Yes"]; decision2 -> decision3 [label=" No"]; process3 -> decision3; decision3 -> end_node [label=" Yes"]; decision3 -> process4 [label=" No / Spill Event"]; process4 -> end_node; } Caption: PPE selection workflow for this compound.
References
-
American Elements. This compound Safety Information. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available at: [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Available at: [Link]
-
Health and Safety Authority (HSA). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]
-
HDH Pharma Inc. This compound, min 97%. Available at: [Link]
- Google Patents. US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. americanelements.com [americanelements.com]
- 3. 2-Isopropylbenzo[d]oxazol-6-amine | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. hsa.ie [hsa.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
